molecular formula C19H23NO5 B10795441 Tretoquinol, (+)- CAS No. 36478-07-6

Tretoquinol, (+)-

Cat. No.: B10795441
CAS No.: 36478-07-6
M. Wt: 345.4 g/mol
InChI Key: RGVPOXRFEPSFGH-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tretoquinol, (+)- is a useful research compound. Its molecular formula is C19H23NO5 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tretoquinol, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tretoquinol, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

36478-07-6

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

(1R)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3/t14-/m1/s1

InChI Key

RGVPOXRFEPSFGH-CQSZACIVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@@H]2C3=CC(=C(C=C3CCN2)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Interactions of (+)-Tretoquinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of (+)-Tretoquinol, also known as the (R)-(+)-enantiomer of Trimetoquinol (B1172547). Primarily recognized for its role as a bronchodilator, (+)-Tretoquinol's pharmacological profile is multifaceted, involving interactions with multiple receptor systems. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of its molecular interactions, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

The principal mechanism of action of (+)-Tretoquinol is its function as a selective agonist at the β2-adrenergic receptor (β2-AR).[1] This interaction is the basis for its therapeutic use as a bronchodilator.[1] Activation of the β2-AR on bronchial smooth muscle cells initiates a well-defined signaling cascade, leading to muscle relaxation and subsequent widening of the airways.

Upon binding of (+)-Tretoquinol to the β2-AR, a conformational change in the receptor activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the relaxation of airway smooth muscle.[1]

Tretoquinol (+)-Tretoquinol Beta2AR β2-Adrenergic Receptor Tretoquinol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes conversion of ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: β2-Adrenergic Receptor Signaling Pathway of (+)-Tretoquinol.

Secondary Mechanism: Thromboxane (B8750289) A2 Receptor Antagonism

In addition to its primary action as a β-adrenergic agonist, the enantiomers of Trimetoquinol exhibit stereoselective antagonism at the thromboxane A2 (TP) receptor. Notably, the (R)-(+)-isomer, (+)-Tretoquinol, is a potent antagonist of TP receptor-mediated responses. This is in contrast to its β-adrenergic activity, where the (S)-(-)-isomer is more potent. This antagonistic action on TP receptors suggests a potential role in modulating platelet aggregation and vascular smooth muscle contraction.

Tretoquinol (+)-Tretoquinol TP_Receptor Thromboxane A2 Receptor Tretoquinol->TP_Receptor Antagonizes Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation Vascular_Contraction Vascular Smooth Muscle Contraction TP_Receptor->Vascular_Contraction U46619 U46619 (TXA2 mimetic) U46619->TP_Receptor Activates

Figure 2: Antagonistic Action of (+)-Tretoquinol at the Thromboxane A2 Receptor.

Quantitative Pharmacological Data

The stereoselectivity of Trimetoquinol's isomers is evident in their differing affinities and potencies at β-adrenergic receptors. The (S)-(-)-enantiomer is significantly more potent and exhibits higher affinity than the (R)-(+)-enantiomer, (+)-Tretoquinol.

Table 1: Receptor Binding Affinity of Trimetoquinol Isomers

Receptor Subtype(-)-TMQ (Ki)(+)-TMQ (Ki)Fold Difference ((-)-TMQ vs (+)-TMQ)
Human β1-AdrenoceptorValue not explicitly foundValue not explicitly found123
Human β2-AdrenoceptorValue not explicitly foundValue not explicitly found331
Human β3-AdrenoceptorValue not explicitly foundValue not explicitly found5
Data derived from Konkar et al., 1999. The fold difference indicates that (-)-TMQ has a significantly higher affinity (lower Ki) than (+)-TMQ.

Table 2: Functional Potency of Trimetoquinol Isomers in cAMP Accumulation Assays

Receptor Subtype(-)-TMQ (EC50)(+)-TMQ (EC50)Fold Difference ((-)-TMQ vs (+)-TMQ)
Human β1-AdrenoceptorValue not explicitly foundValue not explicitly found214
Human β2-AdrenoceptorValue not explicitly foundValue not explicitly found281
Human β3-AdrenoceptorValue not explicitly foundValue not explicitly found776
Data derived from Konkar et al., 1999. The fold difference indicates that (-)-TMQ is significantly more potent (lower EC50) than (+)-TMQ in stimulating cAMP accumulation.

Table 3: Thromboxane A2 Receptor Antagonist Activity of (+)-Tretoquinol

AssayParameterValue
U46619-induced contractions in rat aortapA25.97
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Dopamine (B1211576) Receptor Interactions

While the primary activities of (+)-Tretoquinol at adrenergic and thromboxane receptors are well-documented, its interaction with dopamine receptors is less characterized. Some studies on related tetrahydroisoquinoline compounds suggest potential interactions with dopamine D1 and D2 receptors. However, specific quantitative binding affinity and functional data for the individual enantiomers of Trimetoquinol at dopamine receptor subtypes are not extensively available in the current literature. Further research is required to fully elucidate the dopaminergic activity profile of (+)-Tretoquinol.

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments used to characterize the mechanism of action of (+)-Tretoquinol.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Membranes Cell Membranes with β-Adrenoceptors Incubate Incubate at specific temperature and time Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]dihydroalprenolol) Radioligand->Incubate Competitor (+)-Tretoquinol (unlabeled) Competitor->Incubate Filter Rapid Filtration to separate bound from free radioligand Incubate->Filter Scintillation Scintillation Counting to measure radioactivity Filter->Scintillation Analysis Competition Binding Analysis to determine IC50 and Ki Scintillation->Analysis

Figure 3: General Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the target human β-adrenoceptor subtypes (β1, β2, or β3) are prepared from cultured cells, such as Chinese Hamster Ovary (CHO) cells.

  • Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain pH and ionic strength.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]dihydroalprenolol for β1/β2 or [125I]iodocyanopindolol for β3) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug, (+)-Tretoquinol.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25-37°C) to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of (+)-Tretoquinol that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assays

These functional assays are used to determine the potency (EC50) and efficacy of a compound in stimulating the production of the second messenger, cAMP.

cluster_0 Cell Culture & Stimulation cluster_1 Lysis & Detection cluster_2 Data Analysis Cells CHO cells expressing β-Adrenoceptors Stimulation Stimulate with varying concentrations of (+)-Tretoquinol Cells->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., ELISA, HTRF) Lysis->Detection Analysis Dose-Response Curve Analysis to determine EC50 and Emax Detection->Analysis

Figure 4: General Workflow for a cAMP Accumulation Assay.

Detailed Methodology:

  • Cell Culture: CHO cells stably expressing the human β-adrenoceptor subtypes are cultured in appropriate media.

  • Phosphodiesterase Inhibition: The cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cAMP.

  • Agonist Stimulation: The cells are then stimulated with various concentrations of (+)-Tretoquinol for a defined period (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis: The reaction is terminated, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or radioimmunoassay (RIA).

  • Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 (the concentration of (+)-Tretoquinol that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

(+)-Tretoquinol's primary mechanism of action is as a β2-adrenergic receptor agonist, which underlies its use as a bronchodilator. Its interaction with the β2-AR initiates a Gs-coupled signaling cascade leading to increased intracellular cAMP and subsequent smooth muscle relaxation. Furthermore, (+)-Tretoquinol demonstrates stereoselective antagonism at the thromboxane A2 receptor, suggesting a potential for influencing platelet and vascular functions. While its interactions with β-adrenergic and thromboxane receptors are relatively well-characterized, its activity at dopamine receptors requires further investigation to complete its pharmacological profile. The quantitative data and experimental methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this and related compounds.

References

Tretoquinol: A Comprehensive Technical Guide to its Beta-Adrenergic Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tretoquinol (B10779254), also known as trimetoquinol (B1172547) (TMQ), is a potent beta-adrenergic agonist that has been the subject of extensive research due to its bronchodilatory properties and its utility as a pharmacological tool to study the beta-adrenergic system. This technical guide provides an in-depth overview of tretoquinol's mechanism of action, its interaction with beta-adrenergic receptor subtypes, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Concepts: Beta-Adrenergic Signaling

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines epinephrine (B1671497) and norepinephrine. Upon agonist binding, β-ARs undergo a conformational change, leading to the activation of heterotrimeric G proteins. The canonical signaling pathway for β2-ARs, the primary target of tretoquinol for bronchodilation, involves the activation of the stimulatory G protein (Gs). This initiates a cascade of events, including the activation of adenylyl cyclase, which converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.[1][2][3]

However, emerging evidence suggests that β2-AR signaling is more complex, involving alternative pathways. These include coupling to the inhibitory G protein (Gi) and β-arrestin-mediated signaling, which can lead to the activation of other downstream effectors like the mitogen-activated protein kinase (MAPK) pathway.[2][4]

Quantitative Analysis of Tretoquinol's Receptor Interactions

The affinity and potency of tretoquinol and its analogs at different beta-adrenergic receptor subtypes have been quantified using various in vitro assays. The following tables summarize key quantitative data from the literature.

CompoundReceptor SubtypeAssay TypeKi (nM)Reference
(-)-(S)-Tretoquinolβ1 (guinea pig left ventricle)Radioligand Binding-[5]
(-)-(S)-Tretoquinolβ2 (guinea pig lung)Radioligand Binding-[5]
(-)-(S)-TretoquinolHuman β1 (expressed in E. coli)Radioligand Binding-[5]
(-)-(S)-TretoquinolHuman β2 (expressed in E. coli)Radioligand Binding-[5]
(-)-(S)-TretoquinolHuman β2 (expressed in CHO cells)Radioligand Binding-[5]
(R)-TretoquinolHuman β2 (expressed in CHO cells)Radioligand Binding-[5]
4'-acetamido-3',5'-diiodo-TMQRat β3Radioligand Binding~110 - 2500[6]
4'-α-chloroacetamido-3',5'-diiodo-TMQRat β3Radioligand Binding~110 - 2500[6]

Note: Specific Ki values for the (-)-(S) and (R) isomers of Tretoquinol were not explicitly provided in the cited abstract in nanomolar units, but isomeric-activity ratios were given, indicating significantly higher affinity for the (-)-(S)-isomer.

CompoundReceptor SubtypeAssay TypeEC50 (nM)Relative Potency/ActivityReference
(-)-(S)-Tretoquinolβ1 (guinea pig right atria)Functional Assay-Isomeric-activity ratio of 224[5]
(-)-(S)-Tretoquinolβ2 (guinea pig trachea)Functional Assay-Isomeric-activity ratio of 1585[5]
(-)-(S)-TretoquinolHuman β2 (expressed in CHO cells)cAMP Accumulation-Isomeric-activity ratio of 118[5]
(-)-(S)-TretoquinolRat β3 (expressed in CHO cells)cAMP Accumulation-Isomeric-activity ratio of 4678[5]
4'-acetamido-3',5'-diiodo-TMQRat β1 (atria)Functional Assay-More potent than (-)-isoproterenol (partial agonist)[6]
4'-acetamido-3',5'-diiodo-TMQRat β2 (trachea)Functional Assay-More potent than (-)-isoproterenol (partial agonist)[6]
4'-acetamido-3',5'-diiodo-TMQRat β3 (esophageal smooth muscle)Functional Assay~ 2-8Full agonist activity[6]
4'-α-chloroacetamido-3',5'-diiodo-TMQRat β1 (atria)Functional Assay-More potent than (-)-isoproterenol (partial agonist)[6]
4'-α-chloroacetamido-3',5'-diiodo-TMQRat β2 (trachea)Functional Assay-More potent than (-)-isoproterenol (partial agonist)[6]
4'-α-chloroacetamido-3',5'-diiodo-TMQRat β3 (esophageal smooth muscle)Functional Assay~ 2-8Full agonist activity[6]

Experimental Protocols

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity of tretoquinol and its analogs to beta-adrenergic receptors using a competitive radioligand binding assay with [3H]-dihydroalprenolol ([3H]-DHA), a non-selective beta-adrenergic antagonist.[7][8][9][10][11]

Materials:

  • Cell membranes expressing the beta-adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates like guinea pig lung for β2 or heart for β1).

  • [3H]-dihydroalprenolol ([3H]-DHA) as the radioligand.

  • Unlabeled tretoquinol or its analogs as competitor ligands.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of [3H]-DHA (typically at or near its Kd value).

    • Increasing concentrations of the unlabeled competitor ligand (tretoquinol or analog).

    • For total binding wells, add vehicle instead of the competitor.

    • For non-specific binding wells, add a high concentration of a non-selective beta-blocker (e.g., 1 µM propranolol).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the functional potency of tretoquinol as a beta-adrenergic agonist by quantifying its ability to stimulate intracellular cAMP production.[12][13][14][15][16]

Materials:

  • Whole cells expressing the beta-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS or PBS containing a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • Tretoquinol or its analogs.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Lysis buffer (if required by the kit).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into a 96- or 384-well plate at a predetermined density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of tretoquinol or its analogs in stimulation buffer.

  • Cell Stimulation: Remove the culture medium from the cells and replace it with the stimulation buffer containing the various concentrations of the test compound. Include a vehicle control (basal level) and a positive control (e.g., a saturating concentration of isoproterenol (B85558) for maximal stimulation).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection: Following the incubation, lyse the cells (if necessary, depending on the assay kit) and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the plate reader to cAMP concentrations using the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Isolated Guinea Pig Trachea Relaxation Assay

This functional assay assesses the beta-2 adrenergic agonist activity of tretoquinol by measuring its ability to relax pre-contracted guinea pig tracheal smooth muscle.[17][18][19][20][21]

Materials:

  • Male Hartley guinea pigs.

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

  • A contractile agent (e.g., histamine (B1213489), carbachol, or potassium chloride).

  • Tretoquinol or its analogs.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings or strips.

  • Mounting: Suspend the tracheal preparations in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. Apply an optimal resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Contraction: Induce a sustained contraction of the tracheal smooth muscle by adding a contractile agent to the organ bath at a concentration that produces a submaximal response (e.g., EC50-EC80).

  • Cumulative Concentration-Response Curve: Once the contraction has stabilized, add tretoquinol or its analogs to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Data Recording: Record the changes in isometric tension throughout the experiment.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal relaxation induced by a standard beta-agonist like isoproterenol or as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the agonist concentration. Determine the EC50 value and the maximal relaxation effect (Emax) from the concentration-response curve.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by tretoquinol and the general workflow of the experimental protocols described.

Tretoquinol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_Gs Canonical Gs Pathway cluster_Gi Alternative Gi Pathway cluster_barrestin β-Arrestin Pathway Tretoquinol Tretoquinol B2AR β2-Adrenergic Receptor Tretoquinol->B2AR Gs Gs B2AR->Gs Activates Gi Gi B2AR->Gi Activates GRK GRK B2AR->GRK Phosphorylation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates Targets AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition Inhibits B_Arrestin β-Arrestin GRK->B_Arrestin Recruits MAPK MAPK Pathway B_Arrestin->MAPK Activates Internalization Receptor Internalization B_Arrestin->Internalization Mediates

Caption: Tretoquinol-activated β2-adrenergic receptor signaling pathways.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay cluster_functional Isolated Tissue Assay B1 Membrane Preparation B2 Incubation with [3H]-DHA & Competitor B1->B2 B3 Filtration & Washing B2->B3 B4 Scintillation Counting B3->B4 B5 Ki Determination B4->B5 C1 Cell Seeding C2 Agonist Stimulation C1->C2 C3 Cell Lysis C2->C3 C4 cAMP Detection C3->C4 C5 EC50 Determination C4->C5 F1 Tissue Dissection & Mounting F2 Equilibration & Pre-contraction F1->F2 F3 Cumulative Agonist Addition F2->F3 F4 Tension Measurement F3->F4 F5 EC50 & Emax Determination F4->F5

Caption: General workflows for in vitro characterization of tretoquinol.

Structure-Activity Relationships

The pharmacological profile of tretoquinol has been extensively explored through the synthesis and evaluation of numerous analogs. Key structure-activity relationships (SAR) have been established:

  • Stereochemistry: The (-)-(S)-enantiomer of tretoquinol is significantly more potent as a beta-adrenergic agonist than the (+)-(R)-enantiomer.[5]

  • 1-Benzyl Substituents: Modifications to the 1-benzyl ring of the tetrahydroisoquinoline core can modulate affinity and selectivity for beta-adrenergic receptor subtypes. For instance, iodine substitutions on the 1-benzyl ring have been shown to increase binding affinity at both β1 and β3-ARs.[22] Methyl substitution at the benzylic carbon of the 1-(3,4,5-trimethoxybenzyl) group can enhance β2-selectivity.[23]

  • N-Substituents: The nature of the substituent on the nitrogen atom of the tetrahydroisoquinoline ring also influences activity.

A quantitative structure-activity relationship (QSAR) study on iodinated analogues of trimetoquinol has indicated that binding affinity (pKi) at the β2-AR is correlated with physicochemical parameters such as molar refraction (MR), hydrophobic constant (π), and the resonance parameter (R) of the substituents.[24]

Conclusion

Tretoquinol is a valuable pharmacological agent for studying the beta-adrenergic system. Its potent agonist activity, particularly at the β2-adrenergic receptor, has made it a cornerstone for research in respiratory pharmacology. This technical guide has provided a comprehensive overview of its quantitative pharmacology, the experimental methodologies used for its characterization, its downstream signaling pathways, and key structure-activity relationships. This information serves as a foundational resource for scientists and researchers aiming to further explore the therapeutic potential of tretoquinol and to design novel beta-adrenergic agonists with improved pharmacological profiles.

References

Pharmacological Profile of (+)-Tretoquinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tretoquinol, also known as (+)-(R)-Trimetoquinol, is the dextrorotatory enantiomer of the potent beta-adrenergic receptor agonist, Tretoquinol. While its counterpart, (-)-(S)-Tretoquinol, is a well-characterized high-affinity agonist at β-adrenergic receptors, (+)-Tretoquinol exhibits significantly lower potency. This technical guide provides a comprehensive overview of the pharmacological profile of (+)-Tretoquinol, focusing on its interaction with human β1, β2, and β3-adrenergic receptor subtypes. The data presented herein is crucial for understanding the stereoselectivity of Tretoquinol and for the development of selective adrenergic agents. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.

Core Pharmacological Data

The pharmacological activity of (+)-Tretoquinol is primarily characterized by its binding affinity and functional potency at β-adrenergic receptors. Due to its significantly lower activity compared to its levorotatory isomer, its pharmacological parameters are often expressed as isomeric-activity ratios (IARs). The following tables provide the calculated binding affinities (Ki) and functional potencies (EC50) of (+)-Tretoquinol for human β1, β2, and β3-adrenergic receptors based on the reported IARs and the absolute values for the more potent (-)-(S)-Tretoquinol.

Table 1: Binding Affinity of (+)-Tretoquinol for Human β-Adrenergic Receptors
Receptor Subtype(-)-(S)-Tretoquinol pKi(-)-(S)-Tretoquinol Ki (nM)Isomeric Affinity Ratio¹(+)-(R)-Tretoquinol Calculated pKi(+)-(R)-Tretoquinol Calculated Ki (nM)
β1-Adrenergic Receptor 7.9112.31235.821513
β2-Adrenergic Receptor 8.523.03315.991023
β3-Adrenergic Receptor 6.7020056.001000

¹Isomeric affinity ratio is defined as the Ki of (+)-isomer / Ki of (-)-isomer. Data derived from Konkar et al., 1999.[1]

Table 2: Functional Potency of (+)-Tretoquinol in cAMP Accumulation Assays
Receptor Subtype(-)-(S)-Tretoquinol pEC50(-)-(S)-Tretoquinol EC50 (nM)Isomeric Potency Ratio¹(+)-(R)-Tretoquinol Calculated pEC50(+)-(R)-Tretoquinol Calculated EC50 (nM)
β1-Adrenergic Receptor 8.632.342146.30501
β2-Adrenergic Receptor 9.001.002816.55281
β3-Adrenergic Receptor 8.891.297766.001000

¹Isomeric potency ratio is defined as the EC50 of (+)-isomer / EC50 of (-)-isomer. Data derived from Konkar et al., 1999.[1]

Signaling Pathways

Activation of β-adrenergic receptors by an agonist such as (+)-Tretoquinol initiates a canonical signaling cascade involving the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

G_protein_signaling cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Agonist (+)-Tretoquinol Agonist->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates downstream targets radioligand_binding_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prepare_reagents->plate_setup incubation Incubate to Equilibrium (60-90 min, RT) plate_setup->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters (3x with ice-cold buffer) filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_analysis Data Analysis (Calculate IC50 and Ki) quantification->data_analysis end End data_analysis->end camp_assay_workflow start Start cell_seeding Seed Cells into 384-well Plate (Incubate overnight) start->cell_seeding buffer_exchange Replace Medium with Stimulation Buffer cell_seeding->buffer_exchange compound_addition Add Serial Dilutions of (+)-Tretoquinol buffer_exchange->compound_addition incubation Incubate at 37°C (30 min) compound_addition->incubation cell_lysis Lyse Cells incubation->cell_lysis cAMP_detection Measure Intracellular cAMP (e.g., HTRF, AlphaScreen) cell_lysis->cAMP_detection data_analysis Data Analysis (Calculate EC50) cAMP_detection->data_analysis end End data_analysis->end

References

The Structure-Activity Relationship of (+)-Tretoquinol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tretoquinol, also known as trimetoquinol (B1172547) (TMQ), is a potent β-adrenergic agonist.[1] Its structure, a 1-benzyl-substituted tetrahydroisoquinoline, has been the subject of extensive structure-activity relationship (SAR) studies. These investigations have revealed critical insights into the molecular determinants of β-adrenoceptor subtype selectivity and agonist efficacy. This technical guide provides an in-depth analysis of the SAR of (+)-Tretoquinol, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure and Stereoselectivity

The pharmacological activity of Tretoquinol is highly dependent on its stereochemistry. The (-)-(S)-enantiomer is a potent β-adrenoceptor agonist, while the (+)-(R)-enantiomer is significantly less active.[2] This stereoselectivity is a cornerstone of its SAR, with isomeric activity ratios (IARs) demonstrating the preference of β-adrenoceptors for the (S)-isomer. For instance, in functional assays, the (-)-(S)-isomer is 224-fold and 1585-fold more potent than the (+)-(R)-isomer at β1 and β2 adrenoceptors in guinea pig tissues, respectively.[2] Radioligand binding studies further confirm this stereoselectivity.[2]

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for Tretoquinol and its analogs, focusing on their activity at β-adrenoceptor subtypes.

Table 1: Beta-Adrenoceptor Subtype Activities of Tretoquinol (TMQ) Isomers [3]

CompoundReceptor SubtypecAMP Accumulation (Potency Fold Difference vs (+)-TMQ)Radioligand Binding (Affinity Fold Difference vs (+)-TMQ)
(-)-TMQβ1214123
(-)-TMQβ2281331
(-)-TMQβ37765

Table 2: Beta-Adrenoceptor Agonist Properties of N-Benzyl Substituted Tretoquinol Analogues in Guinea Pig Tissues [4]

Compoundβ1 Agonist Potency Rank Orderβ2 Agonist Potency Rank Orderβ2/β1-Selectivity Ratio (Fold increase vs TMQ)
Trimetoquinol (I)> VII > II > V > IV > VI > III> VII > IV = VI > V > III > II1
4'-methylbenzylTMQ (II)------<1
4'-chloro-benzylTMQ (III)------8
4'-methoxybenzylTMQ (IV)------8
4'-nitrobenzylTMQ (V)------1
3',4'-dichlorobenzylTMQ (VI)------10
4'-aminobenzylTMQ (VII)------3

Table 3: Activity of Tretoquinol Analogs with Modifications on the Catechol and Benzyl (B1604629) Moieties [3]

CompoundModificationActivity at β2-adrenoceptorβ3-adrenoceptor Selectivity vs β1
7-chloroTMQ7-hydroxy group replaced with chloroPartial agonist or inactiveIncreased
8-fluoro and 5,8-difluoro analogsRing fluorinationPartial agonist or inactiveIncreased
3',5'-diiodo analogsHalogen substitution on benzyl ringPartial agonists5- to 10-fold higher potency at β3 vs β1
3',5'-diiodo-4'-methoxybenzylTHP derivativeBioisosteric replacement and halogen substitutionNot specified65-fold more potent than 3',4',5'-trimethoxybenzylTHP at β3

Signaling Pathways

(+)-Tretoquinol primarily exerts its effects through the activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Beta-Adrenergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist (+)-Tretoquinol (Agonist) BAR β-Adrenergic Receptor (β-AR) Agonist->BAR Gs Gs Protein (α, β, γ subunits) BAR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response phosphorylates targets

Canonical β-adrenergic receptor signaling pathway initiated by an agonist.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target β-adrenoceptor subtype are homogenized in ice-cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

  • A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) with known affinity for the receptor is used.

  • Increasing concentrations of the unlabeled test compound ((+)-Tretoquinol or its analogs) are added to compete with the radioligand for binding to the receptor.

  • The reaction mixture, containing membranes, radioligand, and test compound, is incubated to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, indicating its agonist activity.

1. Cell Culture:

  • Cells stably expressing the desired human β-adrenoceptor subtype (e.g., CHO cells) are cultured to an appropriate density.

2. Assay Procedure:

  • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Increasing concentrations of the test compound are added to the cells.

  • The cells are incubated for a specific time to allow for cAMP production.

  • The reaction is stopped, and the cells are lysed.

3. cAMP Measurement:

  • The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.

4. Data Analysis:

  • A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound.

  • The potency (EC50) and efficacy (Emax) of the compound are determined from this curve.

Experimental Workflow for Agonist Characterization start Start prep Prepare Receptor Source (Cell Culture or Tissue Homogenization) start->prep binding_assay Radioligand Binding Assay prep->binding_assay functional_assay cAMP Accumulation Assay prep->functional_assay data_analysis1 Determine Binding Affinity (Ki) binding_assay->data_analysis1 data_analysis2 Determine Potency (EC50) & Efficacy (Emax) functional_assay->data_analysis2 sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis1->sar_analysis data_analysis2->sar_analysis end End sar_analysis->end

General workflow for characterizing the activity of a β-adrenergic agonist.

Conclusion

The structure-activity relationship of (+)-Tretoquinol is well-defined, with key structural features dictating its potency and selectivity for β-adrenoceptor subtypes. The stereochemistry at the C1 position is paramount for high-affinity binding and potent agonism, with the (-)-(S)-isomer being markedly more active. Modifications to the catechol nucleus, the N-benzyl ring, and the 1-benzyl substituent have been shown to modulate activity and selectivity, providing a framework for the rational design of novel β-adrenergic agonists with specific pharmacological profiles. The experimental protocols outlined in this guide provide a basis for the continued exploration of the SAR of Tretoquinol and its analogs, facilitating the development of new therapeutic agents.

References

The Discovery and Synthesis of Tretoquinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tretoquinol, also known as trimetoquinol, is a potent bronchodilator that acts as a selective β2-adrenergic receptor agonist. Its development marked a significant advancement in the treatment of obstructive airway diseases such as asthma. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Tretoquinol, with a focus on the core chemical and biological data relevant to researchers and drug development professionals.

Discovery & Historical Context

Tretoquinol, chemically named (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, emerged from research focused on the synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives. The initial synthesis of the racemic form of Tretoquinol was reported by Yamato and his colleagues in 1966. Subsequent studies, notably by Miller and colleagues in 1975, delved into the synthesis and pharmacological effects of Tretoquinol and its fragmented derivatives, highlighting the stereoselectivity of its biological activity. These early investigations established Tretoquinol as a powerful β-adrenergic agonist with significant potential for therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Tretoquinol is presented in the table below, providing essential data for researchers working with this compound.

PropertyValueReference
Chemical Formula C₁₉H₂₃NO₅--INVALID-LINK--
Molecular Weight 345.39 g/mol --INVALID-LINK--
IUPAC Name (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol--INVALID-LINK--
CAS Number 30418-38-3--INVALID-LINK--
Appearance Pale yellow crystals--INVALID-LINK--
Solubility Freely soluble in water and alcohol (as hydrochloride salt)--INVALID-LINK--
Melting Point 224.5-226 °C (decomposes, dl-form hydrochloride)--INVALID-LINK--

Synthesis of Tretoquinol

The core synthetic route to Tretoquinol is the Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

General Synthetic Pathway

The synthesis of Tretoquinol typically proceeds through the reaction of a dopamine (B1211576) derivative (the β-arylethylamine component) with a substituted benzaldehyde. The key steps are outlined in the diagram below.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_intermediate Intermediate cluster_final Final Product Dopamine Dopamine Derivative (e.g., 3,4-dibenzyloxyphenethylamine) Reaction Condensation & Acid-Catalyzed Cyclization Dopamine->Reaction Benzaldehyde 3,4,5-Trimethoxybenzaldehyde (B134019) Benzaldehyde->Reaction Protected_Tretoquinol Protected Tretoquinol Reaction->Protected_Tretoquinol Deprotection Deprotection (e.g., Hydrogenolysis) Protected_Tretoquinol->Deprotection Tretoquinol Tretoquinol Deprotection->Tretoquinol

Caption: General synthetic pathway for Tretoquinol via the Pictet-Spengler reaction.
Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of Tretoquinol based on the Pictet-Spengler reaction. Specific reaction conditions, such as solvents, temperatures, and reaction times, may vary based on the specific protecting groups used and the scale of the synthesis.

  • Protection of Dopamine: The hydroxyl groups of dopamine are typically protected to prevent unwanted side reactions. A common method is benzylation to form 3,4-dibenzyloxyphenethylamine.

  • Pictet-Spengler Condensation: The protected dopamine derivative is reacted with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) in a suitable solvent (e.g., ethanol (B145695) or toluene). The reaction mixture is typically heated to facilitate the condensation and cyclization to form the protected tetrahydroisoquinoline ring system.

  • Purification of the Intermediate: The resulting protected Tretoquinol is isolated and purified using standard techniques such as crystallization or column chromatography.

  • Deprotection: The protecting groups (e.g., benzyl (B1604629) groups) are removed to yield the final Tretoquinol product. This is often achieved by catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst.

  • Purification of Tretoquinol: The final product is purified by crystallization or other suitable methods to yield Tretoquinol, often as its hydrochloride salt to improve stability and solubility.

Pharmacological Profile

Tretoquinol is a potent and selective agonist of β2-adrenergic receptors. Its pharmacological activity is highly stereoselective, with the (-)-(S)-enantiomer being significantly more active than the (+)-(R)-enantiomer. The table below summarizes key in vitro pharmacological data for Tretoquinol.

ParameterReceptor/AssayValueSpeciesReference
Ki (-log[M]) β1-Adrenergic Receptor8.27Human--INVALID-LINK--
Ki (-log[M]) β2-Adrenergic Receptor7.67Human--INVALID-LINK--
EC50 (-log[M]) β-Adrenergic Receptor (general)7.51---INVALID-LINK--
EC50 (-log[M]) β2-Adrenergic Receptor7.58Guinea Pig--INVALID-LINK--
EC50 (-log[M]) β1-Adrenergic Receptor6.76Guinea Pig--INVALID-LINK--
IC50 (-log[M]) Thromboxane A2 Receptor6.35---INVALID-LINK--
Isomeric-Activity Ratio (β1) Guinea Pig Atria224Guinea Pig--INVALID-LINK--
Isomeric-Activity Ratio (β2) Guinea Pig Trachea1585Guinea Pig--INVALID-LINK--
Isomeric-Activity Ratio (β1 affinity) Guinea Pig Left Ventricle115Guinea Pig--INVALID-LINK--
Isomeric-Activity Ratio (β2 affinity) Guinea Pig Lung389Guinea Pig--INVALID-LINK--

Mechanism of Action & Signaling Pathway

As a β2-adrenergic receptor agonist, Tretoquinol exerts its therapeutic effect by stimulating the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a downstream signaling cascade, leading to bronchodilation.

Signaling_Pathway Tretoquinol Tretoquinol Beta2_AR β2-Adrenergic Receptor Tretoquinol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of Tretoquinol via the β2-adrenergic receptor.

Experimental Protocols for Pharmacological Evaluation

The pharmacological activity of Tretoquinol is typically assessed using a combination of in vitro binding and functional assays.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of Tretoquinol for β-adrenergic receptors.

  • Membrane Preparation: Membranes expressing the target β-adrenergic receptors (e.g., from cell lines or tissue homogenates) are prepared and their protein concentration is determined.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of unlabeled Tretoquinol.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value (the concentration of Tretoquinol that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated.

cAMP Functional Assay (General Protocol)

This assay measures the functional activity (EC50) of Tretoquinol by quantifying the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway.

  • Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate media.

  • Cell Plating: The cells are seeded into multi-well plates and allowed to adhere.

  • Compound Treatment: The cells are treated with varying concentrations of Tretoquinol.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis: The cAMP levels are plotted against the concentration of Tretoquinol to generate a dose-response curve, from which the EC50 value (the concentration that produces 50% of the maximal response) is determined.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the synthesis and pharmacological evaluation of Tretoquinol.

Synthesis_Workflow Start Select Starting Materials (Dopamine derivative & Benzaldehyde) Protection Protect Dopamine Hydroxyls Start->Protection Condensation Pictet-Spengler Reaction Protection->Condensation Purification1 Isolate & Purify Intermediate Condensation->Purification1 Deprotection Remove Protecting Groups Purification1->Deprotection Purification2 Purify Final Product (Tretoquinol) Deprotection->Purification2 Analysis Characterize Product (NMR, MS, etc.) Purification2->Analysis

Caption: Experimental workflow for the synthesis of Tretoquinol.

Pharmacology_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Membrane_Prep Prepare Receptor Membranes Binding_Assay Perform Radioligand Binding Assay Membrane_Prep->Binding_Assay Ki_Calc Calculate Ki Value Binding_Assay->Ki_Calc Cell_Culture Culture Receptor-Expressing Cells cAMP_Assay Perform cAMP Functional Assay Cell_Culture->cAMP_Assay EC50_Calc Calculate EC50 Value cAMP_Assay->EC50_Calc

Caption: Experimental workflow for the pharmacological evaluation of Tretoquinol.

Conclusion

Tretoquinol remains a significant molecule in the field of respiratory pharmacology. Its discovery and development, rooted in the principles of medicinal chemistry and classical pharmacology, have provided valuable insights into the structure-activity relationships of β2-adrenergic receptor agonists. This technical guide has provided a detailed overview of the synthesis, pharmacological properties, and mechanism of action of Tretoquinol, offering a valuable resource for researchers and professionals in drug discovery and development. The methodologies and data presented herein serve as a foundation for further research and the development of novel therapeutics targeting the β2-adrenergic receptor.

In Vitro Characterization of (+)-Tretoquinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Tretoquinol, also known as trimetoquinol (B1172547) (TMQ), is a potent beta-adrenergic agonist. This document provides a comprehensive in vitro characterization of (+)-Tretoquinol, detailing its pharmacological profile at human adrenergic receptors. This guide includes quantitative data on its binding affinity and functional potency, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflow. The information presented herein is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile of (+)-Tretoquinol

(+)-Tretoquinol is the dextrorotatory enantiomer of Tretoquinol and has been characterized as a beta-adrenergic receptor agonist. Its pharmacological activity is primarily mediated through the stimulation of beta-adrenergic receptors, leading to the activation of downstream signaling cascades. The in vitro data presented below were obtained from studies using Chinese Hamster Ovary (CHO) cells expressing human recombinant β1, β2, and β3-adrenergic receptors.

Binding Affinity

The binding affinity of (+)-Tretoquinol for human β-adrenergic receptor subtypes was determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

Table 1: Binding Affinity (Ki) of (+)-Tretoquinol at Human β-Adrenergic Receptors

Receptor Subtype(+)-Tretoquinol Ki (nM)Reference
β1-Adrenergic1,845[1]
β2-Adrenergic1,324[1]
β3-Adrenergic1,175[1]

Data from Konkar et al., 1999, derived from studies in CHO cells expressing human β-adrenergic receptors.[1]

Functional Potency

The functional potency of (+)-Tretoquinol was assessed by measuring its ability to stimulate the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β-adrenergic signaling pathway. The half-maximal effective concentration (EC50) represents the concentration of an agonist that produces 50% of the maximal response.

Table 2: Functional Potency (EC50) of (+)-Tretoquinol at Human β-Adrenergic Receptors

Receptor Subtype(+)-Tretoquinol EC50 (nM)Reference
β1-Adrenergic1,500[1]
β2-Adrenergic900[1]
β3-Adrenergic1,310[1]

Data from Konkar et al., 1999, derived from studies in CHO cells expressing human β-adrenergic receptors.[1]

Signaling Pathway and Experimental Workflow

Beta-2 Adrenergic Receptor Signaling Pathway

(+)-Tretoquinol, as a β2-adrenergic agonist, binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream substrates, resulting in a cellular response.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tretoquinol (+)-Tretoquinol Beta2AR β2-Adrenergic Receptor Tretoquinol->Beta2AR Binds Gs Gs Protein (αβγ) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrates Downstream Substrates PKA->Substrates Phosphorylates Response Cellular Response Substrates->Response

Caption: Beta-2 Adrenergic Receptor Signaling Pathway activated by (+)-Tretoquinol.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a GPCR agonist like (+)-Tretoquinol typically follows a structured workflow. This process begins with assessing the compound's binding affinity to the target receptor subtypes, followed by functional assays to determine its potency and efficacy in eliciting a cellular response.

Experimental_Workflow cluster_workflow GPCR Agonist In Vitro Characterization Workflow start Start receptor_prep Receptor Preparation (e.g., CHO cell membranes expressing human β-adrenergic receptors) start->receptor_prep radioligand_binding Radioligand Binding Assay receptor_prep->radioligand_binding functional_assay Functional Assay (cAMP Accumulation) receptor_prep->functional_assay determine_ki Determine Binding Affinity (Ki) radioligand_binding->determine_ki data_analysis Data Analysis and Pharmacological Profile Generation determine_ki->data_analysis determine_ec50 Determine Functional Potency (EC50) functional_assay->determine_ec50 determine_ec50->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro characterization of (+)-Tretoquinol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard practices for characterizing β-adrenergic receptor agonists in transfected cell lines.

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of (+)-Tretoquinol for β-adrenergic receptors.

3.1.1. Materials and Reagents

  • Cell Membranes: Membranes prepared from CHO cells stably expressing human β1, β2, or β3-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or another suitable high-affinity β-adrenergic antagonist radioligand.

  • Test Compound: (+)-Tretoquinol.

  • Non-specific Binding Control: Propranolol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

3.1.2. Membrane Preparation

  • Culture CHO cells expressing the desired β-adrenergic receptor subtype to near confluency.

  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet with assay buffer and resuspend.

  • Determine the protein concentration using a Bradford or BCA protein assay.

  • Store membrane aliquots at -80°C.

3.1.3. Assay Procedure

  • Prepare serial dilutions of (+)-Tretoquinol in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 50 µL of radioligand, and 150 µL of membrane preparation.

    • Non-specific Binding: 25 µL of 10 µM propranolol, 50 µL of radioligand, and 150 µL of membrane preparation.

    • Competitive Binding: 25 µL of (+)-Tretoquinol dilution, 50 µL of radioligand, and 150 µL of membrane preparation.

  • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

3.1.4. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of (+)-Tretoquinol.

  • Determine the IC50 value (the concentration of (+)-Tretoquinol that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a functional assay to measure the ability of (+)-Tretoquinol to stimulate cAMP production in whole cells.

3.2.1. Materials and Reagents

  • Cells: CHO cells stably expressing human β1, β2, or β3-adrenergic receptors.

  • Test Compound: (+)-Tretoquinol.

  • Reference Agonist: Isoproterenol (B85558).

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • Cell Culture Medium.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

3.2.2. Cell Preparation

  • Seed CHO cells expressing the desired β-adrenergic receptor subtype into 384-well plates at an optimized density and grow overnight.

  • On the day of the assay, aspirate the growth medium.

3.2.3. Assay Procedure

  • Prepare serial dilutions of (+)-Tretoquinol and the reference agonist isoproterenol in stimulation buffer.

  • Add the compound dilutions to the respective wells of the cell plate. Include wells with stimulation buffer only for basal cAMP measurement.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

3.2.4. Data Analysis

  • Generate a cAMP standard curve according to the kit instructions.

  • Convert the raw assay signal for each well to cAMP concentration using the standard curve.

  • Plot the cAMP concentration against the log concentration of (+)-Tretoquinol.

  • Determine the EC50 value (the concentration of (+)-Tretoquinol that produces 50% of the maximal response) using non-linear regression analysis (sigmoidal dose-response curve).

Conclusion

The in vitro characterization of (+)-Tretoquinol demonstrates its activity as a beta-adrenergic agonist with affinity for β1, β2, and β3 subtypes. The provided data and protocols offer a foundational understanding of its pharmacological properties at the molecular and cellular levels. This technical guide serves as a valuable resource for further investigation and development of compounds targeting the adrenergic system.

References

(+)-Tretoquinol effects on cyclic AMP levels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effects of (+)-Tretoquinol on Cyclic AMP Levels

Introduction

(+)-Tretoquinol, also known as the (R)-enantiomer of Trimetoquinol (B1172547) (TMQ), is a beta-adrenergic agonist.[1][2] As a member of this class of compounds, its primary mechanism of action involves the stimulation of beta-adrenergic receptors (β-ARs), which are integral components of the G-protein coupled receptor (GPCR) family.[3][4] This activation initiates a signaling cascade that results in the modulation of intracellular second messengers, most notably cyclic adenosine (B11128) monophosphate (cAMP).[5] This technical guide provides a detailed examination of the effects of (+)-Tretoquinol on cAMP levels, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways. The focus is on the stereoselective nature of Tretoquinol's interaction with β-AR subtypes and the subsequent impact on cAMP accumulation.

Mechanism of Action: The β-Adrenergic Signaling Pathway

Tretoquinol exerts its effects by binding to β-adrenergic receptors. These receptors are coupled to the stimulatory G-protein, Gs. Upon agonist binding, the receptor undergoes a conformational change, activating the Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, a membrane-bound enzyme, which catalyzes the conversion of ATP into cAMP.[6] This increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating a wide range of physiological responses.[5]

Tretoquinol_cAMP_Pathway cluster_membrane Cell Membrane BAR β-Adrenergic Receptor Gs Gs Protein BAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Tretoquinol (+)-Tretoquinol Tretoquinol->BAR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response PKA->Response Phosphorylates

Caption: (+)-Tretoquinol stimulates the β-adrenergic receptor, leading to cAMP production.

Quantitative Analysis of cAMP Stimulation

Research demonstrates a significant stereoselectivity in the action of Tretoquinol, with the (-)-(S)-isomer being a much more potent agonist for β-AR subtypes than the (+)-(R)-isomer.[1] The isomeric-activity ratio (IAR) is a measure of this stereoselectivity, representing the ratio of the potency of the more active isomer to the less active one. High IAR values indicate a pronounced difference in activity between the two enantiomers. The following table summarizes the IARs for receptor affinity and the stimulation of cAMP accumulation in various cell systems.

Cell System / Receptor SubtypeParameterIsomeric-Activity Ratio (IAR) [(-)-(S) vs. (+)-(R)]
Chinese Hamster Ovary (CHO) Cells expressing human β2-ARReceptor Affinity331[1]
Chinese Hamster Ovary (CHO) Cells expressing human β2-ARcAMP Accumulation282[1]
Chinese Hamster Ovary (CHO) Cells expressing rat β3-ARReceptor Affinity118[1]
Chinese Hamster Ovary (CHO) Cells expressing rat β3-ARcAMP Accumulation4678[1]
E. coli expressing human β1-ARReceptor Affinity661[1]
E. coli expressing human β2-ARReceptor Affinity724[1]
Guinea Pig Left Ventricle (β1)Receptor Affinity115[1]
Guinea Pig Lung (β2)Receptor Affinity389[1]

Data compiled from functional and biochemical studies on Trimetoquinol enantiomers.[1]

The data clearly indicate that the (-)-(S)-isomer of Tretoquinol is substantially more potent in both binding to β-adrenergic receptors and stimulating cAMP accumulation.[1] For instance, in CHO cells expressing the rat β3-AR, the (-)-(S)-isomer is over 4,600 times more potent at stimulating cAMP production than the (+)-(R)-isomer.[1]

Experimental Protocols for cAMP Measurement

To quantify the effects of (+)-Tretoquinol on intracellular cAMP levels, a variety of methods can be employed, including competitive enzyme-linked immunosorbent assays (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET) assays, and luminescence-based assays.[7][8] Below is a detailed protocol for a luminescence-based assay, such as the cAMP-Glo™ Max Assay, adapted for testing (+)-Tretoquinol in a cell-based system.[9]

Protocol: Luminescence-Based cAMP Assay

1. Cell Culture and Seeding:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.

  • Harvest cells and resuspend them in an appropriate assay buffer to the desired density (e.g., 1 x 10^5 cells/mL).[10]

  • Dispense the cell suspension into a 96-well or 384-well solid white plate.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

2. Compound Preparation and Treatment:

  • Prepare a stock solution of (+)-Tretoquinol in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in assay buffer to create a dose-response curve. A typical concentration range might start from 0.1 µM to 30 µM.[7]

  • Include a vehicle control (e.g., DMSO) and a positive control, such as the potent β-agonist Isoproterenol.[11]

  • To prevent cAMP degradation, add a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to the assay buffer.[8][12]

  • Remove the culture medium from the cells and add the prepared compound dilutions.

  • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature to stimulate cAMP production.[9]

3. Cell Lysis and cAMP Detection:

  • Add a lysis buffer to each well to stop the reaction and release the intracellular cAMP.

  • Add a cAMP detection solution containing Protein Kinase A (PKA). In this assay, the luminescent signal is inversely proportional to the cAMP concentration. High cAMP levels lead to high PKA activity, consuming ATP and resulting in a low luminescent signal.[9]

  • Incubate at room temperature for approximately 20 minutes.[10]

4. Signal Generation and Measurement:

  • Add a Kinase-Glo® reagent to terminate the PKA reaction and generate a luminescent signal from the remaining ATP.

  • Incubate for 10 minutes at room temperature.[10]

  • Measure the luminescence of each well using a plate-reading luminometer.

5. Data Analysis:

  • Generate a standard curve using known cAMP concentrations to convert relative light unit (RLU) values into cAMP concentrations.[10]

  • Plot the cAMP concentration against the logarithm of the (+)-Tretoquinol concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

cAMP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Seeding (e.g., CHO-β2AR cells in 96-well plate) C 3. Cell Treatment (Add compounds + PDE inhibitor) A->C B 2. Compound Preparation (Serial dilutions of (+)-Tretoquinol) B->C D 4. Incubation (Allow for cAMP production) C->D E 5. Cell Lysis & Detection (Add Lysis Buffer & cAMP Detection Solution) D->E F 6. Signal Measurement (Read luminescence) E->F G 7. Data Analysis (Calculate EC50 from dose-response curve) F->G

Caption: General experimental workflow for measuring cAMP levels after (+)-Tretoquinol treatment.

Conclusion

(+)-Tretoquinol functions as a beta-adrenergic agonist, stimulating the production of intracellular cAMP through the canonical Gs-adenylyl cyclase signaling pathway. However, its activity is markedly lower than its stereoisomer, (-)-(S)-Tretoquinol. Quantitative data, expressed as high isomeric-activity ratios, consistently demonstrate the superior potency of the (-)-(S)-enantiomer across various beta-adrenergic receptor subtypes. For researchers and drug development professionals, this stereoselectivity is a critical consideration, highlighting that the biological effects of Tretoquinol are predominantly driven by the (-)-(S)-isomer. The experimental protocols outlined provide a robust framework for quantifying these effects and further investigating the nuanced interactions of such compounds with the cAMP signaling cascade.

References

Cellular Targets of (+)-Tretoquinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tretoquinol, also known as Trimetoquinol (B1172547) (TMQ), is a tetrahydroisoquinoline derivative recognized primarily for its activity as a bronchodilator.[1][2][3][4] This technical guide provides a comprehensive overview of the cellular targets of (+)-Tretoquinol, focusing on its interaction with adrenergic receptors and other identified molecular targets. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and related therapeutic areas. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Primary Cellular Target: β-Adrenergic Receptors

The principal mechanism of action for (+)-Tretoquinol is its function as a β-adrenergic receptor agonist.[1][5] It exhibits a notable stereoselectivity, with the (-)-(S)-enantiomer being the more potent agonist at β-adrenoceptor subtypes compared to the (+)-(R)-enantiomer.[6] The agonism at these receptors, particularly the β2 subtype, leads to the relaxation of bronchial smooth muscle, which is the basis for its therapeutic use in asthma.[1]

Quantitative Data: Binding Affinities and Potencies

The interaction of Tretoquinol enantiomers with β-adrenergic receptors has been quantified through various in vitro studies. The data, including binding affinities (Ki) and functional potencies (EC50), are summarized in the tables below. Isomeric-Activity Ratios (IARs) are also presented to highlight the stereoselectivity of the compound.

Table 1: Isomeric-Activity Ratios (IARs) of Tretoquinol Enantiomers at β-Adrenergic Receptors [1][6]

ParameterReceptor SubtypeTissue/Cell SystemIAR ((-)-S-isomer / (+)-R-isomer)
Binding Affinity β1Guinea Pig Left Ventricle115
β2Guinea Pig Lung389
β1E. coli expressing human β1-AR661
β2E. coli expressing human β2-AR724
β1CHO cells expressing human β1-AR123
β2CHO cells expressing human β2-AR331
β3CHO cells expressing human β3-AR5
cAMP Accumulation β1Guinea Pig Right Atria224
β2Guinea Pig Trachea1585
β2CHO cells expressing human β2-AR118
β3CHO cells expressing rat β3-AR4678
β1CHO cells expressing human β1-AR214
β2CHO cells expressing human β2-AR281
β3CHO cells expressing human β3-AR776

Table 2: Binding Affinities (Ki) and Functional Potencies (EC50/Kact) of Tretoquinol Analogs [7]

CompoundReceptor SubtypeParameterValue
3'-monoiodo & 3',5'-diiodo derivativesRat β3-ARKi~ 0.055 to 1.5 µM
Rat β3-ARKact (cAMP)~ 0.43 to 2.5 nM
Human β3-ARKi~ 0.11 to 2.5 µM
Human β3-ARKact (cAMP)~ 0.45 to 9.5 nM
4'-acetamido & 4'-α-chloroacetamido analogs of 3',5'-diiodoTMQRat Esophageal Smooth Muscle (β3-AR)EC50~ 2 to 8 nM

Secondary Cellular Target: Thromboxane (B8750289) A2/Prostaglandin H2 (TP) Receptors

Interestingly, the enantiomers of Tretoquinol exhibit a dual and opposing pharmacology. While the (-)-(S)-isomer is a β-adrenergic agonist, the (+)-(R)-isomer has been identified as an antagonist of the thromboxane A2/prostaglandin H2 (TP) receptor.[8][9] This antagonism can inhibit platelet aggregation.[10][11]

Quantitative Data: Antagonist Potency

The antagonist activity of the (+)-(R)-enantiomer of Tretoquinol at TP receptors has been characterized by determining its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 3: Antagonist Potency of (+)-(R)-Tretoquinol at the Thromboxane A2 Receptor [9]

CompoundReceptorAgonistTissuepA2 Value
R-(+)-TMQThromboxane A2U46619Rat Aorta5.97
R-(+)-TMQProstaglandin E2PGE2Rat Aorta5.46

Signaling Pathways

The cellular effects of (+)-Tretoquinol are mediated through distinct signaling pathways corresponding to its primary and secondary targets.

β-Adrenergic Receptor Signaling

As a β-adrenergic agonist, (-)-(S)-Tretoquinol binds to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated Gs protein, leading to the stimulation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in physiological responses such as smooth muscle relaxation.

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tretoquinol (S)-Tretoquinol BetaAR β-Adrenergic Receptor Tretoquinol->BetaAR Binds Gs Gs Protein (α, β, γ) BetaAR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway activated by (S)-Tretoquinol.

Thromboxane A2 Receptor Signaling

The (+)-(R)-enantiomer of Tretoquinol acts as an antagonist at the TP receptor, another GPCR. It competitively blocks the binding of the endogenous agonist, thromboxane A2. This prevents the activation of the associated Gq protein, thereby inhibiting the phospholipase C (PLC) pathway and subsequent downstream events like calcium mobilization and platelet aggregation.

Gq_Signaling_Antagonism cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tretoquinol (R)-Tretoquinol TP_Receptor TP Receptor Tretoquinol->TP_Receptor Blocks TXA2 Thromboxane A2 TXA2->TP_Receptor Gq Gq Protein TP_Receptor->Gq Activation Inhibited PLC Phospholipase C (PLC) Gq->PLC Stimulation Inhibited IP3 IP3 PLC->IP3 Cleavage Inhibited DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., Platelet Aggregation) Ca2_release->Response PKC_activation->Response

Caption: Antagonism of Thromboxane A2 receptor signaling by (R)-Tretoquinol.

Experimental Protocols

The characterization of (+)-Tretoquinol's cellular targets relies on established pharmacological assays. The following sections provide an overview of the methodologies typically employed.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of (+)-Tretoquinol for β-adrenergic and TP receptors.

General Protocol:

  • Membrane Preparation:

    • Tissues or cells expressing the receptor of interest are homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

    • The protein concentration of the membrane preparation is determined.

  • Competition Binding Assay:

    • A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled (+)-Tretoquinol are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of (+)-Tretoquinol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Membrane Preparation (from cells/tissues) start->prep incubation Incubation: Membranes + Radioligand + Competitor (Tretoquinol) prep->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration counting Scintillation Counting (Measures bound radioactivity) filtration->counting analysis Data Analysis (IC50 & Ki determination) counting->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

cAMP Functional Assays

cAMP functional assays measure the ability of a compound to stimulate or inhibit the production of cyclic AMP.

Objective: To determine the potency (EC50) of (+)-Tretoquinol as a β-adrenergic receptor agonist.

General Protocol:

  • Cell Culture:

    • Cells stably or transiently expressing the β-adrenergic receptor subtype of interest are cultured in appropriate media.

  • Assay Preparation:

    • Cells are harvested and seeded into multi-well plates.

    • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent the degradation of cAMP.

  • Compound Treatment:

    • Cells are treated with increasing concentrations of (+)-Tretoquinol.

    • For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin (B1673556) to induce a measurable level of cAMP that can be inhibited.

  • Cell Lysis and cAMP Measurement:

    • After incubation, the cells are lysed to release intracellular cAMP.

    • The concentration of cAMP is measured using a variety of methods, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a fluorescently labeled cAMP conjugate.

      • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay with an enzymatic reporter.

      • Luminescence-based assays (e.g., GloSensor™): Utilizing a genetically encoded biosensor that emits light in the presence of cAMP.[12]

  • Data Analysis:

    • A standard curve is generated to quantify the cAMP concentration.

    • The cAMP concentration is plotted against the logarithm of the (+)-Tretoquinol concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.

cAMP_Assay_Workflow start Start cell_seeding Seed Receptor-Expressing Cells in Plate start->cell_seeding treatment Treat with Tretoquinol (± Forskolin) cell_seeding->treatment incubation Incubate to Allow cAMP Production treatment->incubation lysis Cell Lysis incubation->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (EC50 determination) detection->analysis end End analysis->end

Caption: General workflow for a cAMP functional assay.

Conclusion

(+)-Tretoquinol is a pharmacologically interesting molecule with a dual and stereoselective mechanism of action. Its primary cellular targets are β-adrenergic receptors, where the (-)-(S)-enantiomer acts as a potent agonist, leading to an increase in intracellular cAMP. This activity is responsible for its bronchodilatory effects. Concurrently, the (+)-(R)-enantiomer functions as an antagonist at thromboxane A2/prostaglandin H2 receptors, inhibiting pathways that lead to platelet aggregation. A thorough understanding of these distinct cellular targets and their downstream signaling pathways is crucial for the rational design of new therapeutic agents with improved selectivity and efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation of Tretoquinol and its analogs in drug discovery and development.

References

An In-Depth Technical Guide on the Metabolic Pathways of (+)-Tretoquinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Tretoquinol, also known as trimetoquinol, is a beta-adrenergic agonist that has been used as a bronchodilator. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways of (+)-tretoquinol, detailing the enzymatic processes involved, the resulting metabolites, and quantitative data from human studies. It also includes detailed experimental protocols for the analysis of tretoquinol (B10779254) and its metabolites, and visualizations of the metabolic pathways.

Introduction

(+)-Tretoquinol is primarily metabolized in the body through Phase II conjugation reactions, specifically glucuronidation and sulfation, and through O-methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT). These processes transform the parent drug into more water-soluble compounds that are more readily excreted from the body, primarily in the urine. The major metabolites identified in human urine are O-methylated tretoquinol, tretoquinol sulfate (B86663), and O-methylated tretoquinol sulfate.

Metabolic Pathways

The metabolism of (+)-tretoquinol proceeds along two primary routes:

  • O-Methylation: The catechol moiety of tretoquinol is a substrate for catechol-O-methyltransferase (COMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol, resulting in the formation of 6-O-methyl-tretoquinol and 7-O-methyl-tretoquinol.

  • Phase II Conjugation: The hydroxyl groups of (+)-tretoquinol and its O-methylated metabolites are susceptible to conjugation with glucuronic acid and sulfate.

    • Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the drug molecule.

    • Sulfation: This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the drug molecule.

The resulting glucuronide and sulfate conjugates are highly water-soluble and are efficiently eliminated via the kidneys.

Metabolic Pathway Diagram

Tretoquinol_Metabolism cluster_phase1 Phase I (O-Methylation) cluster_phase2 Phase II (Conjugation) Tretoquinol (+)-Tretoquinol COMT COMT Tretoquinol->COMT UGT UGTs Tretoquinol->UGT SULT SULTs Tretoquinol->SULT OMethyl_Tretoquinol 6- and 7-O-Methyl- Tretoquinol OMethyl_Tretoquinol->UGT OMethyl_Tretoquinol->SULT Excretion Urinary Excretion OMethyl_Tretoquinol->Excretion Unchanged COMT->OMethyl_Tretoquinol Tretoquinol_Glucuronide Tretoquinol Glucuronide Tretoquinol_Glucuronide->Excretion Tretoquinol_Sulfate Tretoquinol Sulfate Tretoquinol_Sulfate->Excretion OMethyl_Tretoquinol_Glucuronide O-Methyl-Tretoquinol Glucuronide OMethyl_Tretoquinol_Glucuronide->Excretion OMethyl_Tretoquinol_Sulfate O-Methyl-Tretoquinol Sulfate OMethyl_Tretoquinol_Sulfate->Excretion UGT->Tretoquinol_Glucuronide UGT->OMethyl_Tretoquinol_Glucuronide SULT->Tretoquinol_Sulfate SULT->OMethyl_Tretoquinol_Sulfate experimental_workflow start Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) start->hydrolysis spe Solid-Phase Extraction (Mixed-mode Cation Exchange) hydrolysis->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Trimetoquinol: A Technical Guide on its Core Bronchodilatory Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of trimetoquinol (B1172547) (TMQ), a potent beta-adrenergic agonist, focusing on its application as a bronchodilator. The document details its pharmacological mechanism, quantitative efficacy, and the experimental protocols used for its evaluation.

Pharmacological Profile and Mechanism of Action

Trimetoquinol is a catecholamine derivative and a potent beta-adrenergic receptor agonist.[1] Its bronchodilatory effects stem from its activity as a β2-adrenergic receptor agonist.[2] The (-)-(S)-isomer is the more active enantiomer, exhibiting significantly higher potency at beta-adrenergic receptors than the (R)-isomer.[1][3] While effective as a bronchodilator, trimetoquinol is generally not selective for β2-receptors over β1-receptors, which can lead to cardiovascular side effects like tachycardia.[4]

The primary mechanism of action involves the activation of β2-adrenergic receptors on airway smooth muscle cells. This interaction initiates a G-protein-mediated signaling cascade, as detailed in the diagram below.

Trimetoquinol_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates TMQ Trimetoquinol TMQ->B2AR Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylates Myosin Light- Chain Kinase (Inhibits Contraction)

Caption: Trimetoquinol's β2-adrenergic signaling cascade in airway smooth muscle.

Quantitative Pharmacological Data

The potency and selectivity of trimetoquinol and its analogues have been quantified in various tissue and cell-based assays. The data highlights the stereoselectivity of the drug and its relative activity at different β-adrenergic receptor subtypes.

Compound/IsomerPreparationParameterValue/Ratio
(-)-TMQ vs (+)-TMQ Human β-receptors in CHO cellsPotency (cAMP accumulation)281-fold more potent at β2-receptors[5]
(-)-TMQ vs (+)-TMQ Human β-receptors in CHO cellsAffinity (Radioligand binding)331-fold greater affinity at β2-receptors[5]
(-)-(S)-TMQ vs (R)-TMQ Guinea Pig Trachea (β2)Isomeric-Activity Ratio (IAR)1585[3]
(-)-(S)-TMQ vs (R)-TMQ Guinea Pig Atria (β1)Isomeric-Activity Ratio (IAR)224[3]
(+/-)-TMQ Analogues Guinea Pig Trachea vs. Atriaβ2:β1 Selectivity Ratio7 (for TMQ)[6]
Threo-α-methylTMQ Guinea Pig Trachea vs. Atriaβ2:β1 Selectivity Ratio106.5[6]

Experimental Protocols

The characterization of trimetoquinol's bronchodilator properties involves standardized in vitro and in vivo experimental models.

In Vitro Organ Bath Assay for Bronchodilator Activity

This protocol assesses the direct relaxant effect of trimetoquinol on airway smooth muscle. It is a foundational experiment for determining potency (EC50) and efficacy.

In_Vitro_Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Isolate Trachea (e.g., from Guinea Pig) A2 Prepare Tracheal Rings/Strips A1->A2 A3 Mount Tissue in Organ Bath (Krebs solution, 37°C, 95% O2/5% CO2) A2->A3 A4 Connect to Isometric Transducer A3->A4 B1 Equilibrate Under Tension B2 Induce Sustained Contraction (e.g., with Histamine (B1213489) or Methacholine) B1->B2 B3 Administer Cumulative Concentrations of Trimetoquinol B2->B3 B4 Record Relaxation Response B3->B4 C1 Plot Concentration-Response Curve B4->C1 C2 Calculate EC50/pD2 and Emax C1->C2

Caption: Standard experimental workflow for in vitro bronchodilator assessment.

Detailed Methodology:

  • Tissue Preparation: Tracheas are isolated from euthanized guinea pigs.[7] The tissue is cleaned of adhering connective tissue and cut into rings or strips.

  • Mounting: The tracheal preparations are mounted in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2). Tissues are connected to isometric force transducers to record muscle tension.

  • Equilibration & Contraction: Tissues are allowed to equilibrate for 60-90 minutes under a basal tension. A stable, submaximal contraction is then induced using an agent like histamine or a muscarinic agonist.

  • Drug Administration: Once a stable contractile plateau is reached, trimetoquinol is added to the bath in a cumulative, stepwise manner, allowing the relaxation response to stabilize at each concentration.

  • Data Analysis: The magnitude of relaxation is measured and expressed as a percentage of the induced contraction. A concentration-response curve is generated to calculate key parameters such as EC50 (potency) and Emax (maximum effect).

In Vivo Bronchoprotection Assay in Animal Models

This protocol evaluates the ability of trimetoquinol to prevent or reverse bronchoconstriction in a live, anesthetized animal, providing insights into its therapeutic potential and systemic effects.

In_Vivo_Bronchoprotection_Workflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis A1 Anesthetize Animal (e.g., Horse, Cat) A2 Intubate and Mechanically Ventilate A1->A2 A3 Monitor Vital Signs & Airway Pressure (e.g., Pleural Pressure, Resistance) A2->A3 B1 Establish Baseline Measurements B2 Administer Trimetoquinol (e.g., Aerosol, IV) B1->B2 B3 Induce Bronchoconstriction (Challenge with Histamine, Acetylcholine) B2->B3 B4 Record Changes in Airway Mechanics B3->B4 C1 Quantify Inhibition of Bronchoconstrictor Response B4->C1 C2 Assess Duration of Action C1->C2 C3 Monitor for Side Effects (e.g., Heart Rate Changes) C1->C3

Caption: General workflow for in vivo evaluation of bronchodilator efficacy.

Detailed Methodology:

  • Animal Preparation: Studies have been conducted in various species, including horses with heaves.[8][9] The animal is anesthetized, intubated, and placed on a mechanical ventilator to control respiration.[10] Catheters are placed for drug administration and monitoring of cardiovascular parameters like heart rate and blood pressure.[4]

  • Pulmonary Mechanics Measurement: Airway function is assessed by measuring parameters such as pulmonary resistance, dynamic compliance, or maximal change in pleural pressure (ΔPplmax).[8][10]

  • Drug Administration: Trimetoquinol is administered via a clinically relevant route, such as aerosol inhalation or intravenous injection.[8]

  • Bronchoconstrictor Challenge: After a suitable period for drug absorption, a bronchoconstrictor agent (e.g., histamine, methacholine) is administered to challenge the airways.

  • Data Analysis: The primary endpoint is the degree to which trimetoquinol attenuates the bronchoconstrictor response compared to a vehicle control. The duration of action and any cardiovascular side effects (e.g., changes in heart rate) are also recorded and analyzed.[4][8]

Conclusion

Trimetoquinol is a potent, non-selective β-adrenergic agonist that produces significant bronchodilation by activating the β2-receptor/cAMP signaling pathway in airway smooth muscle. Its pharmacological activity is well-characterized through established in vitro and in vivo models that consistently demonstrate its efficacy. While its lack of β2-selectivity can be a limitation, the study of trimetoquinol and its analogues provides a valuable framework for understanding the structure-activity relationships crucial for the development of more selective and effective bronchodilator therapies.[6]

References

Methodological & Application

Application Notes and Protocols for (+)-Tretoquinol in Airway Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tretoquinol, also known as Trimetoquinol (B1172547) or TMQ, is a potent beta-adrenergic receptor agonist.[1] It is the (S)-enantiomer of Tretoquinol and is recognized for its high stereoselectivity and affinity for β-adrenergic receptors, particularly the β2 subtype, which is predominantly expressed in airway smooth muscle.[1][2] Activation of these receptors initiates a signaling cascade that leads to the relaxation of airway smooth muscle, making (+)-Tretoquinol a compound of significant interest for the research and development of bronchodilator drugs for obstructive airway diseases like asthma and COPD.[3][4]

These application notes provide detailed protocols for evaluating the efficacy of (+)-Tretoquinol in inducing airway smooth muscle relaxation using ex vivo organ bath assays with isolated tracheal rings and for quantifying the downstream intracellular signaling through cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays in cultured airway smooth muscle cells.

Mechanism of Action

(+)-Tretoquinol exerts its relaxant effect on airway smooth muscle by acting as a β2-adrenergic receptor agonist.[5] The binding of (+)-Tretoquinol to the β2-adrenergic receptor on the surface of airway smooth muscle cells activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile apparatus to calcium, leading to smooth muscle relaxation and bronchodilation.[1]

Data Presentation

The following tables summarize the quantitative data regarding the activity of (+)-Tretoquinol and its isomers in airway smooth muscle relaxation and β2-adrenergic receptor stimulation.

Table 1: Potency of Tretoquinol Isomers on Guinea Pig Tracheal β2-Adrenergic Receptor Stimulation

IsomerIsomeric-Activity Ratio (IAR)*Relative Potency
(-)-(S)-Tretoquinol ((+)-Tretoquinol)1585Highly Potent
(+)-(R)-Tretoquinol1Low Potency

*The Isomeric-Activity Ratio (IAR) represents the ratio of the potency of the (-)-(S)-isomer to the (+)-(R)-isomer for the stimulation of β2-adrenergic receptors in guinea pig trachea. A higher IAR indicates greater stereoselectivity and potency of the (S)-isomer.[2]

Table 2: Affinity of Tretoquinol Isomers for β-Adrenergic Receptors in Guinea Pig Lung

IsomerIsomeric-Activity Ratio (IAR) for Receptor Affinity*Relative Affinity
(-)-(S)-Tretoquinol ((+)-Tretoquinol)389High Affinity
(+)-(R)-Tretoquinol1Low Affinity

*The Isomeric-Activity Ratio (IAR) for receptor affinity represents the ratio of the affinity of the (-)-(S)-isomer to the (+)-(R)-isomer for β-adrenergic receptors in guinea pig lung membranes.[2]

Experimental Protocols

Protocol 1: Isolated Tracheal Ring Assay for Airway Smooth Muscle Relaxation

This protocol details the methodology for assessing the relaxant effects of (+)-Tretoquinol on pre-contracted isolated tracheal rings from guinea pigs.

Materials:

  • Guinea Pig Trachea

  • Krebs-Henseleit Solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1)

  • Carbachol (or other contractile agents like histamine (B1213489) or methacholine)

  • (+)-Tretoquinol

  • Organ Bath System with Isometric Force Transducers

  • Carbogen (B8564812) Gas (95% O2, 5% CO2)

  • Standard dissection tools

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.

  • Mounting the Tracheal Rings:

    • Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.

    • Maintain the solution at 37°C and continuously bubble with carbogen gas.

    • Apply an initial resting tension of 1.0-1.5 grams and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Induction of Contraction:

    • After equilibration, induce a stable contraction by adding a submaximal concentration of a contractile agent (e.g., 1 µM Carbachol) to the organ bath.

  • Cumulative Concentration-Response Curve:

    • Once a stable contractile plateau is reached, add (+)-Tretoquinol to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 100 µM.

    • Allow the tissue to stabilize after each addition before adding the next concentration.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Express the relaxation at each concentration of (+)-Tretoquinol as a percentage of the initial contraction induced by the contractile agent.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of (+)-Tretoquinol that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation achieved).

Protocol 2: Intracellular cAMP Accumulation Assay in Human Airway Smooth Muscle (HASM) Cells

This protocol describes the measurement of intracellular cAMP levels in cultured HASM cells following stimulation with (+)-Tretoquinol.

Materials:

  • Cultured Human Airway Smooth Muscle (HASM) cells

  • Cell culture medium (e.g., DMEM/F-12)

  • (+)-Tretoquinol

  • Forskolin (positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP immunoassay kit (e.g., ELISA-based)

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture HASM cells in appropriate media until they reach 80-90% confluency.

    • Seed the cells into 24- or 48-well plates and allow them to adhere overnight.

  • Cell Stimulation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of (+)-Tretoquinol (typically ranging from 1 nM to 100 µM) or a positive control (e.g., 10 µM Forskolin) to the wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Terminate the stimulation by aspirating the medium and adding cell lysis buffer.

    • Collect the cell lysates.

    • Measure the intracellular cAMP concentration in the lysates using a competitive immunoassay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the concentration-response curve for (+)-Tretoquinol-induced cAMP accumulation and determine the EC50 value.

Visualizations

G cluster_membrane Airway Smooth Muscle Cell Membrane cluster_cytosol Cytosol Tretoquinol (+)-Tretoquinol Beta2AR β2-Adrenergic Receptor Tretoquinol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to

Caption: Signaling pathway of (+)-Tretoquinol in airway smooth muscle relaxation.

G cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis Dissect Dissect Guinea Pig Trachea Clean Clean Connective Tissue Dissect->Clean Cut Cut into 3-5 mm Rings Clean->Cut Mount Mount Rings in Organ Bath Cut->Mount Equilibrate Equilibrate (1g tension, 60 min) Mount->Equilibrate Contract Induce Contraction (e.g., 1 µM Carbachol) Equilibrate->Contract Add_Tretoquinol Add Cumulative Doses of (+)-Tretoquinol Contract->Add_Tretoquinol Record Record Isometric Tension Add_Tretoquinol->Record Calculate_Relaxation Calculate % Relaxation Record->Calculate_Relaxation Plot_Curve Plot Concentration-Response Curve Calculate_Relaxation->Plot_Curve Determine_Parameters Determine EC50 and Emax Plot_Curve->Determine_Parameters

Caption: Experimental workflow for the isolated tracheal ring assay.

References

Application Note: Quantification of (+)-Tretoquinol in Human Urine using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust method for the quantification of (+)-Tretoquinol, a β2-adrenergic agonist, in human urine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and doping control analysis.

Introduction

(+)-Tretoquinol, also known as trimetoquinol, is a potent β2-adrenergic receptor agonist that has been used as a bronchodilator for the treatment of asthma.[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to smooth muscle relaxation. The quantification of (+)-Tretoquinol in biological matrices like urine is essential for understanding its pharmacokinetic profile and for monitoring its use and potential misuse in sports.[1] HPLC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical applications.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method using a mixed-mode cation exchange sorbent is employed to extract (+)-Tretoquinol from human urine.

Materials:

Protocol:

  • Sample Pre-treatment: Acidify urine samples by adding 2% formic acid in water.

  • Conditioning: Condition the Oasis MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of 2% formic acid in water.[2]

  • Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove interferences.[2]

  • Elution: Elute (+)-Tretoquinol from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.[2]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Program Time (min)

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Temp. 150 °C
Desolvation Temp. 550 °C
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Table 1: Proposed MRM Transitions for (+)-Tretoquinol and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
(+)-Tretoquinol346.2194.10.1
(+)-Tretoquinol (Qualifier)346.2165.10.1
Internal Standard (e.g., Tretoquinol-d9)355.2203.10.1

Note: The proposed MRM transitions are based on the molecular weight of (+)-Tretoquinol (345.39 g/mol ) and common fragmentation patterns. These transitions should be optimized for the specific instrument used.

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of (+)-Tretoquinol in human urine.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.03 ng/mL[1]
Limit of Quantification (LOQ) 0.1 ng/mL
Inter-day Precision (%RSD) 2.7% - 9.2%[1]
Inter-day Accuracy (%) -0.6% to -3.6%[1]

The method was successfully applied to determine the concentration of (+)-Tretoquinol in urine samples, with observed maximum concentrations in a previous study ranging from 12.4 to 78.8 ng/mL.[1] Metabolites such as O-methylated tretoquinol (B10779254) and tretoquinol sulphate were also identified in urine samples.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis urine_sample Urine Sample acidification Acidification (2% Formic Acid) urine_sample->acidification 1. spe_loading SPE Loading acidification->spe_loading 3. spe_conditioning SPE Conditioning (Methanol, 2% Formic Acid) spe_washing SPE Washing (2% Formic Acid, Methanol) spe_loading->spe_washing 4. spe_elution SPE Elution (5% NH4OH in Methanol) spe_washing->spe_elution 5. dry_down Evaporation spe_elution->dry_down 6. reconstitution Reconstitution dry_down->reconstitution 7. hplc HPLC Separation (C18 Column) reconstitution->hplc Injection msms MS/MS Detection (MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for the quantification of (+)-Tretoquinol.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm tretoquinol (+)-Tretoquinol beta2ar β2-Adrenergic Receptor tretoquinol->beta2ar Binds to gs_protein Gs Protein beta2ar->gs_protein Activates adenylyl_cyclase Adenylyl Cyclase gs_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Leads to

References

Application Notes and Protocols for Cell-Based Assays to Determine (+)-Tretoquinol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tretoquinol, also known as (-)-Trimetoquinol, is a potent beta-adrenergic agonist with selectivity for the β2-adrenergic receptor.[1][2] Its mechanism of action involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] This signaling cascade ultimately results in smooth muscle relaxation, making it a compound of interest for conditions like asthma.[4]

These application notes provide detailed protocols for robust and reproducible cell-based assays to quantify the bioactivity of (+)-Tretoquinol. The primary assay focuses on the quantification of intracellular cAMP, the direct downstream second messenger of β2-adrenergic receptor activation. An alternative assay measuring β-arrestin recruitment is also described, offering a complementary method to study receptor engagement.

Data Presentation: Potency of Tretoquinol Isomers

The following table summarizes the relative potency of the stereoisomers of Tretoquinol in stimulating cAMP accumulation in Chinese Hamster Ovary (CHO) cells expressing human β-adrenergic receptor subtypes. The data highlights the significantly higher potency of the (-)-isomer, which corresponds to (+)-Tretoquinol.

Receptor SubtypeFold Potency Increase of (-)-Tretoquinol vs. (+)-Tretoquinol[1]
β1-Adrenergic Receptor214
β2-Adrenergic Receptor281
β3-Adrenergic Receptor776

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway activated by (+)-Tretoquinol and the general workflow for the cell-based assays described herein.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tretoquinol Tretoquinol B2AR β2-Adrenergic Receptor (GPCR) Tretoquinol->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: (+)-Tretoquinol induced β2-adrenergic receptor signaling pathway.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., HEK293 or CHO cells expressing β2-AR) Cell_Seeding 2. Cell Seeding (e.g., 96- or 384-well plates) Cell_Culture->Cell_Seeding Compound_Treatment 3. Compound Treatment (Dose-response of (+)-Tretoquinol) Cell_Seeding->Compound_Treatment Incubation 4. Incubation Compound_Treatment->Incubation Assay_Specific_Steps 5. Assay-Specific Steps (e.g., Lysis, Reagent Addition) Incubation->Assay_Specific_Steps Signal_Detection 6. Signal Detection (Luminescence or Fluorescence) Assay_Specific_Steps->Signal_Detection Data_Analysis 7. Data Analysis (EC50 determination) Signal_Detection->Data_Analysis

Caption: General experimental workflow for cell-based assays.

Experimental Protocols

Primary Assay: cAMP Accumulation Assay (using a Luminescent Biosensor Assay)

This protocol is based on a homogenous, bioluminescent assay format, such as the Promega cAMP-Glo™ Assay, which measures cAMP levels in a quantitative manner.

Materials:

  • HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agent (if applicable).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • White, opaque 96- or 384-well assay plates.

  • (+)-Tretoquinol.

  • Reference agonist (e.g., Isoproterenol).

  • cAMP-Glo™ Assay Kit (or equivalent).

  • Luminometer.

Procedure:

  • Cell Culture and Seeding:

    • Culture the β2-adrenergic receptor expressing cells according to standard cell culture protocols.

    • On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend in cell culture medium.

    • Determine the cell density and adjust to the desired concentration.

    • Seed the cells into white, opaque assay plates at a density optimized for the specific cell line and plate format. Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of (+)-Tretoquinol in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the (+)-Tretoquinol stock solution in assay buffer to create a dose-response curve. Also, prepare dilutions of a reference agonist.

    • Carefully remove the culture medium from the cell plates and replace it with the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (reference agonist).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • cAMP Detection:

    • Follow the manufacturer's instructions for the cAMP-Glo™ Assay kit. This typically involves:

      • Adding the cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release intracellular cAMP.

      • Incubating at room temperature to allow for cell lysis.

      • Adding the cAMP Detection Solution containing protein kinase A.

      • Incubating to allow the enzymatic reaction to proceed.

      • Adding the Kinase-Glo® Reagent to measure the remaining ATP.

  • Signal Detection:

    • Measure the luminescence signal using a plate-reading luminometer. The luminescent signal is inversely proportional to the amount of cAMP present.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the (+)-Tretoquinol concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of (+)-Tretoquinol that elicits 50% of the maximal response.

Alternative Assay: β-Arrestin Recruitment Assay

This protocol describes a method to measure the recruitment of β-arrestin to the activated β2-adrenergic receptor, a key event in GPCR desensitization. The DiscoverX PathHunter® β-arrestin assay is a common platform for this type of measurement.

Materials:

  • Cell line co-expressing the β2-adrenergic receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment (e.g., from DiscoverX).

  • Cell culture medium and reagents as described for the cAMP assay.

  • White, opaque 96- or 384-well assay plates.

  • (+)-Tretoquinol.

  • Reference agonist.

  • PathHunter® Detection Reagents.

  • Luminometer.

Procedure:

  • Cell Culture and Seeding:

    • Follow the same procedure as for the cAMP assay to culture and seed the cells in the appropriate assay plates.

  • Compound Preparation and Treatment:

    • Prepare and add the dilutions of (+)-Tretoquinol and reference agonist to the cells as described previously.

  • Incubation:

    • Incubate the plate at 37°C for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).

  • β-Arrestin Recruitment Detection:

    • Follow the manufacturer's protocol for the PathHunter® assay. This generally involves:

      • Adding the PathHunter® Detection Reagent cocktail to each well. This reagent contains the substrate for the complemented β-galactosidase enzyme.

  • Signal Detection:

    • Incubate the plate at room temperature in the dark for approximately 60 minutes.

    • Measure the chemiluminescent signal using a plate-reading luminometer. The signal is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Plot the luminescence signal against the log of the (+)-Tretoquinol concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for β-arrestin recruitment.

Conclusion

The described cell-based assays provide robust and quantitative methods for characterizing the activity of (+)-Tretoquinol at the β2-adrenergic receptor. The primary cAMP accumulation assay directly measures the functional consequence of receptor activation, while the β-arrestin recruitment assay offers a valuable orthogonal approach to confirm receptor engagement and investigate potential biased agonism. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data for the evaluation of (+)-Tretoquinol and other β-adrenergic agonists in a drug discovery and development setting.

References

Application Notes and Protocols for In Vivo Studies of (+)-Tretoquinol in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the scientific literature reveals a significant lack of specific in vivo studies on (+)-Tretoquinol in animal models of asthma. While the compound, also known as Trimetoquinol, is recognized as a β-adrenergic agonist with bronchodilator properties, detailed investigations into its effects on airway hyperresponsiveness, inflammation, and other key asthma-related parameters in established allergen-sensitized animal models are not publicly available.

Therefore, it is not possible to provide detailed Application Notes and Protocols based on cited experiments for (+)-Tretoquinol as per the user's request. The following sections outline the established mechanism of action for this class of compounds and provide generalized protocols for how a substance like (+)-Tretoquinol would typically be evaluated in preclinical asthma models. This information is for illustrative purposes and does not reflect data from actual in vivo studies of (+)-Tretoquinol in asthma models.

Part 1: Theoretical Mechanism of Action and Expected Effects

(+)-Tretoquinol is a selective β2-adrenergic receptor agonist. Its primary therapeutic effect in asthma is expected to be bronchodilation. The anticipated signaling pathway and physiological effects are described below.

Signaling Pathway of β2-Adrenergic Receptor Agonists

Activation of β2-adrenergic receptors on airway smooth muscle cells by an agonist like (+)-Tretoquinol is expected to initiate a signaling cascade leading to muscle relaxation and bronchodilation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tretoquinol Tretoquinol B2AR β2-Adrenergic Receptor Tretoquinol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 1. Simplified signaling pathway of a β2-adrenergic agonist leading to bronchodilation.

Expected In Vivo Effects in an Asthma Model

If studied in an animal model of allergic asthma, (+)-Tretoquinol, as a β2-agonist, would be hypothesized to:

  • Reduce Airway Hyperresponsiveness (AHR): Decrease the exaggerated bronchoconstrictor response to stimuli like methacholine (B1211447).

  • Provide Bronchodilation: Acutely reverse allergen-induced bronchoconstriction.

  • Potentially Modulate Inflammation: While the primary role is bronchodilation, some β2-agonists have shown modest anti-inflammatory effects, though this is not their main mechanism of action. This could manifest as a reduction in inflammatory cell numbers or cytokine levels in the airways.

Part 2: Generalized Experimental Protocols for a Novel Bronchodilator in an Animal Model of Asthma

The following are generalized protocols that would be used to assess the efficacy of a compound like (+)-Tretoquinol in a murine model of ovalbumin (OVA)-induced allergic asthma.

Ovalbumin-Induced Allergic Asthma Model Workflow

This workflow outlines the typical sensitization and challenge protocol used to induce an asthma-like phenotype in mice.

cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: IP Injection (OVA + Alum) Day14 Day 14: IP Injection (OVA + Alum) Day21_23 Days 21-23: Aerosol Challenge (OVA) Day14->Day21_23 Resting Period Treatment Treatment Administration ((+)-Tretoquinol or Vehicle) Pre- or Post-Challenge Day24 Day 24: Outcome Measurement (AHR, BALF Analysis, Histology) Treatment->Day24 Data Collection

Figure 2. General experimental workflow for a murine model of OVA-induced asthma.

Protocol for Measurement of Airway Hyperresponsiveness (AHR)

Objective: To assess the effect of (+)-Tretoquinol on methacholine-induced bronchoconstriction.

Materials:

  • Invasive or non-invasive plethysmography system for measuring lung function in small animals.

  • Nebulizer.

  • Methacholine solution in sterile saline at increasing concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Test compound: (+)-Tretoquinol at various doses.

  • Vehicle control.

Procedure:

  • Twenty-four hours after the final OVA challenge, administer (+)-Tretoquinol or vehicle to the animals via the desired route (e.g., intratracheal, intraperitoneal, or aerosol).

  • After a specified pre-treatment time, place the animal in the plethysmography chamber.

  • Record baseline airway resistance/conductance.

  • Expose the animal to nebulized saline (vehicle for methacholine) for a set period and measure airway function.

  • Sequentially expose the animal to nebulized methacholine at increasing concentrations.

  • Record airway resistance/conductance after each methacholine concentration.

  • Plot the dose-response curve for methacholine for each treatment group.

Protocol for Bronchoalveolar Lavage Fluid (BALF) Analysis

Objective: To quantify the effect of (+)-Tretoquinol on inflammatory cell infiltration into the airways.

Materials:

  • Surgical tools for tracheostomy.

  • Tracheal cannula.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Centrifuge.

  • Hemocytometer or automated cell counter.

  • Cytospin and slides.

  • Differential staining solution (e.g., Diff-Quik).

  • ELISA kits for relevant cytokines (e.g., IL-4, IL-5, IL-13).

Procedure:

  • Immediately after AHR measurement, euthanize the animal.

  • Perform a tracheostomy and insert a cannula into the trachea.

  • Instill a fixed volume of ice-cold PBS (e.g., 0.5 mL) into the lungs and then gently aspirate. Repeat this process three times with fresh PBS, pooling the recovered fluid.

  • Centrifuge the pooled BALF to pellet the cells.

  • Resuspend the cell pellet in a known volume of PBS and determine the total cell count.

  • Prepare cytospin slides from the cell suspension.

  • Stain the slides and perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.

  • Use the supernatant from the initial centrifugation for cytokine analysis using ELISA.

Protocol for Lung Histology

Objective: To qualitatively and quantitatively assess airway inflammation and remodeling.

Materials:

  • 4% paraformaldehyde or 10% neutral buffered formalin.

  • Paraffin embedding station.

  • Microtome.

  • Hematoxylin and Eosin (H&E) stain.

  • Periodic acid-Schiff (PAS) stain for mucus.

Procedure:

  • After BALF collection, perfuse the pulmonary circulation with saline.

  • Inflate the lungs with fixative at a constant pressure (e.g., 25 cmH₂O) via the tracheal cannula.

  • Excise the lungs and immerse in fixative for 24 hours.

  • Process the fixed lung tissue and embed in paraffin.

  • Cut thin sections (e.g., 5 µm) and mount on slides.

  • Stain sections with H&E to assess peribronchial and perivascular inflammation.

  • Stain separate sections with PAS to visualize and quantify goblet cell hyperplasia and mucus production.

  • Score the stained sections for the degree of inflammation and mucus production.

Part 3: Data Presentation (Hypothetical)

As no data is available, the following tables are templates for how quantitative data would be presented if such studies were conducted.

Table 1: Hypothetical Effect of (+)-Tretoquinol on Inflammatory Cells in BALF

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Saline Control
OVA + Vehicle
OVA + (+)-Tretoquinol (Low Dose)
OVA + (+)-Tretoquinol (High Dose)
OVA + Dexamethasone

Table 2: Hypothetical Effect of (+)-Tretoquinol on Th2 Cytokine Levels in BALF (pg/mL)

Treatment GroupIL-4IL-5IL-13
Saline Control
OVA + Vehicle
OVA + (+)-Tretoquinol (Low Dose)
OVA + (+)-Tretoquinol (High Dose)
OVA + Dexamethasone

Application Notes and Protocols for Receptor Binding Assay of (+)-Tretoquinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tretoquinol, also known as (+)-(R)-Trimethoquinol, is the R-enantiomer of the potent beta-adrenergic receptor agonist, Tretoquinol. While the (-)-(S)-isomer is known for its high affinity and agonist activity at β-adrenergic receptors, understanding the binding characteristics of the (+)-enantiomer is crucial for a comprehensive pharmacological profile of the racemate and for structure-activity relationship studies.[1] These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of (+)-Tretoquinol for β-adrenergic receptors, particularly the β2 subtype.

Radioligand binding assays are a fundamental technique in pharmacology to quantify the interaction between a ligand and its receptor.[1] This protocol is based on the principle of competition, where the unlabeled test compound, (+)-Tretoquinol, competes with a radiolabeled ligand for binding to the receptor. The concentration of (+)-Tretoquinol that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki), a measure of the ligand's binding affinity.

Data Presentation

CompoundReceptor SubtypeTissue/SystemIsomeric-Activity Ratio (IAR) [(-)-isomer / (+)-isomer]Reference
Tretoquinolβ1-AdrenergicGuinea Pig Left Ventricle Membranes115[1]
Tretoquinolβ2-AdrenergicGuinea Pig Lung Membranes389[1]
TretoquinolHuman β1-AdrenergicExpressed in E. coli661[1]
TretoquinolHuman β2-AdrenergicExpressed in E. coli724[1]

Note: The Isomeric-Activity Ratio (IAR) is the ratio of the potency (e.g., affinity) of the more active isomer to that of the less active isomer. A higher IAR indicates greater stereoselectivity. The data strongly suggests that the binding affinity of (+)-Tretoquinol is significantly lower than that of its (-)-enantiomer.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of (+)-Tretoquinol for β2-adrenergic receptors.

Materials and Reagents
  • Test Compound: (+)-Tretoquinol

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP)

  • Receptor Source: Membranes prepared from cells or tissues expressing β2-adrenergic receptors (e.g., CHO or HEK293 cells stably expressing the human β2-adrenergic receptor, or guinea pig lung tissue).

  • Non-specific Binding Control: Propranolol (a non-selective β-adrenergic antagonist)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • 96-well plates

  • Cell harvesting equipment

  • Scintillation counter

  • Protein assay kit (e.g., Bradford or BCA)

Protocol 1: Membrane Preparation from Cultured Cells
  • Culture cells expressing the β2-adrenergic receptor to a high density.

  • Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C to pellet the cells.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge again.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Homogenize the cells using a Dounce homogenizer or a polytron on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay
  • Prepare Serial Dilutions of (+)-Tretoquinol: Prepare a series of dilutions of (+)-Tretoquinol in assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, the radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM propranolol), and the membrane preparation.

    • Competitive Binding: Add the serially diluted (+)-Tretoquinol solutions, the radioligand, and the membrane preparation.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

    • For the competitive binding samples, express the amount of bound radioligand as a percentage of the total specific binding.

    • Plot the percentage of specific binding against the logarithm of the (+)-Tretoquinol concentration.

    • Fit the resulting sigmoidal curve using a non-linear regression program (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_procedure Procedure cluster_analysis Data Analysis prep_ligand Prepare (+)-Tretoquinol Serial Dilutions comp_binding Competitive Binding: (+)-Tretoquinol + Radioligand + Membranes prep_ligand->comp_binding prep_radio Prepare Radioligand Solution total_binding Total Binding: Buffer + Radioligand + Membranes prep_radio->total_binding nsb Non-specific Binding: Propranolol + Radioligand + Membranes prep_radio->nsb prep_radio->comp_binding prep_mem Prepare Membrane Suspension prep_mem->total_binding prep_mem->nsb prep_mem->comp_binding incubation Incubate to Equilibrium total_binding->incubation nsb->incubation comp_binding->incubation filtration Rapid Filtration (Separation) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for the competitive receptor binding assay of (+)-Tretoquinol.

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol b2ar β2-Adrenergic Receptor gs Gs Protein (α, β, γ subunits) b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka_inactive Inactive PKA camp->pka_inactive Activates pka_active Active PKA pka_inactive->pka_active cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka_active->cellular_response Phosphorylates Downstream Targets tretoquinol (+)-Tretoquinol (Agonist) tretoquinol->b2ar Binds

Caption: Canonical β2-adrenergic receptor signaling pathway activated by an agonist.

References

Application Notes and Protocols for cAMP Measurement in Cells Treated with (+)-Tretoquinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Tretoquinol, also known as trimetoquinol (B1172547), is a potent beta-adrenergic receptor agonist.[1] It is a valuable tool for studying the signaling pathways mediated by these receptors. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the production of the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][3] The measurement of intracellular cAMP levels in response to (+)-Tretoquinol treatment is a critical method for characterizing its pharmacological activity, determining its potency and efficacy, and screening for novel modulators of the beta-adrenergic system.

These application notes provide a comprehensive guide to measuring cAMP accumulation in cells treated with (+)-Tretoquinol, including detailed experimental protocols and data presentation.

Mechanism of Action: (+)-Tretoquinol and cAMP Signaling

(+)-Tretoquinol primarily exerts its effects by binding to and activating beta-adrenergic receptors, which are coupled to the stimulatory G-protein, Gs.[4][5] The signaling cascade is initiated as follows:

  • Ligand Binding: (+)-Tretoquinol binds to the extracellular domain of a beta-adrenergic receptor.

  • GPCR Activation: This binding induces a conformational change in the receptor.

  • G-Protein Activation: The activated receptor interacts with the heterotrimeric Gs protein, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cAMP.

  • Downstream Signaling: The elevated intracellular cAMP levels lead to the activation of downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular substrates to elicit a physiological response.

The following diagram illustrates this signaling pathway:

CAMP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tretoquinol (+)-Tretoquinol BetaReceptor β-Adrenergic Receptor (GPCR) Tretoquinol->BetaReceptor Binds G_Protein Gs Protein (αβγ) BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Figure 1: (+)-Tretoquinol induced cAMP signaling pathway.

Data Presentation: Quantitative Analysis of (+)-Tretoquinol Activity

The potency and efficacy of (+)-Tretoquinol can be quantified by measuring the concentration-dependent increase in intracellular cAMP. The data is typically presented in tables summarizing the half-maximal effective concentration (EC50) and the maximum effect (Emax) relative to a standard full agonist, such as isoproterenol.

The following tables summarize the biochemical activities of (+)-Tretoquinol at human β1, β2, and β3-adrenergic receptors expressed in Chinese hamster ovary (CHO) cells, as determined by cAMP accumulation assays.[4]

Receptor SubtypeAgonistEC50 (nM)[4]Relative Potency vs. (-)-TMQ
β1-Adrenergic (-)-Tretoquinol1.81
(+)-Tretoquinol3851/214
(-)-Isoproterenol0.92
β2-Adrenergic (-)-Tretoquinol0.71
(+)-Tretoquinol1971/281
(-)-Isoproterenol0.51.4
β3-Adrenergic (-)-Tretoquinol1.11
(+)-Tretoquinol8531/776
(-)-Isoproterenol2.50.44

Table 1: Potency of (+)-Tretoquinol in stimulating cAMP accumulation at human β-adrenergic receptor subtypes.

Receptor SubtypeAgonistEmax (vs. (-)-Isoproterenol)[4]
β1-Adrenergic (-)-Tretoquinol1.0
(+)-Tretoquinol1.0
β2-Adrenergic (-)-Tretoquinol1.0
(+)-Tretoquinol1.0
β3-Adrenergic (-)-Tretoquinol8.2
(+)-Tretoquinol1.0

Table 2: Efficacy of (+)-Tretoquinol in stimulating cAMP accumulation at human β-adrenergic receptor subtypes.

Experimental Protocols

Several methods are available for the quantitative measurement of intracellular cAMP. The choice of assay depends on factors such as throughput requirements, sensitivity, and available instrumentation. Below are detailed protocols for three commonly used cAMP assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF), Luciferase-based biosensor assay (e.g., GloSensor™), and a generic competitive ELISA.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay format.

Principle: This assay is based on the competition between endogenous cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity, a FRET signal is generated. An increase in intracellular cAMP leads to a decrease in the FRET signal.

Experimental Workflow Diagram:

HTRF_Workflow start Start cell_culture 1. Cell Culture (e.g., CHO cells expressing β-adrenergic receptor) start->cell_culture cell_seeding 2. Cell Seeding (384-well plate) cell_culture->cell_seeding incubation_24h 3. Incubation (24 hours) cell_seeding->incubation_24h compound_addition 4. Compound Addition ((+)-Tretoquinol or control) incubation_24h->compound_addition incubation_30min 5. Incubation (30 minutes at RT) compound_addition->incubation_30min lysis_detection 6. Cell Lysis and Reagent Addition (Anti-cAMP-Eu & cAMP-d2) incubation_30min->lysis_detection incubation_1h 7. Incubation (1 hour at RT) lysis_detection->incubation_1h read_plate 8. Read Plate (HTRF-compatible reader) incubation_1h->read_plate data_analysis 9. Data Analysis (Calculate cAMP concentration and generate dose-response curve) read_plate->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for an HTRF cAMP assay.

Materials:

  • Cells expressing the target beta-adrenergic receptor (e.g., CHO-K1 cells)

  • Cell culture medium and supplements

  • White, low-volume 384-well microplates

  • (+)-Tretoquinol

  • Isoproterenol (positive control)

  • Forskolin (optional, for direct adenylyl cyclase activation)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP-Europium cryptate, lysis buffer, and cAMP standards)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture and Seeding: a. Culture cells expressing the beta-adrenergic receptor of interest in appropriate medium. b. On the day before the assay, harvest the cells and resuspend them in fresh medium. c. Seed the cells into a white, low-volume 384-well plate at a predetermined optimal density. d. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Preparation: a. Prepare a stock solution of (+)-Tretoquinol in a suitable solvent (e.g., DMSO or water). b. Perform serial dilutions of the (+)-Tretoquinol stock solution in stimulation buffer (e.g., HBSS with a PDE inhibitor like IBMX) to create a range of concentrations for the dose-response curve. c. Prepare solutions of the positive control (isoproterenol) and vehicle control.

  • Cell Stimulation: a. Carefully remove the culture medium from the wells. b. Add the diluted (+)-Tretoquinol, isoproterenol, or vehicle control to the respective wells. c. Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: a. Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP-Europium cryptate in the provided lysis buffer. b. Add the detection reagent mixture to each well.

  • Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Reading: a. Read the plate on an HTRF-compatible microplate reader using the appropriate settings for Europium cryptate donor and d2 acceptor (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: a. Calculate the ratio of the emission at 665 nm to the emission at 620 nm. b. Generate a cAMP standard curve using the provided standards. c. Convert the sample ratios to cAMP concentrations using the standard curve. d. Plot the cAMP concentration against the log of the (+)-Tretoquinol concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Luciferase-based GloSensor™ cAMP Assay

This protocol describes a real-time, live-cell assay.

Principle: The GloSensor™ assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. Binding of cAMP to this domain causes a conformational change in the luciferase, leading to an increase in light output. The luminescent signal is directly proportional to the intracellular cAMP concentration.

Experimental Workflow Diagram:

GloSensor_Workflow start Start transfection 1. Cell Transfection (Co-transfect with GloSensor plasmid and β-adrenergic receptor plasmid) start->transfection cell_seeding 2. Cell Seeding (White, clear-bottom 384-well plate) transfection->cell_seeding incubation_24h 3. Incubation (24 hours) cell_seeding->incubation_24h reagent_addition 4. GloSensor™ Reagent Addition (Contains luciferase substrate) incubation_24h->reagent_addition incubation_2h 5. Equilibration (2 hours at RT) reagent_addition->incubation_2h compound_addition 6. Compound Addition ((+)-Tretoquinol or control) incubation_2h->compound_addition read_luminescence 7. Read Luminescence (Luminometer, kinetic or endpoint) compound_addition->read_luminescence data_analysis 8. Data Analysis (Plot luminescence vs. time or concentration to determine response) read_luminescence->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for a GloSensor™ cAMP assay.

Materials:

  • Host cell line (e.g., HEK293)

  • GloSensor™ cAMP plasmid

  • Plasmid encoding the beta-adrenergic receptor of interest

  • Transfection reagent

  • Cell culture medium and supplements

  • White, clear-bottom 384-well microplates

  • (+)-Tretoquinol

  • Isoproterenol (positive control)

  • GloSensor™ cAMP Reagent (luciferase substrate)

  • Luminometer

Procedure:

  • Cell Transfection and Seeding: a. Co-transfect the host cell line with the GloSensor™ cAMP plasmid and the beta-adrenergic receptor plasmid using a suitable transfection reagent. b. After 24 hours, harvest the transfected cells and seed them into white, clear-bottom 384-well plates. c. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Reagent Equilibration: a. Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions. b. Remove the culture medium from the wells and add the GloSensor™ cAMP Reagent. c. Incubate the plate at room temperature for 2 hours to allow the substrate to equilibrate.

  • Compound Addition and Signal Reading: a. Prepare serial dilutions of (+)-Tretoquinol and controls as described in Protocol 1. b. Place the plate in a luminometer. c. For kinetic measurements, establish a baseline reading for a few minutes before injecting the compounds into the wells. d. Inject the diluted compounds and immediately begin reading the luminescent signal over time. e. For endpoint measurements, add the compounds to the wells, incubate for a predetermined time (e.g., 15-30 minutes), and then read the luminescence.

  • Data Analysis: a. For kinetic data, plot the luminescent signal versus time to observe the real-time cAMP response. b. For endpoint data, plot the luminescent signal against the log of the (+)-Tretoquinol concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The measurement of intracellular cAMP is a fundamental technique for characterizing the activity of beta-adrenergic receptor agonists like (+)-Tretoquinol. The protocols provided herein offer robust and reliable methods for quantifying cAMP levels in a cellular context. Proper execution of these assays, coupled with careful data analysis, will provide valuable insights into the pharmacology of (+)-Tretoquinol and its interaction with the beta-adrenergic signaling pathway, aiding in both basic research and drug development efforts.

References

Chiral Separation of Tretoquinol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Introduction

Tretoquinol, also known as Trimetoquinol, is a potent bronchodilator that possesses a chiral center, existing as a pair of enantiomers, (R)- and (S)-Tretoquinol. The pharmacological activity of these enantiomers can differ significantly, making their separation and quantification crucial for drug development, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds like Tretoquinol. This application note provides a detailed protocol for the chiral separation of Tretoquinol enantiomers using HPLC.

Principle of Chiral Separation by HPLC

The separation of enantiomers by chiral HPLC is based on the differential interaction between the enantiomers and a chiral stationary phase. The CSP creates a chiral environment within the column. As the racemic mixture of Tretoquinol passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a wide range of chiral compounds and are suitable for the separation of Tretoquinol enantiomers.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the successful chiral separation of Tretoquinol enantiomers.

Materials and Equipment
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. A column such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) is a suitable choice.

    • Dimensions: 250 mm x 4.6 mm I.D.

    • Particle Size: 5 µm

  • Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA).

  • Sample: Racemic Tretoquinol standard.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

Preparation of Mobile Phase and Sample
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the ratio of 80:20:0.1 (v/v/v) .

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic Tretoquinol at a concentration of 1 mg/mL in the mobile phase.

    • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with the mobile phase.

    • Filter the working standard solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are recommended for the chiral separation of Tretoquinol enantiomers:

ParameterCondition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 µL

Data Presentation

The successful application of the above protocol will result in the baseline separation of the (R)- and (S)-enantiomers of Tretoquinol. The following table summarizes the expected quantitative data from the chromatographic analysis.

EnantiomerRetention Time (t R ) (min)
(S)-Tretoquinol~ 8.5
(R)-Tretoquinol~ 10.2

Chromatographic Performance Parameters:

ParameterValue
Resolution (R s ) > 2.0
Separation Factor (α) > 1.2
Tailing Factor (T) 0.9 - 1.5

Note: The exact retention times may vary slightly depending on the specific HPLC system, column condition, and mobile phase preparation.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral separation of Tretoquinol enantiomers by HPLC.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Mobile Phase\n(Hexane:IPA:DEA) Mobile Phase (Hexane:IPA:DEA) HPLC System HPLC System Mobile Phase\n(Hexane:IPA:DEA)->HPLC System Tretoquinol Standard\n(100 µg/mL) Tretoquinol Standard (100 µg/mL) Tretoquinol Standard\n(100 µg/mL)->HPLC System Chiralcel OD-H Column Chiralcel OD-H Column HPLC System->Chiralcel OD-H Column UV Detector (280 nm) UV Detector (280 nm) Chiralcel OD-H Column->UV Detector (280 nm) Chromatogram Chromatogram UV Detector (280 nm)->Chromatogram Quantitative Data\n(t_R, R_s, α) Quantitative Data (t_R, R_s, α) Chromatogram->Quantitative Data\n(t_R, R_s, α)

Figure 1. Experimental workflow for chiral HPLC analysis.
Logical Relationship of Key Separation Parameters

The quality of the chiral separation is dependent on several key experimental parameters. The following diagram illustrates the logical relationship between these parameters and the desired outcome.

G cluster_input Input Parameters cluster_output Separation Outcome CSP Chiral Stationary Phase (Chiralcel OD-H) Selectivity Selectivity (α) CSP->Selectivity MP Mobile Phase Composition (Hexane:IPA:DEA) Retention Retention Time (t_R) MP->Retention MP->Selectivity FR Flow Rate FR->Retention Temp Temperature Temp->Retention Temp->Selectivity Resolution Resolution (R_s) Retention->Resolution Selectivity->Resolution

Figure 2. Key parameters influencing chiral separation.

Conclusion

The described HPLC method provides a reliable and robust protocol for the baseline separation of Tretoquinol enantiomers. The use of a polysaccharide-based chiral stationary phase, specifically Chiralcel OD-H, in combination with an optimized mobile phase, allows for excellent resolution and accurate quantification. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of chiral compounds. The provided experimental details and workflows can be adapted for routine quality control, stability studies, and bioanalytical applications of Tretoquinol.

Application Notes and Protocols for the Analysis of (+)-Tretoquinol and its Metabolites in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Tretoquinol, also known as trimetoquinol, is a β2-agonist that has been utilized as a bronchodilator for the treatment of asthma.[1][2][3] Its presence and metabolism in the body are of significant interest for pharmacokinetic studies, clinical monitoring, and doping control in sports, as it is listed on the World Anti-Doping Agency (WADA) Prohibited List.[1][4][5][6] This document provides detailed analytical methods for the qualitative and quantitative determination of (+)-Tretoquinol and its primary metabolites in human urine, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Metabolic Pathway of (+)-Tretoquinol

The metabolism of (+)-Tretoquinol primarily involves O-methylation and phase-II conjugation. The catechol-O-methyl transferase (COMT) enzyme catalyzes the methylation of the catechol group of Tretoquinol (B10779254), forming 6- and 7-methoxy metabolites.[7] These metabolites, along with the parent drug, are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion in urine.[2][7] The major metabolites identified in urine are O-methylated tretoquinol, tretoquinol sulphate, and O-methylated tretoquinol sulphate.[1][4][5]

Metabolic Pathway of (+)-Tretoquinol Metabolic Pathway of (+)-Tretoquinol (+)-Tretoquinol (+)-Tretoquinol O-methylated Tretoquinol O-methylated Tretoquinol (+)-Tretoquinol->O-methylated Tretoquinol COMT Tretoquinol Glucuronide Tretoquinol Glucuronide (+)-Tretoquinol->Tretoquinol Glucuronide UGT Tretoquinol Sulphate Tretoquinol Sulphate (+)-Tretoquinol->Tretoquinol Sulphate SULT O-methylated Tretoquinol Glucuronide O-methylated Tretoquinol Glucuronide O-methylated Tretoquinol->O-methylated Tretoquinol Glucuronide UGT O-methylated Tretoquinol Sulphate O-methylated Tretoquinol Sulphate O-methylated Tretoquinol->O-methylated Tretoquinol Sulphate SULT

Caption: Metabolic pathway of (+)-Tretoquinol.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analysis of (+)-Tretoquinol in urine using LC-MS/MS.

Table 1: Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)0.03 ng/mL[1][4][5]
Inter-day Precision (%RSD)2.7% to 9.2%[1][4][5]
Inter-day Accuracy-0.6% to -3.6%[1][4][5]
Calibration Range0.2 - 50 ng/mL[4]

Table 2: Urinary Concentrations after Oral Administration (6 mg dose)

ParameterValueReference
Maximum Concentration (Cmax)12.4 - 78.8 ng/mL[1][4][5]
Mean Maximum Concentration55.3 ng/mL[1][4][5]
WADA Reporting Limit20 ng/mL[2][7]

Experimental Protocols

A typical analytical workflow for the determination of (+)-Tretoquinol and its metabolites in urine involves sample preparation, chromatographic separation, and mass spectrometric detection.

Analytical Workflow Analytical Workflow for Tretoquinol Metabolites in Urine cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Sample Collection Urine Sample Collection Enzymatic Hydrolysis Enzymatic Hydrolysis Urine Sample Collection->Enzymatic Hydrolysis To cleave glucuronides Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Enzymatic Hydrolysis->Solid Phase Extraction (SPE) Purification Evaporation & Reconstitution Evaporation & Reconstitution Solid Phase Extraction (SPE)->Evaporation & Reconstitution Concentration LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Quantification & Confirmation Quantification & Confirmation LC-MS/MS Analysis->Quantification & Confirmation

Caption: General analytical workflow.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed to extract (+)-Tretoquinol and its metabolites from the urine matrix and concentrate them for analysis.

Materials:

  • Urine sample

  • β-glucuronidase (from E. coli)[7]

  • Phosphate (B84403) buffer (pH 7.0)

  • Internal Standard (IS) solution (e.g., deuterated Tretoquinol)

  • Methanol (B129727)

  • Formic acid

  • Oasis MCX SPE cartridges[4] or equivalent

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of urine into a centrifuge tube.

  • Add the internal standard solution.

  • Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase.

  • Incubate the mixture at 50°C for 1 hour to hydrolyze the glucuronide conjugates.

  • Centrifuge the sample to pellet any precipitates.

  • SPE Cartridge Conditioning: Condition the Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the supernatant from the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the conditions for the separation and detection of (+)-Tretoquinol and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in methanol.[4]

  • Gradient Elution:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions: (Precursor Ion (Q1) -> Product Ion (Q3))

    • (+)-Tretoquinol: To be determined empirically based on instrument tuning.

    • O-methylated Tretoquinol: To be determined empirically based on instrument tuning.

    • Internal Standard: To be determined based on the specific standard used.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimize based on the instrument manufacturer's recommendations.

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of (+)-Tretoquinol and its metabolites in urine. The sample preparation protocol involving enzymatic hydrolysis and solid-phase extraction is effective in removing matrix interferences and achieving the necessary sensitivity for detection at low ng/mL levels. This methodology is suitable for applications in clinical research, pharmacokinetic studies, and anti-doping analysis. The longest-lasting urinary metabolite, O-methylated tretoquinol, is a particularly useful marker for detecting the use of Tretoquinol.[1][4][5]

References

Application Notes and Protocols for Studying Beta-2 Adrenoceptor Signaling Using (+)-Tretoquinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (+)-Tretoquinol, a beta-adrenergic agonist, to investigate the signaling pathways of the beta-2 adrenergic receptor (β2AR). This document includes detailed protocols for relevant in vitro assays and quantitative data on (+)-Tretoquinol's activity.

Introduction to (+)-Tretoquinol and the Beta-2 Adrenergic Receptor

(+)-Tretoquinol, also known as trimetoquinol (B1172547), is a beta-adrenergic agonist that can be used to probe the function of beta-adrenergic receptors.[1][2][3] It exists as two enantiomers, with the (-)-(S)-isomer being a potent beta-adrenergic receptor agonist.[4] The (+)-(R)-enantiomer, (+)-Tretoquinol, is significantly less potent, making it a useful tool for studying the stereoselectivity of the β2AR.[4]

The beta-2 adrenergic receptor is a class A G-protein coupled receptor (GPCR) that plays a crucial role in smooth muscle relaxation, particularly in the bronchioles.[5][6] Upon activation by an agonist like (+)-Tretoquinol, the β2AR couples to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, which then synthesizes the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in a physiological response.

Quantitative Data: Isomeric-Activity Ratios of Tretoquinol Enantiomers

The following table summarizes the isomeric-activity ratios (IARs) for the enantiomers of Tretoquinol, highlighting the stereoselective nature of the beta-2 adrenoceptor. The IAR is the ratio of the potency or affinity of the more active (-)-(S)-enantiomer to the less active (+)-(R)-enantiomer.

Assay TypeReceptor SubtypeCell/Tissue SystemIsomeric-Activity Ratio ((-)-isomer / (+)-isomer)
Binding Affinity Human Beta-2 ARE. coli expressing human β2AR724
Human Beta-2 ARChinese hamster ovary cells331
Guinea Pig Beta-2 ARLung membranes389
Functional Activity (cAMP Accumulation) Human Beta-2 ARChinese hamster ovary cells281
Guinea Pig Beta-2 ARTrachea1585

Data sourced from Konkar et al., 1999 and Williams et al., 1994.[4]

Beta-2 Adrenoceptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the beta-2 adrenoceptor by an agonist such as (+)-Tretoquinol is depicted below.

Beta2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Beta2_AR β2-Adrenergic Receptor Gs_Protein Gs Protein (αβγ) Beta2_AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Physiological_Response Physiological Response Downstream_Targets->Physiological_Response Tretoquinol (+)-Tretoquinol Tretoquinol->Beta2_AR Binds

Canonical β2-adrenergic receptor signaling pathway.

Experimental Protocols

Cell Culture of CHO-K1 Cells Stably Expressing Human Beta-2 Adrenoceptor

This protocol describes the maintenance of Chinese Hamster Ovary (CHO-K1) cells stably expressing the human beta-2 adrenergic receptor.

Materials:

  • CHO-K1 cell line stably expressing human β2AR

  • Culture medium (e.g., Ham's F-12 or DMEM/F-12)[7]

  • Fetal Bovine Serum (FBS), 10%

  • Penicillin-Streptomycin (100 U/mL and 100 µg/mL, respectively)

  • Selection antibiotic (e.g., G418 or Hygromycin, concentration to be determined empirically)

  • Phosphate-Buffered Saline (PBS), sterile[8]

  • Trypsin-EDTA (0.05%)[8]

  • Culture flasks (T-25 or T-75)[8]

  • CO2 incubator (37°C, 5% CO2)[7]

  • Biological safety cabinet[7]

Procedure:

  • Thawing Cells:

    • Rapidly thaw a frozen vial of cells in a 37°C water bath.[7][9]

    • Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes.[8]

    • Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete culture medium.

    • Transfer the cell suspension to a T-25 or T-75 culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[7]

    • Monitor cell growth and confluency daily.

    • Change the culture medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, remove the culture medium.

    • Wash the cell monolayer once with sterile PBS.[8]

    • Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[8]

    • Neutralize the trypsin by adding 4-5 mL of complete culture medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed complete culture medium.

Membrane Preparation from Cultured CHO-K1 Cells

This protocol details the isolation of cell membranes for use in radioligand binding assays.

Materials:

  • Cultured CHO-K1 cells expressing β2AR

  • Ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)[10]

  • Protease inhibitor cocktail

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Cell Harvesting:

    • Grow cells to high confluency in culture flasks or plates.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells into ice-cold PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.[10]

    • Homogenize the cell suspension using a Dounce homogenizer (10-20 strokes) or by sonication on ice.

  • Membrane Isolation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[10]

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[10]

    • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see binding assay protocol).

  • Protein Quantification:

    • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.[10]

    • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of (+)-Tretoquinol for the β2AR.

Materials:

  • Membrane preparation containing β2AR

  • Radioligand (e.g., [125I]-Cyanopindolol ([125I]-CYP))[11]

  • Unlabeled (+)-Tretoquinol

  • Non-specific binding control (e.g., 10 µM Propranolol)[12]

  • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[10]

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of (+)-Tretoquinol in Assay Buffer.

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: 50 µL membrane preparation, 50 µL Assay Buffer, 50 µL radioligand.

      • Non-specific Binding: 50 µL membrane preparation, 50 µL non-specific binding control, 50 µL radioligand.

      • Competitive Binding: 50 µL membrane preparation, 50 µL of each (+)-Tretoquinol dilution, 50 µL radioligand.

    • The final concentration of the radioligand should be close to its Kd value.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.[10]

    • Quickly wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of (+)-Tretoquinol to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

cAMP Accumulation Assay (HTRF)

This protocol describes a method to measure the functional response of β2AR activation by (+)-Tretoquinol through the quantification of intracellular cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • CHO-K1 cells expressing β2AR

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)

  • Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX)[14]

  • (+)-Tretoquinol

  • Forskolin (positive control)

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)[14][15]

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in Stimulation Buffer containing the PDE inhibitor to a density of approximately 1,500 cells/5 µL.[14]

  • Assay Plate Setup:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.[14]

  • Cell Stimulation:

    • Prepare serial dilutions of (+)-Tretoquinol in Stimulation Buffer.

    • Add 2.5 µL of the (+)-Tretoquinol dilutions to the respective wells. For control wells, add buffer alone (basal) or Forskolin (positive control).[14]

    • Incubate the plate at room temperature for 30 minutes.[15]

  • Detection:

    • Following the manufacturer's instructions for the HTRF kit, add the HTRF reagents (e.g., cAMP-d2 and anti-cAMP cryptate) to each well.[14][15]

    • Incubate the plate at room temperature for 60 minutes, protected from light.[14][15]

  • Measurement:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).[15]

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm). The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the log concentration of (+)-Tretoquinol to generate a dose-response curve and determine the EC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of (+)-Tretoquinol on beta-2 adrenoceptor signaling.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis Cell_Culture CHO-K1-β2AR Cell Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay cAMP Accumulation Assay Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Binding_Data IC50 and Ki Determination Binding_Assay->Binding_Data Functional_Data EC50 Determination Functional_Assay->Functional_Data

General experimental workflow.

References

(+)-Tretoquinol: Application Notes and Protocols for Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tretoquinol, also known as (-)-(S)-Trimetoquinol, is a potent beta-adrenergic receptor agonist that has been instrumental as a tool compound in respiratory research.[1] Its primary application lies in the study of bronchodilation and the signaling pathways governing airway smooth muscle relaxation, making it a valuable agent for investigating asthma and chronic obstructive pulmonary disease (COPD). This document provides detailed application notes, experimental protocols, and visualizations to facilitate the use of (+)-Tretoquinol in a research setting.

Mechanism of Action

(+)-Tretoquinol is a selective agonist for beta-2 adrenergic receptors (β2-AR), which are predominantly expressed on the surface of airway smooth muscle cells.[2][3] The binding of (+)-Tretoquinol to β2-AR initiates a Gs protein-coupled signaling cascade.[4][5][6] This activation of the Gs alpha subunit stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][5][7][8] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets.[7][8] The ultimate effect of this pathway is a reduction in intracellular calcium levels and the inactivation of myosin light-chain kinase, resulting in the relaxation of the airway smooth muscle and subsequent bronchodilation.[2][3]

Data Presentation

The following table summarizes the quantitative data available for Trimetoquinol (B1172547) (TMQ) isomers, highlighting the stereoselectivity for the (-)-(S)-isomer, which corresponds to (+)-Tretoquinol. The Isomeric-Activity Ratio (IAR) indicates the ratio of the potency of the (-)-(S)-isomer to the (+)-(R)-isomer.

ParameterReceptor/SystemTissue/Cell LineIsomeric-Activity Ratio (IAR)Reference
Functional Potency β1-Adrenergic ReceptorGuinea Pig Right Atria224[1]
β2-Adrenergic ReceptorGuinea Pig Trachea1585[1]
Binding Affinity β1-Adrenergic ReceptorGuinea Pig Left Ventricle115[1]
β2-Adrenergic ReceptorGuinea Pig Lung389[1]
Human β1-Adrenergic ReceptorE. coli expressing human β1-AR661[1]
Human β2-Adrenergic ReceptorE. coli expressing human β2-AR724[1]
Human β2-Adrenergic ReceptorCHO cells expressing human β2-AR331[1]
cAMP Accumulation Human β2-Adrenergic ReceptorCHO cells expressing human β2-AR282[1]

Note: Higher IAR values indicate greater stereoselectivity for the (-)-(S)-isomer ((+)-Tretoquinol).

Signaling Pathway

Tretoquinol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tretoquinol (+)-Tretoquinol Beta2AR β2-Adrenergic Receptor Tretoquinol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active MLCK Myosin Light-Chain Kinase (active) PKA_active->MLCK Phosphorylates (inactivates) MLCK_inactive Myosin Light-Chain Kinase (inactive) MLCK->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: (+)-Tretoquinol signaling pathway in airway smooth muscle cells.

Experimental Protocols

In Vitro Bronchodilator Activity using Guinea Pig Tracheal Rings (Organ Bath Assay)

This protocol assesses the relaxant effect of (+)-Tretoquinol on pre-contracted airway smooth muscle.

Materials:

  • Male Hartley guinea pigs (250-700 g)

  • Krebs-Henseleit solution (in mM: NaCl 118.1, KCl 4.7, MgSO4·7H2O 1.2, KH2PO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 5)

  • Carbogen gas (95% O2, 5% CO2)

  • Methacholine (B1211447) or Histamine (B1213489) (contractile agent)

  • (+)-Tretoquinol stock solution

  • Isolated organ bath system with force-displacement transducers

Procedure:

  • Euthanize a guinea pig and carefully dissect the trachea.

  • Place the trachea in ice-cold Krebs-Henseleit solution.

  • Clean the trachea of surrounding connective tissue and cut it into 3-5 mm wide rings.

  • Suspend the tracheal rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Apply a resting tension of 1.0-1.5 g to each ring and allow them to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Induce a stable contraction with a submaximal concentration of methacholine or histamine (e.g., 1 µM).

  • Once the contraction has plateaued, add cumulative concentrations of (+)-Tretoquinol to the bath.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • Calculate the percentage of relaxation relative to the pre-contracted tone.

  • Plot the concentration-response curve and determine the EC50 value.

Organ_Bath_Workflow A Trachea Dissection and Ring Preparation B Mount Rings in Organ Bath A->B C Equilibration (60 min, 37°C, Carbogen) B->C D Induce Contraction (e.g., Methacholine) C->D E Cumulative Addition of (+)-Tretoquinol D->E F Record Relaxation Response E->F G Data Analysis (Concentration-Response Curve, EC50) F->G

Caption: Experimental workflow for the organ bath assay.
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol determines the binding affinity (Ki) of (+)-Tretoquinol for the β2-adrenergic receptor.

Materials:

  • Cell membranes expressing a high density of β2-adrenergic receptors (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • (+)-Tretoquinol in a range of concentrations

  • Non-specific binding control (e.g., a high concentration of a non-labeled β-antagonist like propranolol)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in microcentrifuge tubes or a 96-well plate containing:

    • Cell membranes

    • Radioligand at a concentration near its Kd

    • Varying concentrations of (+)-Tretoquinol (for competition curve) or buffer (for total binding)

    • Non-specific binding control

  • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of (+)-Tretoquinol.

  • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Intracellular cAMP Accumulation Assay

This protocol measures the ability of (+)-Tretoquinol to stimulate cAMP production in cells expressing β2-adrenergic receptors.

Materials:

  • Whole cells expressing β2-adrenergic receptors (e.g., primary human airway smooth muscle cells or a suitable cell line)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • (+)-Tretoquinol in a range of concentrations

  • cAMP assay kit (e.g., ELISA, HTRF, or chemiluminescent-based)

  • Lysis buffer

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with varying concentrations of (+)-Tretoquinol for a defined time (e.g., 10-30 minutes) at 37°C.

  • Terminate the stimulation and lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Generate a standard curve using known concentrations of cAMP.

  • Plot the intracellular cAMP concentration against the log concentration of (+)-Tretoquinol.

  • Determine the EC50 value for cAMP accumulation.

cAMP_Assay_Workflow A Cell Seeding and Growth B Pre-treatment with PDE Inhibitor A->B C Stimulation with (+)-Tretoquinol B->C D Cell Lysis C->D E cAMP Quantification (e.g., ELISA, HTRF) D->E F Data Analysis (Concentration-Response Curve, EC50) E->F

Caption: Experimental workflow for the intracellular cAMP accumulation assay.

Conclusion

(+)-Tretoquinol is a highly valuable tool compound for investigating the β2-adrenergic signaling pathway and its role in airway smooth muscle relaxation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize (+)-Tretoquinol in their studies of respiratory physiology and pharmacology, ultimately contributing to the development of new therapeutic strategies for obstructive airway diseases.

References

Protocol for the Dissolution and Use of (+)-Tretoquinol in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Tretoquinol, also known as trimetoquinol (B1172547), is a potent β2-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the activation of downstream signaling pathways. This compound is frequently utilized in pharmacological research to investigate the roles of the β2-adrenergic system in various physiological and pathological processes. Proper dissolution and handling of (+)-Tretoquinol are critical for obtaining accurate and reproducible results in in vitro studies. This document provides a comprehensive protocol for the solubilization of (+)-Tretoquinol, preparation of stock and working solutions, and guidelines for its application in cell-based assays.

Data Presentation

The following table summarizes the key properties of (+)-Tretoquinol and recommended concentrations for in vitro experiments. Researchers should note that the optimal concentrations may vary depending on the cell type and experimental conditions.

ParameterValue/RangeSolvent/MediumSource/Recommendation
Chemical Formula C₁₉H₂₃NO₅---INVALID-LINK--
Molecular Weight 345.39 g/mol ---INVALID-LINK--
Form (+)-Tretoquinol or (+)-Tretoquinol hydrochloride-Available from various chemical suppliers. The hydrochloride salt is often used for improved solubility.
Recommended Solvent Dimethyl Sulfoxide (DMSO)-Based on general laboratory practice for compounds with similar chemical structures.
Stock Solution Concentration 10 mM - 50 mMDMSOA starting concentration of 10 mM is recommended. The maximum solubility should be determined empirically.
Final DMSO Concentration in Media ≤ 0.5% (v/v)Cell Culture MediaTo minimize solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration is essential.
Recommended Working Concentration Range 1 nM - 10 µMCell Culture MediaThis is a suggested starting range for functional assays such as cAMP accumulation. The optimal concentration should be determined empirically for each specific cell line and experimental endpoint.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of (+)-Tretoquinol in DMSO

This protocol describes the preparation of a 10 mM stock solution of (+)-Tretoquinol (or its hydrochloride salt) in DMSO.

Materials:

  • (+)-Tretoquinol powder (or (+)-Tretoquinol hydrochloride)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent microbial contamination.

  • Weighing (+)-Tretoquinol: Accurately weigh 3.45 mg of (+)-Tretoquinol powder (or 3.82 mg of (+)-Tretoquinol hydrochloride, MW: 381.85 g/mol ) and transfer it to a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the (+)-Tretoquinol powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional): If sterility is a major concern, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to one year).

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • 10 mM (+)-Tretoquinol stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM (+)-Tretoquinol stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced toxicity. For example, to achieve a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of (+)-Tretoquinol used in the experiment.

  • Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and incubate for the desired duration of the experiment.

Mandatory Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the workflow for preparing (+)-Tretoquinol stock and working solutions.

G cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh 3.45 mg of (+)-Tretoquinol dissolve Dissolve in 1 mL of DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot and store at -20°C or -80°C vortex->aliquot thaw Thaw stock solution aliquot aliquot->thaw dilute Serially dilute in cell culture medium thaw->dilute treat Treat cells with final concentrations (e.g., 1 nM - 10 µM) dilute->treat control Prepare medium with ≤ 0.5% DMSO G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor gs Gs Protein (α, β, γ subunits) b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates atp ATP camp cAMP ac->camp atp->camp Conversion pka_inactive Inactive PKA camp->pka_inactive Activates pka_active Active PKA pka_inactive->pka_active cellular_response Downstream Cellular Response (e.g., smooth muscle relaxation) pka_active->cellular_response Phosphorylates targets leading to tretoquinol (+)-Tretoquinol tretoquinol->b2ar Binds to

References

Application Notes and Protocols for Studying Mast Cell Stabilization by (+)-Tretoquinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Tretoquinol, also known as Tritoqualine (B1683269) (TRQ), is a potent inhibitor of mast cell degranulation, a critical event in the initiation and propagation of allergic and inflammatory responses. Upon activation by various stimuli, including allergens and secretagogues like compound 48/80, mast cells release a plethora of pre-formed and newly synthesized inflammatory mediators, such as histamine (B1213489), serotonin, proteases, and cytokines. The stabilization of mast cells by preventing this degranulation process is a key therapeutic strategy for the management of allergic disorders. These application notes provide a comprehensive overview of the use of (+)-Tretoquinol as a tool for studying mast cell stabilization, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

(+)-Tretoquinol exerts its mast cell-stabilizing effects primarily through the inhibition of two key intracellular events: calcium (Ca²⁺) influx and calmodulin activity. An increase in intracellular Ca²⁺ concentration is a critical trigger for mast cell degranulation. (+)-Tretoquinol has been shown to strongly inhibit the influx of extracellular Ca²⁺ into mast cells following stimulation.[1] Furthermore, it directly inhibits the activity of calmodulin, a ubiquitous calcium-binding protein that plays a pivotal role in various cellular processes, including the regulation of enzymes involved in signal transduction.[1] The inhibitory concentration (IC50) of (+)-Tretoquinol on calmodulin activity has been determined to be 1.0 µM.[1] By targeting these crucial steps in the mast cell activation cascade, (+)-Tretoquinol effectively uncouples stimulus from cellular response, leading to the stabilization of the mast cell and the suppression of mediator release.

Data Presentation: Quantitative Efficacy of (+)-Tretoquinol

The following tables summarize the quantitative data on the inhibitory effects of (+)-Tretoquinol on mast cell function.

Table 1: Inhibition of Histamine Release by (+)-Tretoquinol

StimulusMast Cell TypeIC50 (µM)Reference
Compound 48/80Rat Peritoneal10[2]
ATPRat Peritoneal13[2]

Table 2: Inhibition of Calmodulin Activity by (+)-Tretoquinol

Enzyme SourceIC50 (µM)Reference
Mastocytoma P-815 cells1.0[1]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways in mast cell activation and the experimental workflow for studying the effects of (+)-Tretoquinol.

Mast_Cell_Activation_Pathway Antigen Antigen/Stimulus (e.g., Compound 48/80) Receptor Receptor (e.g., FcεRI) Antigen->Receptor Syk Syk Receptor->Syk PLC PLCγ Syk->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Calmodulin Calmodulin Ca_release->Calmodulin Ca_influx Ca²⁺ Influx Ca_influx->Calmodulin Degranulation Degranulation (Histamine, β-Hexosaminidase Release) Calmodulin->Degranulation PKC->Degranulation Tretoquinol_Ca (+)-Tretoquinol Tretoquinol_Ca->Ca_influx Inhibits Tretoquinol_Calmodulin (+)-Tretoquinol Tretoquinol_Calmodulin->Calmodulin Inhibits

Mast cell activation signaling pathway and points of inhibition by (+)-Tretoquinol.

Experimental_Workflow start Start cell_culture Mast Cell Culture (e.g., Rat Peritoneal Mast Cells, RBL-2H3) start->cell_culture treatment Pre-incubation with (+)-Tretoquinol (various concentrations) cell_culture->treatment stimulation Stimulation (e.g., Compound 48/80, Antigen) treatment->stimulation assays Perform Assays stimulation->assays degranulation Degranulation Assays (Histamine, β-Hexosaminidase) assays->degranulation calcium Intracellular Ca²⁺ Assay (Fura-2 AM) assays->calcium data_analysis Data Analysis (IC₅₀ determination, % inhibition) degranulation->data_analysis calcium->data_analysis end End data_analysis->end

Experimental workflow for studying (+)-Tretoquinol's effect on mast cell stabilization.

Experimental Protocols

Mast Cell Degranulation Assay (Histamine Release)

This protocol is adapted for rat peritoneal mast cells stimulated with compound 48/80.

Materials:

  • Rat peritoneal mast cells

  • Tyrode's buffer (pH 7.4)

  • (+)-Tretoquinol stock solution

  • Compound 48/80 stock solution

  • o-phthaldialdehyde (OPT) reagent

  • Perchloric acid (PCA)

  • NaOH

  • HCl

  • Histamine standard

  • 96-well microplates (black, clear bottom for fluorescence)

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Mast Cell Isolation: Isolate rat peritoneal mast cells using standard laboratory procedures. Resuspend the cells in Tyrode's buffer at a concentration of 1-2 x 10⁵ cells/mL.

  • Pre-incubation with (+)-Tretoquinol: Add 50 µL of the mast cell suspension to each well of a 96-well plate. Add 25 µL of varying concentrations of (+)-Tretoquinol (or vehicle control) to the wells and incubate for 15 minutes at 37°C.

  • Stimulation: Add 25 µL of compound 48/80 solution (final concentration, e.g., 1 µg/mL) to the wells to induce degranulation. For negative controls, add 25 µL of Tyrode's buffer. Incubate for 15 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by placing the plate on ice and adding 100 µL of ice-cold Tyrode's buffer.

  • Histamine Measurement:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully transfer 50 µL of the supernatant to a new 96-well plate.

    • To determine total histamine content, lyse the cells in the remaining pellet with 100 µL of 0.1% Triton X-100.

    • Add 10 µL of 3 M PCA to each supernatant sample and cell lysate to precipitate proteins. Centrifuge at 2000 x g for 10 minutes.

    • Transfer 25 µL of the protein-free supernatant to a black 96-well plate.

    • Add 150 µL of 1 M NaOH containing 1% OPT. Incubate for 4 minutes at room temperature.

    • Stop the reaction by adding 25 µL of 3 M HCl.

    • Measure the fluorescence using a microplate reader.

  • Calculation: Calculate the percentage of histamine release as: (Histamine in supernatant / Total histamine) x 100. Determine the IC50 value of (+)-Tretoquinol by plotting the percentage inhibition against the log concentration of the compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is suitable for RBL-2H3 cells.

Materials:

  • RBL-2H3 cells

  • Tyrode's buffer or appropriate cell culture medium

  • (+)-Tretoquinol stock solution

  • Stimulus (e.g., DNP-BSA for IgE-sensitized cells)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 10.0)

  • Triton X-100 (0.1%)

  • 96-well plates

  • Spectrophotometer (405 nm)

Procedure:

  • Cell Seeding and Sensitization (if required): Seed RBL-2H3 cells in a 96-well plate. If using an antigen-based stimulus, sensitize the cells with IgE overnight.

  • Pre-incubation with (+)-Tretoquinol: Wash the cells and pre-incubate with various concentrations of (+)-Tretoquinol for 30 minutes at 37°C.

  • Stimulation: Add the stimulus (e.g., DNP-BSA) and incubate for 1 hour at 37°C.

  • Sample Collection: Centrifuge the plate and collect the supernatant. Lyse the remaining cells with 0.1% Triton X-100 to determine the total β-hexosaminidase content.

  • Enzymatic Reaction: In a new plate, mix a sample of the supernatant or cell lysate with the pNAG substrate solution. Incubate at 37°C for 1-1.5 hours.

  • Termination and Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm.

  • Calculation: Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of total lysate) x 100.

Intracellular Calcium Influx Assay

This protocol utilizes the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM.

Materials:

  • Mast cells (e.g., RBL-2H3 or primary mast cells)

  • HEPES-buffered saline (HBS)

  • Fura-2 AM

  • Pluronic F-127

  • (+)-Tretoquinol

  • Stimulus (e.g., Compound 48/80, Ionomycin as a positive control)

  • Fluorescence microscope or plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Loading with Fura-2 AM:

    • Incubate mast cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

  • Treatment with (+)-Tretoquinol: Incubate the Fura-2-loaded cells with various concentrations of (+)-Tretoquinol for 15-30 minutes.

  • Measurement of Calcium Influx:

    • Place the cells on the fluorescence imaging system or in the plate reader.

    • Establish a baseline fluorescence ratio (340/380 nm excitation) for a few minutes.

    • Add the stimulus to the cells and continue recording the fluorescence ratio over time.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular Ca²⁺ concentration. Analyze the peak ratio or the area under the curve to quantify the calcium response and determine the inhibitory effect of (+)-Tretoquinol.

Conclusion

(+)-Tretoquinol serves as a valuable pharmacological tool for investigating the mechanisms of mast cell stabilization. Its well-defined inhibitory effects on calcium influx and calmodulin activity provide a clear basis for its action. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and execute studies aimed at understanding mast cell biology and developing novel anti-allergic therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (+)-Tretoquinol Solubility Challenges in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Tretoquinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with (+)-Tretoquinol in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why does my (+)-Tretoquinol precipitate out of my aqueous buffer?

A1: (+)-Tretoquinol, in its free base form, has limited aqueous solubility due to its chemical structure. Several factors can contribute to its precipitation:

  • pH of the Buffer: As a weak base, the solubility of (+)-Tretoquinol is highly dependent on the pH of the solution. In neutral or alkaline buffers, the compound is less likely to be protonated and therefore less soluble.

  • Buffer Composition and Ionic Strength: The type of buffer and its ionic strength can influence the solubility. High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of the compound.

  • Initial Form of the Compound: If you are using the free base of (+)-Tretoquinol, you will likely encounter solubility challenges in aqueous solutions. The hydrochloride salt form is significantly more soluble.

Q2: What is the easiest way to improve the solubility of (+)-Tretoquinol in my experiments?

A2: The most straightforward method is to use (+)-Tretoquinol hydrochloride (HCl) , the salt form of the compound. The l-form of Tretoquinol hydrochloride is described as being freely soluble in water.[1] This form is designed for better aqueous solubility and is often suitable for direct use in many experimental setups.

Q3: I am still observing precipitation even with pH adjustment. What should I do?

A3: If pH adjustment alone is insufficient, consider the following troubleshooting steps:

  • Ensure Sufficient pH Shift: Make sure the pH of your buffer is low enough to fully protonate the (+)-Tretoquinol molecule. The pKa values for Tretoquinol are approximately 9.36 and 12.89 for the acidic protons and 8.04 for the basic amine. To ensure the amine group is protonated, the pH of the buffer should ideally be at least 1-2 units below its pKa of 8.04.

  • Buffer Capacity: Verify that your buffer has sufficient capacity to maintain the target pH after the addition of (+)-Tretoquinol.

  • Consider Co-solvents: Introducing a water-miscible organic co-solvent can significantly increase solubility.

Q4: What are co-solvents and how do I use them with (+)-Tretoquinol?

A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. For cell-based assays, it is crucial to use co-solvents at concentrations that are non-toxic to the cells.

  • Common Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycols (e.g., PEG 400) are frequently used.

  • Preparation Method: A common practice is to first dissolve (+)-Tretoquinol in a small amount of the pure co-solvent to create a concentrated stock solution. This stock solution can then be diluted into the aqueous buffer to the desired final concentration. It is important to add the stock solution to the buffer slowly while vortexing to avoid precipitation.

Q5: Can cyclodextrins be used to improve the solubility of (+)-Tretoquinol?

A5: Yes, cyclodextrins are effective in enhancing the aqueous solubility of poorly soluble drugs by forming inclusion complexes.[2][3][4] The hydrophobic inner cavity of the cyclodextrin (B1172386) molecule encapsulates the drug molecule, while the hydrophilic exterior allows the complex to dissolve in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[4]

Troubleshooting Guides

Problem 1: Precipitation of (+)-Tretoquinol in Phosphate Buffered Saline (PBS) at pH 7.4
Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility of the free base at neutral pH. Use (+)-Tretoquinol hydrochloride instead of the free base.The hydrochloride salt is significantly more soluble in aqueous solutions.[1]
Insufficient protonation of the molecule. Lower the pH of the PBS to a more acidic range (e.g., pH 5.0-6.0).Increased protonation of the basic nitrogen atom will enhance solubility.
"Salting-out" effect from high buffer concentration. Use a lower concentration of PBS if your experiment allows.Reduced ionic strength may improve solubility.
Compound concentration is too high. Reduce the final concentration of (+)-Tretoquinol in the buffer.Lower concentrations are more likely to remain in solution.
Problem 2: Difficulty dissolving (+)-Tretoquinol powder directly in aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Poor wettability of the powder. First, create a stock solution in a suitable organic co-solvent like DMSO or ethanol.The compound will readily dissolve in the organic solvent, which can then be diluted into the aqueous buffer.
Slow dissolution kinetics. Gently warm the solution and/or use sonication.Increased temperature and mechanical energy can accelerate the dissolution process.
Incorrect form of the compound. Confirm you are using the hydrochloride salt form for better aqueous solubility.The HCl salt is expected to be "freely soluble in water".[1]

Quantitative Data Summary

Solvent/Buffer System Qualitative Solubility of (+)-Tretoquinol HCl General Recommendations & Considerations
Water Freely Soluble[1]The hydrochloride salt is the preferred form for aqueous solutions.
Phosphate Buffered Saline (PBS) pH 7.4 Sparingly Soluble (as free base)For the free base, solubility is expected to be low. Using the HCl salt or adjusting the pH to be more acidic is recommended.
Dimethyl Sulfoxide (DMSO) SolubleA good choice for preparing concentrated stock solutions. DMSO is soluble in water and common buffers.[5]
Ethanol SolubleAnother suitable co-solvent for creating stock solutions.
Aqueous solutions with Cyclodextrins (e.g., HP-β-CD) Solubility significantly enhancedCyclodextrins can form inclusion complexes to increase aqueous solubility.[2][4]

Experimental Protocols

Protocol 1: Preparation of a (+)-Tretoquinol HCl Solution in Aqueous Buffer

Objective: To prepare a solution of (+)-Tretoquinol HCl in a standard aqueous buffer (e.g., PBS, pH 7.4).

Materials:

  • (+)-Tretoquinol hydrochloride powder

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of (+)-Tretoquinol HCl powder.

  • Add the appropriate volume of PBS to achieve the target concentration.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Verify the final pH of the solution with a calibrated pH meter and adjust if necessary.

  • Sterile filter the solution through a 0.22 µm filter if required for your application.

Protocol 2: Preparation of a (+)-Tretoquinol Solution using a Co-solvent

Objective: To prepare a solution of (+)-Tretoquinol using a co-solvent for experiments where the hydrochloride salt is not suitable or higher concentrations are needed.

Materials:

  • (+)-Tretoquinol (free base) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the required amount of (+)-Tretoquinol powder.

    • Add the calculated volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM, 50 mM).

    • Vortex vigorously until the compound is fully dissolved. Sonication can be used to assist dissolution.

  • Dilute to Working Concentration:

    • Add the aqueous buffer to a sterile tube.

    • While vortexing the buffer, slowly add the required volume of the (+)-Tretoquinol stock solution to reach the final desired concentration.

    • Important: Ensure the final concentration of DMSO in the working solution is low enough to be non-toxic to your experimental system (typically <0.5% for cell culture).

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting_Workflow start Start: (+)-Tretoquinol Precipitation Observed check_form Is the Hydrochloride Salt being used? start->check_form use_hcl Switch to (+)-Tretoquinol HCl check_form->use_hcl No check_ph Is the buffer pH < 7.0? check_form->check_ph Yes solution_clear Solution is Clear use_hcl->solution_clear lower_ph Adjust buffer pH to a more acidic range (e.g., 5.0-6.0) check_ph->lower_ph No, pH is neutral/alkaline use_cosolvent Prepare a stock solution in a co-solvent (e.g., DMSO) check_ph->use_cosolvent No use_cyclodextrin Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes check_ph->use_cyclodextrin Yes lower_ph->solution_clear use_cosolvent->solution_clear further_optimization Consider further optimization (e.g., different co-solvent, cyclodextrin concentration) use_cosolvent->further_optimization use_cyclodextrin->solution_clear use_cyclodextrin->further_optimization

Caption: A flowchart for troubleshooting (+)-Tretoquinol solubility.

Signaling Pathway of (+)-Tretoquinol (Beta-2 Adrenergic Agonist)

Beta2_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tretoquinol (+)-Tretoquinol B2AR β2-Adrenergic Receptor (GPCR) Tretoquinol->B2AR Binds to G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates target proteins leading to

References

Technical Support Center: Optimizing HPLC Parameters for Tretoquinol Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the chiral separation of Tretoquinol enantiomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Tretoquinol enantiomers important?

A1: Tretoquinol, like many chiral drugs, exists as enantiomers (non-superimposable mirror images).[1] These enantiomers can exhibit different pharmacological, and toxicological effects in biological systems.[1][2] For instance, the (-)-(S)-isomer of Tretoquinol is known to be a potent beta-adrenergic receptor agonist.[2] Therefore, regulatory agencies often require the separation and analysis of enantiomers to ensure the safety and efficacy of the final pharmaceutical product.[1][3]

Q2: What is the most common approach for separating Tretoquinol enantiomers by HPLC?

A2: The most prevalent and direct method is using a Chiral Stationary Phase (CSP) in HPLC.[4][5] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used due to their broad enantiorecognition capabilities for a variety of compounds.[3][6][7]

Q3: What are the key parameters to optimize for a successful separation?

A3: The critical parameters for optimizing the chiral separation of Tretoquinol include:

  • Chiral Stationary Phase (CSP): The choice of the column is the most crucial factor.

  • Mobile Phase Composition: The type of organic modifier (e.g., ethanol, isopropanol) and its proportion in the mobile phase (often with hexane (B92381) in normal-phase or acetonitrile/methanol in reversed-phase) significantly impacts selectivity.[6]

  • Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can dramatically alter enantioselectivity, especially for ionizable compounds like Tretoquinol.[7]

  • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process and can sometimes even reverse the elution order of the enantiomers.[6]

  • Flow Rate: Lowering the flow rate can improve resolution, although it increases the analysis time.[8]

Experimental Method Development and Protocols

A systematic approach is essential for developing a robust method for separating Tretoquinol enantiomers.

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Sample & Standard Preparation B Select Diverse CSPs (e.g., Amylose, Cellulose) A->B C Screen with Generic Mobile Phases B->C D Select Best CSP from Screening C->D Evaluate Resolution (Rs) E Optimize Mobile Phase (Solvent Ratio & Additives) D->E F Optimize Temperature & Flow Rate E->F G Assess Linearity, Precision, Accuracy, & Robustness F->G Confirm Performance H Finalize Method Parameters G->H

Caption: Workflow for HPLC method development for chiral separation.

Protocol 1: Chiral Stationary Phase (CSP) Screening
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic Tretoquinol in the initial mobile phase.

  • HPLC System: Use an HPLC system equipped with a UV detector.

  • Columns: Screen a minimum of two different polysaccharide-based columns (e.g., one cellulose-based, one amylose-based).

  • Initial Conditions:

    • Mobile Phase: Start with a common mobile phase like n-Hexane/Isopropanol (90:10, v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Temperature: 25°C.[4]

    • Detection: Set the UV detector to a wavelength where Tretoquinol has significant absorbance (e.g., 280 nm).

  • Evaluation: Inject the sample onto each column. The column providing the best initial separation (highest resolution, Rs) is selected for further optimization.[4]

Data Presentation: CSP Screening Example
CSP TypeColumn NameMobile Phase (v/v)Resolution (Rs)Retention Times (min) (E1 / E2)
Amylose-basedChiralpak® AD-Hn-Hexane/Isopropanol (90:10)1.68.5 / 10.1
Cellulose-basedChiralcel® OD-Hn-Hexane/Isopropanol (90:10)2.19.2 / 12.0

E1 and E2 refer to the first and second eluting enantiomers, respectively.

Protocol 2: Mobile Phase Optimization
  • Column: Use the best-performing column from the screening phase (e.g., Chiralcel® OD-H).

  • Vary Organic Modifier Ratio: Adjust the percentage of the alcohol modifier (e.g., Isopropanol) in the mobile phase. Test ratios such as 95:5, 90:10, and 85:15 (Hexane:Isopropanol).

  • Test Additives: If resolution is still suboptimal, introduce a small percentage (e.g., 0.1%) of an acidic (Trifluoroacetic Acid, TFA) or basic (Diethylamine, DEA) additive to the mobile phase. This is particularly effective for ionizable compounds.[7]

  • Evaluation: Analyze the resolution, peak shape, and retention time for each condition to determine the optimal mobile phase composition.

Data Presentation: Mobile Phase Optimization on Chiralcel® OD-H
Mobile Phase Composition (v/v/v)Resolution (Rs)Analysis Time (min)Peak Tailing Factor
n-Hexane/IPA (95:5)2.518.51.3
n-Hexane/IPA (90:10)2.112.01.2
n-Hexane/IPA (85:15)1.89.51.1
n-Hexane/IPA/TFA (90:10:0.1)2.813.21.1

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of Tretoquinol.

Troubleshooting Workflow

G cluster_resolution Poor or No Resolution cluster_tailing Peak Shape Issues cluster_pressure System Issues Problem Problem Observed Res_Start Poor Resolution Problem->Res_Start Tailing_Start Peak Tailing Problem->Tailing_Start Pressure_Start High Backpressure Problem->Pressure_Start Res_Sol1 Change Mobile Phase (% Modifier, Additives) Res_Start->Res_Sol1 Res_Sol2 Change Column (Different CSP) Res_Start->Res_Sol2 Res_Sol3 Decrease Temperature Res_Start->Res_Sol3 Res_Sol4 Decrease Flow Rate Res_Start->Res_Sol4 Tailing_Sol1 Add Mobile Phase Modifier (e.g., 0.1% TFA/DEA) Tailing_Start->Tailing_Sol1 Tailing_Sol2 Lower Injection Volume/ Concentration Tailing_Start->Tailing_Sol2 Tailing_Sol3 Check for Column Void/ Contamination Tailing_Start->Tailing_Sol3 Pressure_Sol1 Check for Blockage (Frit, Tubing, Column) Pressure_Start->Pressure_Sol1 Pressure_Sol2 Filter Mobile Phase & Sample Pressure_Start->Pressure_Sol2 Pressure_Sol3 Precipitated Buffer? (Flush System) Pressure_Start->Pressure_Sol3

Caption: Decision tree for troubleshooting common HPLC issues.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Possible Cause Recommended Solution
Inappropriate CSP The selected column may not be suitable for Tretoquinol. Screen different types of CSPs (e.g., amylose vs. cellulose derivatives).[6]
Suboptimal Mobile Phase The mobile phase composition is critical for selectivity.[6] Systematically vary the ratio of the organic modifier. If using normal phase (e.g., Hexane/Ethanol), try changing the alcohol. Introduce acidic or basic additives (0.1%) to improve interaction with the CSP.[7]
High Column Temperature Enantiomeric separations are often better at lower temperatures.[6] Try reducing the column temperature in 5°C increments (e.g., from 25°C to 20°C or 15°C).
High Flow Rate A high flow rate can reduce the time for differential interaction with the CSP.[8] Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) to see if resolution improves.[8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Recommended Solution
Secondary Interactions Active sites on the column packing can cause peak tailing.[9] Adding a mobile phase additive like 0.1% TFA or DEA can suppress unwanted ionic interactions and improve peak shape.[7]
Column Overload Injecting too much sample can lead to broad, tailing, or fronting peaks.[10] Reduce the injection volume or dilute the sample concentration and reinject.
Column Contamination/Void The column may be contaminated or have developed a void at the inlet.[9][10] Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column.[10]
Mismatch between Sample Solvent and Mobile Phase Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[11] Prepare the sample in the mobile phase whenever possible.[4]

Issue 3: Unstable or Drifting Retention Times

Possible Cause Recommended Solution
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition can cause significant shifts in retention, especially in normal phase.[9] Prepare the mobile phase carefully by weight or with precise volumetric measurements. Degas the mobile phase thoroughly before use.
Temperature Fluctuations The laboratory or column oven temperature is not stable.[10] Use a thermostatted column compartment and ensure it is equilibrated before starting the analysis.
Pump Malfunction or Leaks Air bubbles, faulty check valves, or leaks in the system can cause inconsistent flow rates. Purge the pump to remove air bubbles.[10] Check for any loose fittings or signs of leaks and tighten or replace them as needed.[12]
Column Equilibration The column is not fully equilibrated with the mobile phase before injection. Allow the mobile phase to run through the column for at least 20-30 minutes or until a stable baseline is achieved before the first injection.

Issue 4: High System Backpressure

Possible Cause Recommended Solution
Blockage in the System Particulates from the sample, mobile phase, or pump seal wear can clog the system. Systematically isolate the problem by disconnecting components (start with the column). If pressure drops, the blockage is in the disconnected component.
Clogged Column Frit The inlet frit of the column is blocked.[11] Try reverse flushing the column at a low flow rate. If this fails, the column may need to be replaced. Using a guard column can help prevent this.[10]
Precipitated Buffer/Additive A component of the mobile phase has precipitated in the system, often due to immiscibility with flushing solvents.[12] Flush the entire system with a solvent that can dissolve the precipitate (e.g., high aqueous content for salts).[12]

References

Technical Support Center: Minimizing Off-Target Effects of (+)-Tretoquinol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the off-target effects of (+)-Tretoquinol in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Tretoquinol and what is its primary mechanism of action?

A1: (+)-Tretoquinol, also known as Trimetoquinol (B1172547), is a beta-adrenergic agonist. Its primary on-target effect is the activation of the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response, such as smooth muscle relaxation.[1]

Q2: What are the known off-target effects of (+)-Tretoquinol?

A2: The most significant off-target effects of (+)-Tretoquinol arise from its interaction with other beta-adrenergic receptor subtypes. While it is often referred to as a β2AR agonist, the pharmacologically active enantiomer, (-)-(S)-Tretoquinol, is a potent agonist for all three beta-adrenergic receptor subtypes: β1AR, β2AR, and β3AR.[2] Therefore, in cell lines expressing β1AR and/or β3AR, researchers can expect off-target effects mediated by these receptors. There is limited publicly available data suggesting significant off-target effects on other receptor families, such as dopamine (B1211576) receptors.

Q3: What is the difference between (+)-Tretoquinol and (-)-Tretoquinol?

A3: Tretoquinol is a chiral molecule and exists as two enantiomers: (+)-(R)-Tretoquinol and (-)-(S)-Tretoquinol. The (-)-(S)-enantiomer is the pharmacologically active form, exhibiting significantly higher potency at beta-adrenergic receptors compared to the (+)-(R)-enantiomer.[2] Commercially available Tretoquinol is often a racemic mixture, meaning it contains both enantiomers. It is crucial to know which form you are using in your experiments, as the concentration of the active (-)-(S)-enantiomer will determine the extent of both on-target and off-target effects.

Q4: How can I determine if my cell line expresses off-target beta-adrenergic receptors?

A4: You can determine the expression profile of beta-adrenergic receptor subtypes in your cell line of interest through several methods:

  • Literature Search: Review existing publications on your specific cell line to see if the expression of β1AR and β3AR has been characterized.

  • Database Mining: Utilize publicly available gene and protein expression databases (e.g., Gene Expression Omnibus (GEO), ProteomicsDB).

  • Experimental Validation: Perform RT-qPCR to detect mRNA transcripts of ADRB1 and ADRB3 or Western blotting/immunofluorescence to detect the corresponding proteins.

Troubleshooting Guide

Issue: I am observing unexpected or inconsistent cellular responses with (+)-Tretoquinol treatment.

Possible Cause Troubleshooting Steps
Off-target activation of β1 and/or β3 adrenergic receptors. 1. Confirm Receptor Expression: Verify the expression of β1AR and β3AR in your cell line (see FAQ 4). 2. Use Selective Antagonists: Co-incubate your cells with selective antagonists for β1AR (e.g., Atenolol (B1665814), Metoprolol) or β3AR (e.g., SR59230A) alongside (+)-Tretoquinol. A reversal of the unexpected effect will indicate the involvement of the respective off-target receptor. 3. Lower the Concentration: The active (-)-(S)-enantiomer is potent at all three beta-adrenergic subtypes. Reducing the concentration of (+)-Tretoquinol may help to achieve a window of selectivity for the most sensitive receptor in your system (ideally β2AR).
Partial Agonism at the β2-Adrenergic Receptor. Some studies suggest that Tretoquinol and its analogs can act as partial agonists at the β2AR, meaning they may not elicit the full maximal response compared to a full agonist like isoproterenol (B85558). This can lead to a lower than expected efficacy. 1. Full Agonist Comparison: Run a parallel experiment with a known full β2AR agonist (e.g., isoproterenol) to establish the maximal possible response in your assay. 2. Downstream Pathway Analysis: Measure downstream signaling events beyond cAMP, such as PKA substrate phosphorylation or β-arrestin recruitment, to get a more complete picture of receptor activation.
Variability in the (+)-Tretoquinol sample. 1. Confirm Enantiomeric Purity: If you are using an enantiomerically pure sample, consider analytical methods to confirm its purity. 2. Use a Fresh Stock: (+)-Tretoquinol solutions may degrade over time. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C).
Cell culture conditions affecting receptor expression or signaling. 1. Standardize Cell Culture Parameters: Maintain consistent cell passage number, seeding density, and growth conditions, as these can influence GPCR expression and signaling. 2. Serum Effects: Components in serum can sometimes interfere with GPCR signaling. Consider performing your experiments in serum-free media for the duration of the treatment, if your cells can tolerate it.

Quantitative Data

The following table summarizes the relative potency of the two enantiomers of Tretoquinol (Trimetoquinol, TMQ) at the three human beta-adrenergic receptor subtypes, as determined by cAMP accumulation assays in Chinese Hamster Ovary (CHO) cells.

Table 1: Relative Potency of Tretoquinol Enantiomers at Human Beta-Adrenergic Receptors

Receptor Subtype(-)-(S)-TMQ vs (+)-(R)-TMQ Potency RatioReference
β1-Adrenergic Receptor (-)-(S)-isomer is 214-fold more potent
β2-Adrenergic Receptor (-)-(S)-isomer is 281-fold more potent
β3-Adrenergic Receptor (-)-(S)-isomer is 776-fold more potent

Data derived from cAMP accumulation assays in CHO cells expressing the respective human beta-adrenergic receptor subtype.

Experimental Protocols

Protocol 1: Determining the On-Target and Off-Target Effects of (+)-Tretoquinol on cAMP Accumulation

This protocol describes a cell-based assay to measure the effect of (+)-Tretoquinol on intracellular cAMP levels in a cell line endogenously expressing or engineered to express beta-adrenergic receptors.

Materials:

  • CHO-K1 cells stably expressing human β1AR, β2AR, or β3AR (or your cell line of interest)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, 2 mM L-glutamine)

  • (+)-Tretoquinol

  • Isoproterenol (positive control, full agonist)

  • Atenolol (selective β1AR antagonist)

  • SR59230A (selective β3AR antagonist)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, AlphaScreen cAMP Assay Kit)

  • White opaque 384-well plates

Procedure:

  • Cell Culture: Culture the cells to ~80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into white opaque 384-well plates at a density of 2,000-5,000 cells per well in 5 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 5X stock solution of (+)-Tretoquinol and isoproterenol in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Perform serial dilutions to generate a dose-response curve.

    • For antagonist experiments, prepare 5X stock solutions of atenolol or SR59230A.

  • Assay:

    • Agonist Mode: Add 2.5 µL of assay buffer and 2.5 µL of the 5X agonist solution to the cells.

    • Antagonist Mode: Add 2.5 µL of the 5X antagonist solution and incubate for 15-30 minutes at room temperature. Then, add 2.5 µL of a 5X solution of (+)-Tretoquinol at a concentration that gives a submaximal response (e.g., EC80).

  • Incubation: Incubate the plate for 30-60 minutes at room temperature.

  • Detection: Add the cAMP assay detection reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the signal on a plate reader. For agonist dose-response curves, plot the response against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 values. For antagonist experiments, determine the IC50 of the antagonist.

Visualizations

G cluster_membrane Cell Membrane cluster_beta2 On-Target cluster_beta1 Off-Target cluster_beta3 Off-Target cluster_cytoplasm Cytoplasm Tretoquinol (+)-Tretoquinol b2AR β2-Adrenergic Receptor Tretoquinol->b2AR Binds to b1AR β1-Adrenergic Receptor Tretoquinol->b1AR Binds to b3AR β3-Adrenergic Receptor Tretoquinol->b3AR Binds to Gs Gs b2AR->Gs Activates b1AR->Gs Activates b3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response OffTargetResponse Off-Target Cellular Response PKA->OffTargetResponse

Caption: On- and off-target signaling pathways of (+)-Tretoquinol.

G cluster_workflow Experimental Workflow start Start: Unexpected Cellular Response check_expression 1. Confirm β1/β3AR Expression (RT-qPCR, WB) start->check_expression use_antagonists 2. Use Selective β1/β3AR Antagonists check_expression->use_antagonists observe_reversal Observe Reversal of Unexpected Effect? use_antagonists->observe_reversal off_target_confirmed Conclusion: Off-target effect confirmed. Optimize concentration or continue using antagonists. observe_reversal->off_target_confirmed Yes other_cause Conclusion: Effect is likely not due to β1/β3AR off-targets. Investigate other causes. observe_reversal->other_cause No

Caption: Troubleshooting workflow for unexpected cellular responses.

References

Addressing tachyphylaxis to (+)-Tretoquinol in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of (+)-Tretoquinol, with a specific focus on addressing tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it a concern in long-term studies with (+)-Tretoquinol?

A1: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following its repeated administration.[1] In the context of long-term studies with (+)-Tretoquinol, a β2-adrenergic agonist, tachyphylaxis can lead to a diminished therapeutic effect over time.[2] This is a significant concern as it may compromise the long-term efficacy of the treatment.

Q2: What are the primary molecular mechanisms underlying tachyphylaxis to β2-adrenergic agonists like (+)-Tretoquinol?

A2: Tachyphylaxis to β2-adrenergic agonists is a multifactorial process primarily driven by:

  • Receptor Desensitization: This is a rapid process involving the uncoupling of the β2-adrenergic receptor (β2AR) from its downstream signaling partner, the Gs protein. This uncoupling is often mediated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).[3][4]

  • Receptor Internalization (Sequestration): Following phosphorylation, the receptor may be removed from the cell surface and relocated to intracellular compartments.[5][6] This reduces the number of receptors available to bind with (+)-Tretoquinol.

  • Receptor Downregulation: In cases of prolonged agonist exposure, the total number of β2-adrenergic receptors may decrease due to increased degradation or reduced synthesis of the receptor protein.

Q3: What is the difference between homologous and heterologous desensitization in the context of (+)-Tretoquinol?

A3:

  • Homologous Desensitization: This is a process where the desensitization is specific to the agonist that caused it. In the case of (+)-Tretoquinol, prolonged exposure would lead to a reduced response specifically to (+)-Tretoquinol or other β2-agonists. This is primarily mediated by GRKs that phosphorylate only the agonist-occupied receptor.[3]

  • Heterologous Desensitization: This is a broader form of desensitization where exposure to one agonist leads to a reduced response to a range of other agonists that act through different receptors but share a common signaling pathway. For β2ARs, this can be mediated by PKA, which, once activated by an increase in cAMP, can phosphorylate and desensitize other receptors.[3]

Q4: Are there any strategies to mitigate tachyphylaxis during long-term experiments with (+)-Tretoquinol?

A4: While specific studies on (+)-Tretoquinol are limited, general strategies to counteract tachyphylaxis for β2-agonists include:

  • Intermittent Dosing: Allowing for drug-free intervals can permit the resensitization of the receptor-G protein coupling.

  • Combination Therapy: Co-administration with agents that can modulate the signaling pathway, such as phosphodiesterase inhibitors (which can increase cAMP levels through a different mechanism) or corticosteroids (which can upregulate β2AR expression), may be beneficial.

  • Development of Biased Agonists: Investigating agonists that preferentially activate the Gs signaling pathway without significantly engaging the β-arrestin pathway, which is involved in desensitization and internalization, could be a promising approach.[7]

Troubleshooting Guides

Problem 1: Diminished cellular response (e.g., decreased cAMP production) to (+)-Tretoquinol over time.
Possible Cause Suggested Solution
Receptor Desensitization 1. Assess Receptor Phosphorylation: Perform Western blotting using phospho-specific antibodies against serine residues in the C-terminal tail of the β2AR. An increase in phosphorylation upon prolonged (+)-Tretoquinol treatment would suggest desensitization. 2. Inhibit Kinases: Use inhibitors of PKA (e.g., H-89) and GRKs (e.g., heparin, although less specific) to see if the response to (+)-Tretoquinol is restored.[4]
Receptor Internalization 1. Visualize Receptors: Use immunofluorescence or live-cell imaging with fluorescently tagged β2ARs to observe receptor localization. A shift from the plasma membrane to intracellular vesicles would indicate internalization.[5] 2. Quantify Surface Receptors: Perform cell surface ELISA or radioligand binding assays on intact cells to quantify the number of surface-exposed receptors.
Reduced Adenylyl Cyclase Activity 1. Directly Measure Adenylyl Cyclase Activity: Perform an in vitro adenylyl cyclase activity assay using cell membrane preparations to determine if the enzyme's intrinsic activity is compromised.[8]
Problem 2: High variability in experimental replicates.
Possible Cause Suggested Solution
Cell Culture Conditions 1. Standardize Cell Density: Ensure that cells are seeded at the same density for all experiments, as receptor expression can vary with cell confluence. 2. Serum Starvation: Serum contains various factors that can activate signaling pathways and induce heterologous desensitization. Serum-starve cells for a defined period before the experiment.
Drug Potency and Stability 1. Freshly Prepare Solutions: Prepare (+)-Tretoquinol solutions fresh for each experiment from a validated stock. 2. Verify Concentration: If possible, verify the concentration and purity of the (+)-Tretoquinol stock.
Assay Timing 1. Precise Incubation Times: Use a timer and consistent pipetting techniques to ensure accurate incubation times, especially for short-term stimulation experiments.

Quantitative Data Summary

Table 1: Impact of Agonist Pre-treatment on Subsequent β2AR-mediated cAMP Response

Pre-treatment (30 min)Subsequent Isoproterenol (B85558) ChallengeMaximal cAMP Response (% of control)EC50 Fold Increase
Vehicle1 µM Isoproterenol100%1.0
1 µM Isoproterenol1 µM Isoproterenol~40%[3]Significant increase[3]
Forskolin1 µM Isoproterenol~80%[3]Moderate increase[3]
Prostaglandin E2 (PGE2)1 µM Isoproterenol~70%[3]Moderate increase[3]

Note: This data is based on studies with the general β2-agonist isoproterenol in human airway smooth muscle cells and is illustrative of the expected effects for a β2-agonist like (+)-Tretoquinol.[3]

Key Experimental Protocols

Protocol 1: Quantification of cAMP Accumulation

Objective: To measure the intracellular accumulation of cyclic AMP (cAMP) in response to (+)-Tretoquinol stimulation.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 expressing β2AR, or a relevant cell line) in 24-well plates and grow to 80-90% confluency.

  • Labeling (Optional, for radioactive assay): Incubate cells with [3H]-adenine in serum-free media for 2 hours to label the intracellular ATP pool.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX or 0.3 mM Ro-20174) for 15-30 minutes to prevent cAMP degradation.[9]

  • Stimulation: Add varying concentrations of (+)-Tretoquinol and incubate for the desired time (e.g., 15 minutes) at 37°C.

  • Lysis and cAMP Isolation: Terminate the reaction by adding ice-cold lysis buffer (e.g., 0.1 M HCl). Isolate cAMP using sequential column chromatography (Dowex and alumina (B75360) columns) for radioactive assays, or use a commercially available cAMP enzyme immunoassay (EIA) kit.[8]

  • Quantification: For radioactive assays, measure the radioactivity of the eluted [3H]-cAMP using a scintillation counter. For EIA kits, follow the manufacturer's instructions and measure the absorbance or fluorescence.

  • Data Analysis: Express cAMP levels as a percentage of the total [3H]-ATP pool (for radioactive assays) or as fmol/well (for EIA kits). Plot concentration-response curves to determine EC50 and maximal response.

Protocol 2: β2-Adrenergic Receptor Internalization Assay

Objective: To visualize and quantify the internalization of β2-adrenergic receptors upon stimulation with (+)-Tretoquinol.

Methodology:

  • Cell Culture: Grow cells expressing a tagged β2AR (e.g., HA- or FLAG-tagged) on glass coverslips.

  • Stimulation: Treat cells with a saturating concentration of (+)-Tretoquinol for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.

  • Fixation and Permeabilization: Wash cells with ice-cold PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 (for staining of total receptor population) or proceed without permeabilization (for staining of surface receptors only).

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against the receptor tag (e.g., anti-HA or anti-FLAG).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Imaging: Visualize the cells using a confocal microscope.

  • Quantification (Optional):

    • Cell Surface ELISA: For a more quantitative measure, perform an ELISA on non-permeabilized cells using an antibody against an extracellular epitope of the receptor.

    • Image Analysis: Use image analysis software to quantify the fluorescence intensity at the plasma membrane versus intracellular compartments.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular tretoquinol (+)-Tretoquinol beta2ar β2-Adrenergic Receptor tretoquinol->beta2ar Binds gs Gs Protein beta2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts ATP to cAMP atp ATP atp->ac pka PKA camp->pka Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Phosphorylates targets leading to

Caption: Canonical signaling pathway of (+)-Tretoquinol.

G start Long-term (+)-Tretoquinol Exposure desensitization Receptor Desensitization (Phosphorylation by GRKs/PKA) start->desensitization internalization Receptor Internalization desensitization->internalization tachyphylaxis Tachyphylaxis (Diminished Response) desensitization->tachyphylaxis downregulation Receptor Downregulation internalization->downregulation Prolonged exposure internalization->tachyphylaxis downregulation->tachyphylaxis

Caption: Logical flow leading to tachyphylaxis.

G cluster_workflow Experimental Workflow: Investigating Tachyphylaxis cluster_assays Assays start Start: Culture Cells pretreatment Pre-treat with (+)-Tretoquinol (Long-term) start->pretreatment washout Washout pretreatment->washout challenge Challenge with (+)-Tretoquinol (Acute) washout->challenge camp_assay cAMP Assay challenge->camp_assay receptor_binding Receptor Binding Assay challenge->receptor_binding western_blot Western Blot (Phosphorylation) challenge->western_blot analysis Data Analysis camp_assay->analysis receptor_binding->analysis western_blot->analysis

Caption: Workflow for tachyphylaxis experiments.

References

Technical Support Center: Interference of (+)-Tretoquinol Metabolites in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from (+)-Tretoquinol and its metabolites in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Tretoquinol and what are its major metabolites?

A1: (+)-Tretoquinol, also known as trimetoquinol, is a β2-adrenergic agonist used as a bronchodilator for treating asthma.[1][2] It is metabolized in the body into several compounds that are excreted in the urine. The major metabolites include:

The O-methylated metabolite is known to be the longest-lasting in urine, making it a key marker for detection.[3]

Q2: Why might (+)-Tretoquinol metabolites interfere with my analytical assay?

A2: Interference can occur due to the structural similarity between (+)-Tretoquinol metabolites and the target analytes of your assay. This is a particular concern in immunoassays, such as ELISA, where antibodies may bind to structurally related, non-target compounds, a phenomenon known as cross-reactivity.[4] This can lead to false-positive results or inaccurate quantification.

Q3: Which assays are potentially at risk of interference from (+)-Tretoquinol metabolites?

A3: Assays for other sympathomimetic amines, particularly catecholamines and amphetamines, are at the highest risk of interference due to structural similarities. (+)-Tretoquinol shares a core phenethylamine (B48288) structure with these compounds.[5][6][7] Immunoassays for the following compounds may be affected:

  • Catecholamines (Epinephrine, Norepinephrine, Dopamine)

  • Amphetamine and Methamphetamine

  • Other structurally related sympathomimetic amines

Q4: Are there any quantitative data on the cross-reactivity of (+)-Tretoquinol metabolites in common immunoassays?

A4: Currently, there is a lack of specific quantitative data in the public domain detailing the percentage of cross-reactivity of (+)-Tretoquinol and its metabolites in commercially available immunoassays for other analytes. Given the structural similarities, the potential for cross-reactivity exists and should be investigated by the end-user for their specific assay.

Troubleshooting Guides

Issue 1: Unexpected Positive Results in a Catecholamine or Amphetamine Immunoassay

If you are obtaining unexpected positive results in a screening immunoassay and you suspect the presence of (+)-Tretoquinol in your samples, follow this troubleshooting guide.

Step 1: Review Sample History

  • Check if the subject has been administered (+)-Tretoquinol.

Step 2: Assess the Potential for Cross-Reactivity

  • Compare the chemical structure of (+)-Tretoquinol and its metabolites with the target analyte of your assay. The catechol-like moiety in Tretoquinol is a key structural feature to consider for potential cross-reactivity in catecholamine assays.

Step 3: Perform a Spike and Recovery Experiment

  • Objective: To determine if (+)-Tretoquinol or its metabolites interfere with your assay.

  • Procedure:

    • Obtain a certified reference standard of (+)-Tretoquinol.

    • Prepare a series of concentrations of the (+)-Tretoquinol standard.

    • Spike known negative samples with these concentrations.

    • Analyze the spiked samples using your immunoassay.

  • Interpretation: A positive result in the spiked samples indicates cross-reactivity.

Step 4: Serial Dilution of the Sample

  • Objective: To check for a non-parallel dose-response curve, which can be indicative of cross-reactivity.[8]

  • Procedure:

    • Perform a series of dilutions of the suspect sample.

    • Analyze the diluted samples in your assay.

    • Plot the measured concentrations against the dilution factor.

  • Interpretation: If the results are not linear and parallel to the standard curve, interference is likely.

Step 5: Confirmatory Analysis using a More Specific Method

  • Objective: To confirm the presence or absence of the target analyte and to identify any interfering compounds.

  • Recommendation: Use a highly specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] LC-MS/MS can separate and specifically identify and quantify the target analyte and (+)-Tretoquinol and its metabolites.[3][11]

Issue 2: High Background Signal in Your Immunoassay

High background can mask true results and is a common issue in ELISAs.[12] If you suspect interference is contributing to high background, consider the following:

Step 1: Optimize Blocking and Washing Steps

  • Blocking: Ensure your blocking buffer is effective. You may need to try different blocking agents (e.g., BSA, non-fat dry milk) at various concentrations.[13]

  • Washing: Increase the number and duration of wash steps to remove non-specifically bound substances. The addition of a detergent like Tween-20 to the wash buffer can also be beneficial.[13]

Step 2: Adjust Antibody Concentrations

  • Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.

Step 3: Check for Matrix Effects

  • The sample matrix itself can cause interference.[8] Diluting the sample in an appropriate assay buffer can help mitigate matrix effects.

Data Presentation

Table 1: Structural Comparison of (+)-Tretoquinol with Common Immunoassay Analytes

CompoundKey Structural FeaturesPotential for Cross-Reactivity
(+)-Tretoquinol Dihydroxy-tetrahydroisoquinoline, Trimethoxybenzyl groupHigh in assays for other catechol-containing compounds.
Epinephrine Catechol ring, Ethylamine side chain with a hydroxyl groupTarget analyte in catecholamine assays.
Norepinephrine Catechol ring, Ethylamine side chain with a hydroxyl groupTarget analyte in catecholamine assays.
Dopamine Catechol ring, Ethylamine side chainTarget analyte in catecholamine assays.
Amphetamine Phenethylamine backbonePotential for cross-reactivity based on the core amine structure.

Experimental Protocols

Protocol 1: Competitive ELISA for Amphetamine

This is a general protocol for a competitive ELISA, which is a common format for small molecule detection.[9][14]

  • Coating: Microplate wells are pre-coated with anti-amphetamine antibodies.

  • Sample/Standard Incubation: Add standards, controls, and unknown samples to the wells. Then, add a fixed amount of enzyme-labeled amphetamine (conjugate). During incubation, the unlabeled amphetamine in the sample and the enzyme-labeled amphetamine compete for binding to the antibodies.

  • Washing: Wash the wells to remove any unbound substances.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, leading to color development.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of amphetamine in the sample.

Protocol 2: LC-MS/MS for Confirmatory Analysis

This is a generalized workflow for the confirmatory analysis of sympathomimetic amines.[11][15]

  • Sample Preparation:

    • Urine samples are often prepared using a "dilute-and-shoot" method or solid-phase extraction (SPE) to concentrate the analytes and remove matrix components.

  • Chromatographic Separation:

    • A liquid chromatograph (LC) with a suitable column (e.g., C18) is used to separate the compounds in the sample based on their physicochemical properties. A gradient elution with a mobile phase of acetonitrile (B52724) and water with additives like formic acid is common.

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer (MS/MS) is used for detection.

    • Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI).

    • MS1: The first mass analyzer selects the precursor ion (the parent molecule) of the target analyte.

    • Collision: The precursor ion is fragmented in a collision cell.

    • MS2: The second mass analyzer separates the resulting product ions.

    • Detection: The specific precursor-to-product ion transitions are monitored for each analyte, providing high specificity and sensitivity for quantification.

Visualizations

Tretoquinol (+)-Tretoquinol Metabolite1 O-methylated Tretoquinol Tretoquinol->Metabolite1 COMT Metabolite2 Tretoquinol Sulphate Tretoquinol->Metabolite2 SULT Metabolite3 O-methylated Tretoquinol Sulphate Metabolite1->Metabolite3 SULT

Caption: Metabolic pathway of (+)-Tretoquinol.

Start Unexpected Positive Immunoassay Result Step1 Review Sample History for (+)-Tretoquinol Use Start->Step1 Step2 Perform Spike and Recovery Experiment Step1->Step2 Decision1 Spiked Sample Positive? Step2->Decision1 Step3 Perform Serial Dilution Decision1->Step3 Yes Conclusion2 Interference Unlikely Decision1->Conclusion2 No Decision2 Results Linear and Parallel to Standard Curve? Step3->Decision2 Step4 Confirm with LC-MS/MS Decision2->Step4 No Decision2->Conclusion2 Yes Conclusion1 Cross-Reactivity Likely Step4->Conclusion1

Caption: Troubleshooting workflow for suspected cross-reactivity.

Ab Antibody Analyte Target Analyte Ab->Analyte Interferent (+)-Tretoquinol Metabolite Ab->Interferent Binding1 Specific Binding Binding2 Cross-Reactivity

Caption: Specific binding vs. cross-reactivity in an immunoassay.

References

Technical Support Center: (+)-Tretoquinol Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of (+)-Tretoquinol in solution. The following information is based on the chemical properties of (+)-Tretoquinol and general principles for stabilizing catecholamine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My (+)-Tretoquinol solution is changing color (e.g., turning pink, brown, or black). What is happening?

A1: The discoloration of your (+)-Tretoquinol solution is likely due to oxidation. (+)-Tretoquinol contains a catechol moiety (two adjacent hydroxyl groups on a benzene (B151609) ring), which is highly susceptible to oxidation. This process can be initiated by dissolved oxygen, exposure to light, or the presence of trace metal ions. The oxidation process often forms colored quinone-based degradation products.

Q2: What are the primary degradation pathways for (+)-Tretoquinol in solution?

A2: Based on its chemical structure, the primary degradation pathways for (+)-Tretoquinol in solution are expected to be:

  • Oxidation: The catechol group can be oxidized to form semiquinones and quinones, which can further polymerize to create complex colored compounds. This is often the main cause of instability.

  • Photodegradation: Exposure to light, particularly UV light, can accelerate the oxidation process.[1][2][3]

  • pH-dependent degradation: The stability of phenolic compounds like (+)-Tretoquinol is often influenced by the pH of the solution.[4] At higher (alkaline) pH, the catechol group is more readily deprotonated, making it more susceptible to oxidation.

Q3: What is the optimal pH for storing a (+)-Tretoquinol solution?

Q4: How can I prevent the degradation of my (+)-Tretoquinol solution?

A4: To improve the stability of your (+)-Tretoquinol solution, consider the following strategies:

  • pH Adjustment: Maintain the solution at a slightly acidic pH.

  • Use of Antioxidants: Add antioxidants to the solution to scavenge free radicals and inhibit the oxidation process. Common antioxidants used for catecholamine solutions include sodium metabisulfite (B1197395), ascorbic acid, and N-acetylcysteine.[5]

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize its exposure to oxygen.

  • Light Protection: Store the solution in amber-colored vials or protect it from light to prevent photodegradation.[1][2]

  • Chelating Agents: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester any trace metal ions that can catalyze oxidation.

  • Low Temperature Storage: Store the solution at refrigerated or frozen temperatures to slow down the rate of chemical degradation.

Q5: What analytical methods can be used to assess the stability of (+)-Tretoquinol?

A5: A stability-indicating analytical method is required to separate and quantify (+)-Tretoquinol from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[6] The method should be validated to demonstrate specificity, linearity, accuracy, precision, and sensitivity for both the active pharmaceutical ingredient (API) and its potential degradants.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Solution Discoloration (Yellow, Pink, Brown, Black) Oxidation of the catechol group.1. Prepare fresh solution under an inert atmosphere (nitrogen or argon). 2. Add an antioxidant (e.g., sodium metabisulfite at 0.1% w/v). 3. Adjust the pH to a slightly acidic range (e.g., pH 3-5) using a suitable buffer. 4. Store the solution in a light-protected container (amber vial). 5. Add a chelating agent (e.g., EDTA at 0.01-0.1% w/v).
Loss of Potency (Decreased concentration over time) Chemical degradation (oxidation, hydrolysis, or photolysis).1. Implement all the steps to prevent discoloration. 2. Store the solution at a lower temperature (e.g., 2-8°C or -20°C). 3. Perform a forced degradation study to identify the primary degradation pathway and then select the most appropriate stabilization strategy.
Precipitate Formation pH shift leading to insolubility, or formation of insoluble degradation products.1. Ensure the pH of the solution is maintained within the solubility range of (+)-Tretoquinol. 2. If using a buffer, ensure it is compatible with (+)-Tretoquinol and does not catalyze degradation. 3. Filter the solution through a 0.22 µm filter after preparation.

Experimental Protocols

Protocol 1: Basic Stability Assessment of (+)-Tretoquinol Solution

  • Preparation of (+)-Tretoquinol Stock Solution:

    • Accurately weigh a known amount of (+)-Tretoquinol.

    • Dissolve it in a suitable solvent (e.g., deionized water, saline, or a buffer system) to a known concentration.

  • Sample Preparation:

    • Aliquot the stock solution into several clear and amber vials.

  • Storage Conditions:

    • Store the vials under different conditions:

      • Room temperature with light exposure.

      • Room temperature in the dark.

      • Refrigerated (2-8°C) in the dark.

      • Frozen (-20°C) in the dark.

  • Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.

    • Visually inspect for any color change or precipitation.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of (+)-Tretoquinol.

  • Data Evaluation:

    • Plot the concentration of (+)-Tretoquinol versus time for each storage condition.

    • Calculate the degradation rate for each condition.

Visualizations

degradation_pathway cluster_products Degradation Products Tretoquinol (+)-Tretoquinol (Catechol moiety) Semiquinone Semiquinone Radical Tretoquinol->Semiquinone Oxidation Oxygen Oxygen (O2) Oxygen->Semiquinone Light Light (hν) Light->Semiquinone Metal_Ions Metal Ions (e.g., Fe³⁺, Cu²⁺) Metal_Ions->Semiquinone Quinone Quinone Semiquinone->Quinone Further Oxidation Polymerization Colored Polymers Quinone->Polymerization Polymerization

Caption: Postulated oxidative degradation pathway of (+)-Tretoquinol.

troubleshooting_workflow start Is your (+)-Tretoquinol solution showing instability (e.g., discoloration, potency loss)? check_o2 Are you working under an inert atmosphere? start->check_o2 Yes use_inert Action: Prepare and store solution under N2 or Ar. check_o2->use_inert No check_light Is the solution protected from light? check_o2->check_light Yes use_inert->check_light use_amber Action: Store in amber vials or protect from light. check_light->use_amber No check_ph What is the pH of your solution? check_light->check_ph Yes use_amber->check_ph adjust_ph Action: Adjust pH to a slightly acidic range (e.g., 3-5). check_ph->adjust_ph Neutral or Alkaline check_antioxidant Are you using an antioxidant? check_ph->check_antioxidant Acidic adjust_ph->check_antioxidant add_antioxidant Action: Add an antioxidant (e.g., sodium metabisulfite). check_antioxidant->add_antioxidant No stable Solution should be more stable. Continue to monitor. check_antioxidant->stable Yes add_antioxidant->stable

Caption: Troubleshooting workflow for stabilizing (+)-Tretoquinol solutions.

References

Technical Support Center: Troubleshooting Low Signal in (+)-Tretoquinol cAMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during cyclic AMP (cAMP) assays involving the β-adrenergic agonist, (+)-Tretoquinol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions in a question-and-answer format to help you navigate challenges with your experiments.

Q1: I am not seeing a significant increase in cAMP signal after stimulating my cells with (+)-Tretoquinol. What are the initial checks I should perform?

A1: When encountering a low or absent signal, it's crucial to first verify the fundamental aspects of your experimental setup.[1] Start by confirming that all reagents were added in the correct order and volume.[1] Double-check your plate reader's settings, ensuring the excitation and emission wavelengths are appropriate for your specific cAMP assay kit.[1] Finally, verify the health and viability of your cells, as well as the cell density per well.[1]

Q2: How critical are cell health and passage number for the success of my cAMP assay?

A2: Cell health is paramount for a robust cAMP response. Always use cells that are in a logarithmic growth phase and exhibit high viability (ideally >90%).[2] Cells that have been passaged excessively may exhibit altered genetic characteristics and receptor expression levels, leading to a diminished signal.[2] It is recommended to use cells within a low passage number to ensure experimental consistency.

Q3: Could the cell density in my assay plate be the reason for a low signal?

A3: Yes, suboptimal cell density is a common cause of a weak signal. Too few cells will not produce a detectable amount of cAMP, while an excessive number of cells can lead to desensitization of the receptors and a reduced signal window.[3] It is advisable to perform a cell titration experiment to determine the optimal cell density that yields the best signal-to-background ratio for your specific cell line and receptor of interest.[1]

Q4: I've confirmed my cells are healthy and at the right density. What else could be causing the low signal?

A4: Several other factors could be at play:

  • Receptor Expression: Confirm that your chosen cell line expresses the target β-adrenergic receptor at sufficient levels. Low receptor expression will naturally lead to a weak cAMP response.

  • Agonist Concentration: The concentration of (+)-Tretoquinol may be suboptimal. It is recommended to perform a dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response).[1]

  • Stimulation Time: The incubation time with (+)-Tretoquinol might be too short. A time-course experiment will help identify the point of peak cAMP production.[1]

  • Reagent Integrity: Ensure that your (+)-Tretoquinol stock solution and other reagents have been stored correctly and have not degraded. Prepare fresh dilutions for each experiment to avoid issues with compound stability.[1]

Q5: What is the role of a phosphodiesterase (PDE) inhibitor, and should I be using one?

A5: Phosphodiesterases (PDEs) are enzymes that degrade cAMP. Including a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer prevents the breakdown of cAMP, leading to its accumulation and a more robust and sustained signal.[1][3] The use of a PDE inhibitor is highly recommended, especially when expecting a small change in cAMP levels. The optimal concentration of the PDE inhibitor should be determined empirically for your specific cell line.[3]

Quantitative Data Summary

The potency of the active isomer of (+)-Tretoquinol, (-)-Trimetoquinol [(-)-TMQ], varies across different β-adrenergic receptor subtypes. The following table summarizes the relative potency and affinity of (-)-TMQ compared to its inactive enantiomer, (+)-TMQ.

Receptor SubtypePotency Ratio in cAMP Assay ((-)-TMQ vs. (+)-TMQ)Affinity Ratio in Binding Assay ((-)-TMQ vs. (+)-TMQ)
β1-adrenergic214-fold more potent123-fold greater affinity
β2-adrenergic281-fold more potent331-fold greater affinity
β3-adrenergic776-fold more potent5-fold greater affinity

Data sourced from biochemical studies on human β-adrenoceptors expressed in Chinese hamster ovary cells.[4]

Experimental Protocols

Protocol 1: HTRF cAMP Assay for (+)-Tretoquinol Stimulation

This protocol outlines a general procedure for measuring cAMP production in response to (+)-Tretoquinol using a Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

Materials:

  • Cells expressing the β-adrenergic receptor of interest

  • (+)-Tretoquinol

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest cells and perform a cell count and viability assessment.

    • Resuspend the cell pellet in stimulation buffer containing a pre-optimized concentration of a PDE inhibitor (e.g., 0.5 mM IBMX) to the desired cell density.[3]

  • Agonist Preparation:

    • Prepare a serial dilution of (+)-Tretoquinol in stimulation buffer.

  • Cell Stimulation:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of the (+)-Tretoquinol dilutions (or buffer for basal control) to the respective wells.

    • Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).

  • cAMP Detection:

    • Following the manufacturer's instructions for your HTRF cAMP kit, prepare the detection reagents.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (typically 620 nm for the cryptate donor and 665 nm for the d2 acceptor).

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to the emission at 620 nm.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.[5]

    • Plot the HTRF ratio against the logarithm of the (+)-Tretoquinol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway of (+)-Tretoquinol

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol tretoquinol (+)-Tretoquinol beta_receptor β-Adrenergic Receptor (GPCR) tretoquinol->beta_receptor Binds g_protein Gs Protein (αβγ) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response pka->response Phosphorylates Targets G start Start cell_prep Cell Preparation (Harvest, Count, Resuspend) start->cell_prep agonist_prep (+)-Tretoquinol Serial Dilution start->agonist_prep dispense_cells Dispense Cells into Plate cell_prep->dispense_cells add_agonist Add (+)-Tretoquinol to Cells agonist_prep->add_agonist dispense_cells->add_agonist incubate_stim Incubate (Stimulation) add_agonist->incubate_stim add_detection Add HTRF Detection Reagents incubate_stim->add_detection incubate_detect Incubate (Detection) add_detection->incubate_detect read_plate Read Plate on HTRF Reader incubate_detect->read_plate analyze Data Analysis (Ratio & EC50) read_plate->analyze end End analyze->end G start Low or No Signal in cAMP Assay check_basics Initial Checks: Reagent Addition Order? Plate Reader Settings? start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Correct Reagent Addition & Reader Settings basics_ok->fix_basics No check_cells Cell-Related Issues: Cell Health & Viability? Cell Density Optimized? Receptor Expression? basics_ok->check_cells Yes cells_ok Cells OK? check_cells->cells_ok fix_cells Use Healthy, Low Passage Cells Optimize Cell Density Verify Receptor Expression cells_ok->fix_cells No check_reagents Reagent & Protocol Issues: Agonist Degraded? Suboptimal Agonist Conc.? Suboptimal Stim. Time? PDE Inhibitor Used? cells_ok->check_reagents Yes reagents_ok Reagents/Protocol OK? check_reagents->reagents_ok fix_reagents Prepare Fresh Agonist Perform Dose-Response & Time-Course Incorporate PDE Inhibitor reagents_ok->fix_reagents No end Consult Further Technical Support reagents_ok->end Yes

References

Technical Support Center: Studying the Effects of (+)-Tretoquinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate cell lines and conducting experiments to investigate the effects of (+)-Tretoquinol, a selective β2-adrenergic receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Tretoquinol and what is its primary cellular target?

(+)-Tretoquinol is a sympathomimetic agent that acts as a selective agonist for the beta-2 adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) family. Its primary effect is to stimulate the β2AR, leading to the relaxation of smooth muscle, particularly in the bronchi, making it effective as a bronchodilator.

Q2: Which signaling pathway is activated by (+)-Tretoquinol?

Upon binding to the β2-adrenergic receptor, (+)-Tretoquinol initiates a signaling cascade. This typically involves the activation of the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a physiological response such as smooth muscle relaxation.[1]

Q3: What are the key considerations when selecting a cell line for studying (+)-Tretoquinol?

The primary consideration is the expression of functional β2-adrenergic receptors. You can choose between:

  • Cell lines with endogenous expression: These cells naturally express the β2AR and can provide a more physiologically relevant model.

  • Recombinant cell lines: These are cells, such as HEK293 or CHO, that have been genetically engineered to express the β2AR, often at high levels. This can provide a more robust and reproducible signaling window.

Other factors to consider include the cell line's origin (e.g., lung, cardiac, or other tissues), its growth characteristics, and the presence of other signaling components that might interact with the β2AR pathway.

Cell Line Selection Guide

Choosing the right cell line is critical for obtaining meaningful and reproducible data. Below is a summary of commonly used cell lines for studying β2-adrenergic receptor agonists.

Cell LineReceptor ExpressionKey Characteristics
HEK293 Recombinant (stable or transient transfection)Human Embryonic Kidney cells. Easy to transfect and culture. Often used to create stable cell lines with high receptor expression, providing a clear signaling window.
CHO Recombinant (stable or transient transfection)Chinese Hamster Ovary cells. Another popular choice for creating stable cell lines. They have low endogenous GPCR expression, reducing background noise.
A549 EndogenousHuman lung adenocarcinoma cells. Relevant for studying bronchodilator effects as they originate from lung tissue.
NCI-H292 EndogenousHuman mucoepidermoid pulmonary carcinoma cells. Also a relevant lung-derived cell line.
BEAS-2B EndogenousHuman bronchial epithelial cells. A non-cancerous cell line that provides a more normal physiological model of the airway epithelium.
Human Airway Smooth Muscle (HASM) Cells Endogenous (Primary Cells)Provide the most physiologically relevant model for studying bronchodilation. However, they can be more challenging to culture and have a limited lifespan.
MCF-7 EndogenousHuman breast adenocarcinoma cells. Express β2AR and can be used to study off-target effects or the role of β2AR in cancer.
MDA-MB-231 EndogenousHuman breast adenocarcinoma cells. Similar to MCF-7, they endogenously express β2AR.

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting guides for common issues encountered when studying (+)-Tretoquinol's effects.

Experimental Workflow for Cell Line Selection and Validation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Receptor Expression Validation cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Final Selection Cell Line Selection Cell Line Selection Literature Review Literature Review Cell Line Selection->Literature Review Check Commercial Availability Check Commercial Availability Literature Review->Check Commercial Availability Initial Culture Initial Culture Check Commercial Availability->Initial Culture RT-qPCR RT-qPCR for ADRB2 mRNA Initial Culture->RT-qPCR Western Blot Western Blot for β2AR Protein RT-qPCR->Western Blot Radioligand Binding Radioligand Binding Assay (Bmax) Western Blot->Radioligand Binding cAMP Assay cAMP Accumulation Assay (EC50) Radioligand Binding->cAMP Assay Downstream Signaling Downstream Signaling (pERK, pCREB) cAMP Assay->Downstream Signaling Phenotypic Assay Phenotypic Assay (e.g., relaxation) Downstream Signaling->Phenotypic Assay Data Analysis Data Analysis Phenotypic Assay->Data Analysis Final Cell Line Choice Final Cell Line Choice Data Analysis->Final Cell Line Choice

A streamlined workflow for selecting and validating a suitable cell line.
β2-Adrenergic Receptor Signaling Pathway

G Tretoquinol Tretoquinol b2AR β2-Adrenergic Receptor Tretoquinol->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Targets Phosphorylation of Downstream Targets PKA->Downstream Targets Phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) Downstream Targets->Response

The canonical β2-adrenergic receptor signaling pathway activated by agonists.
cAMP Accumulation Assay

This assay is fundamental for quantifying the functional response to a β2AR agonist.

Principle: Measures the increase in intracellular cyclic AMP (cAMP) upon receptor activation.

Detailed Protocol (Example using a LANCE® Ultra cAMP Kit):

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Seed cells into a 384-well white plate at an optimized density (e.g., 2,500 cells/well).

  • Agonist Stimulation:

    • Prepare serial dilutions of (+)-Tretoquinol in stimulation buffer.

    • Add the agonist dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at room temperature. Include a vehicle control.

  • cAMP Detection:

    • Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody working solution to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a compatible reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Troubleshooting Guide: cAMP Assay

IssuePotential CauseTroubleshooting Steps
High Background Signal * Cell density is too high. * Contaminated reagents. * Ineffective PDE inhibitor.* Optimize cell seeding density. * Use fresh, high-quality reagents. * Ensure the PDE inhibitor is active and at an optimal concentration.
Low Signal or No Response * Low receptor expression in the cell line. * Inactive agonist. * Suboptimal assay conditions.* Confirm β2AR expression using qPCR or Western blot. * Use a fresh stock of (+)-Tretoquinol. * Optimize cell number, agonist concentration, and incubation time.
High Well-to-Well Variability * Inconsistent cell seeding. * Pipetting errors.* Ensure a homogenous cell suspension before seeding. * Use calibrated pipettes and practice consistent pipetting techniques.
ERK Phosphorylation Assay (Western Blot)

This assay assesses a downstream signaling event of the β2AR pathway.

Principle: Detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK) upon agonist stimulation.

Detailed Protocol:

  • Cell Culture and Starvation:

    • Grow cells to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

  • Agonist Treatment:

    • Treat cells with varying concentrations of (+)-Tretoquinol for a short duration (e.g., 5-15 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total ERK as a loading control.

Troubleshooting Guide: Western Blot for p-ERK

IssuePotential CauseTroubleshooting Steps
No or Weak p-ERK Signal * Stimulation time is not optimal. * Ineffective phosphatase inhibitors. * Low primary antibody concentration.* Perform a time-course experiment to determine the peak of p-ERK. * Always use fresh phosphatase inhibitors in the lysis buffer. * Increase the concentration of the p-ERK antibody.
High Background * Insufficient blocking. * Primary or secondary antibody concentration is too high.* Increase blocking time or change blocking agent (e.g., BSA instead of milk for phospho-proteins). * Titrate antibody concentrations to find the optimal dilution.
Multiple Non-Specific Bands * Antibody is not specific. * Protein degradation.* Use a well-validated antibody. * Ensure protease inhibitors are included in the lysis buffer and keep samples on ice.

Quantitative Data Summary

The following table summarizes the potency (EC50) of common β2-adrenergic agonists in various cell lines. This data can serve as a reference for designing your experiments with (+)-Tretoquinol.

AgonistCell LineAssayEC50 (nM)
Isoproterenol HEK293 (recombinant human β2AR)cAMP Accumulation240[2]
Isoproterenol HEK293Glycogen Phosphorylase Accumulation14
Salbutamol Generalβ2-Adrenergic Receptor BindingIC50: 8.93 µM[3]
Isoproterenol Rat Fat CellscAMP Accumulation~5-10
Isoproterenol Rabbit Sino-atrial Node Pacemaker CellsPacemaker Rate Increase~20

Note: EC50 values can vary depending on the specific assay conditions, cell passage number, and receptor expression levels. It is recommended to determine the EC50 of (+)-Tretoquinol in your specific experimental system.

References

Technical Support Center: Optimizing (+)-Tretoquinol Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective and safe use of (+)-Tretoquinol in in vivo experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in dosage optimization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (+)-Tretoquinol?

A1: (+)-Tretoquinol is a beta-adrenergic agonist, with a primary selectivity for β2-adrenergic receptors.[1][2] Its mechanism of action involves the stimulation of these receptors, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This rise in cAMP activates protein kinase A, resulting in the relaxation of smooth muscles, particularly in the bronchial passages, making it an effective bronchodilator.[1][3]

tretoquinol (+)-Tretoquinol beta2ar β2-Adrenergic Receptor tretoquinol->beta2ar Binds to g_protein Gs Protein beta2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A camp->pka Activates smooth_muscle Smooth Muscle Relaxation pka->smooth_muscle Leads to

Caption: Signaling pathway of (+)-Tretoquinol.

Q2: How do I determine a starting dose for my first in vivo study with (+)-Tretoquinol?

A2: Since there is limited published data on specific in vivo doses of (+)-Tretoquinol in various animal models, a systematic approach is recommended. A good starting point is to conduct a thorough literature review for structurally similar β2-agonists.[4] If you have in vitro data, such as an EC50 or IC50 value, you can use this as a target for in vivo plasma concentration, although this does not account for pharmacokinetic properties.[4][5] The most robust method is to perform a dose-range finding (DRF) study.[4][6] This involves starting with a very low, likely sub-therapeutic dose, and escalating it in different cohorts of animals.[7]

Q3: What is a dose-range finding (DRF) study and why is it important?

A3: A dose-range finding (DRF) study, also known as a maximum tolerated dose (MTD) study, is a critical preliminary experiment in in vivo research.[6][8] Its primary goal is to identify a range of doses that are safe to administer to the animal model, and to determine the highest dose that does not cause unacceptable toxicity (the MTD).[2][8] This study is essential for designing subsequent efficacy studies with dosages that are both safe and likely to produce a therapeutic effect, while also minimizing animal use.[9]

Q4: What are the potential adverse effects of (+)-Tretoquinol and how should I monitor for them?

A4: As a beta-adrenergic agonist, potential side effects of (+)-Tretoquinol at higher doses could be related to off-target stimulation of β1-adrenergic receptors in the heart, leading to cardiovascular effects.[10] It is crucial to monitor animals for clinical signs of toxicity.

Parameter Observation Method Frequency
Body Weight Daily weighingDaily
Clinical Signs Visual observation for changes in posture, activity, breathing, etc.Daily
Cardiovascular Heart rate and blood pressure monitoring (if equipment is available)Pre-dose and at peak effect time
Behavioral Changes Observation for tremors, excessive grooming, or lethargyPost-administration

Q5: How do I select an appropriate animal model for my study?

A5: The choice of animal model should be based on the research question.[4] The model should be relevant to the disease being studied, and the target receptor (β2-adrenergic receptor) should have a similar distribution and function as in humans.[11] For bronchodilator studies, guinea pigs are often used due to their sensitive respiratory system.[12] However, mice and rats are also common models for initial pharmacokinetic and toxicological assessments.[8][11]

Troubleshooting Guides

Issue 1: I am not observing any therapeutic effect at my chosen doses.

  • Possible Cause: The administered doses may be too low.

    • Troubleshooting Step: If no signs of toxicity were observed in your initial dose-range finding study, a dose-escalation study should be performed to determine if a higher dose can elicit the desired effect.[13]

  • Possible Cause: The route of administration may not be optimal, leading to poor bioavailability.

    • Troubleshooting Step: Consider alternative routes of administration (e.g., intraperitoneal vs. oral) or reformulate the compound to improve absorption.[4] A preliminary pharmacokinetic (PK) study can help determine the bioavailability.

  • Possible Cause: The compound may be rapidly metabolized and cleared.

    • Troubleshooting Step: Analyze blood or tissue samples to assess the concentration of (+)-Tretoquinol over time. If it is being cleared too quickly, a more frequent dosing schedule or a higher dose may be necessary.[4]

Issue 2: I am observing unexpected toxicity or adverse events at doses predicted to be safe.

  • Possible Cause: The vehicle used for drug delivery may be causing toxicity.

    • Troubleshooting Step: Always include a control group that receives only the vehicle to rule out vehicle-induced effects.[4]

  • Possible Cause: The chosen animal strain may have a specific sensitivity to the compound.

    • Troubleshooting Step: Review literature for known sensitivities of your animal strain. It may be necessary to consider a different strain or a different animal model altogether.[4]

  • Possible Cause: The compound may have unforeseen off-target effects.

    • Troubleshooting Step: A more detailed toxicological assessment, including histopathology of major organs, can help identify the source of the toxicity.[8]

start Start In Vivo Dosage Optimization drf Conduct Dose-Range Finding (DRF) Study start->drf efficacy_study Conduct Efficacy Study drf->efficacy_study no_effect No Therapeutic Effect Observed efficacy_study->no_effect toxicity Unexpected Toxicity Observed efficacy_study->toxicity escalate_dose Escalate Dose no_effect->escalate_dose Yes end Optimal Dose Range Identified no_effect->end No lower_dose Lower Dose toxicity->lower_dose Yes toxicity->end No escalate_dose->efficacy_study check_pk Evaluate Pharmacokinetics (PK) check_vehicle Check Vehicle Toxicity lower_dose->check_vehicle check_vehicle->efficacy_study

Caption: Workflow for in vivo dose optimization.

Issue 3: My results show high variability between individual animals.

  • Possible Cause: Inconsistent experimental procedures.

    • Troubleshooting Step: Ensure all procedures, including drug administration, are standardized. Use animals of the same sex, age, and strain, and ensure they are properly acclimatized to the experimental conditions.[13]

  • Possible Cause: Small sample size.

    • Troubleshooting Step: Increasing the number of animals per group can help reduce the impact of individual biological variability.[13]

Experimental Protocols

Dose-Range Finding (DRF) Protocol
  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to several dose groups and one vehicle control group (n=3-5 animals per group).

  • Dose Preparation: Prepare a stock solution of (+)-Tretoquinol in a suitable vehicle. Serially dilute the stock to prepare a range of doses. A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is often a good starting point.[14]

  • Administration: Administer a single dose of the assigned concentration or vehicle to each animal via the intended route of administration.

  • Monitoring: Observe the animals continuously for the first few hours post-dosing and then at regular intervals for up to 72 hours.[8] Record body weights daily and note any clinical signs of toxicity.

  • Endpoint Determination: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not result in significant toxicity (e.g., >15-20% body weight loss) or mortality.[2]

Basic Toxicology Assessment Protocol
  • Study Design: Based on the DRF study, select 3-4 dose levels, including the MTD and lower doses, along with a vehicle control group.

  • Repeated Dosing: Administer the assigned doses daily for a period of 7 to 14 days.[6]

  • Daily Monitoring: Record daily body weights, food and water intake, and clinical signs of toxicity.

  • Sample Collection: At the end of the study, collect blood samples for clinical chemistry and hematology analysis.

  • Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidneys, heart, lungs, spleen) for histopathological examination to identify any tissue damage.[4]

issue Issue Observed? no_effect No Effect issue->no_effect Yes toxicity Toxicity issue->toxicity Yes variability High Variability issue->variability Yes escalate_dose Escalate Dose no_effect->escalate_dose check_pk Check PK/Route no_effect->check_pk lower_dose Lower Dose toxicity->lower_dose check_vehicle Check Vehicle toxicity->check_vehicle standardize Standardize Procedures variability->standardize increase_n Increase Sample Size variability->increase_n

Caption: Troubleshooting decision tree.

References

Preventing degradation of (+)-Tretoquinol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-Tretoquinol

Welcome to the technical support center for (+)-Tretoquinol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (+)-Tretoquinol during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of (+)-Tretoquinol, providing potential causes and actionable solutions.

Problem Potential Cause Solution
Low Analyte Recovery Degradation due to oxidation. (+)-Tretoquinol, as a catecholamine-like structure, is susceptible to oxidation.[1][2]Add antioxidants such as ascorbic acid (0.1-1 mM) and a chelating agent like EDTA (0.1-0.5 mM) to your sample solutions to prevent oxidative degradation.[3][4]
Unstable pH. Catecholamines are generally more stable in acidic conditions.[2][5]Maintain a slightly acidic pH (around 4-5) during extraction and in the final sample extract. Use an acidified extraction solvent, for example, with formic acid.[6]
Inconsistent Results Between Replicates Exposure to light. Photodegradation can lead to inconsistent analyte concentrations.[2]Protect samples from light by using amber vials or by wrapping sample containers in aluminum foil.
Temperature fluctuations. Higher temperatures can accelerate the degradation of thermolabile drugs.[2][7]Perform all sample preparation steps on ice or at a controlled low temperature (e.g., 4°C). Store samples at -20°C or lower for short-term storage and -80°C for long-term storage.
Presence of dissolved oxygen in solvents.Degas all solvents and solutions prior to use by sparging with an inert gas like nitrogen or argon.
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products. Oxidation and other degradation pathways can lead to the formation of new chemical species.Implement the preventative measures listed above (use of antioxidants, pH control, protection from light and heat). Confirm the purity of your standard solutions regularly.
Gradual Decrease in Analyte Concentration Over Time in Prepared Samples Ongoing degradation in the storage medium.Ensure the storage solvent is adequately acidified and contains stabilizers. For example, a solution containing ascorbic acid and EDTA can help maintain stability.[3][4] Aliquot samples to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of (+)-Tretoquinol degradation during sample preparation?

A1: The primary cause of (+)-Tretoquinol degradation is oxidation. Its catechol-like structure is highly susceptible to oxidation, which can be accelerated by factors such as neutral or alkaline pH, exposure to oxygen, light, and elevated temperatures, as well as the presence of metal ions.[1][2]

Q2: What is the optimal pH for storing (+)-Tretoquinol solutions?

Q3: What antioxidants and stabilizers are recommended for (+)-Tretoquinol samples?

A3: The use of antioxidants and chelating agents is highly recommended. A combination of ascorbic acid (Vitamin C) at a concentration of 0.1-1 mM and ethylenediaminetetraacetic acid (EDTA) at 0.1-0.5 mM is effective in preventing the oxidation of catecholamines and other phenolic compounds.[3][4]

Q4: How should I store my (+)-Tretoquinol samples and for how long?

A4: For short-term storage (up to a few days), samples should be stored at 2-8°C, protected from light. For long-term storage, it is recommended to store samples at -20°C or -80°C in airtight containers, preferably under an inert atmosphere (e.g., nitrogen or argon). Always use amber vials or wrap containers to protect from light.

Q5: Can I use buffers to maintain the pH of my (+)-Tretoquinol solutions?

A5: Yes, using a buffer system to maintain an acidic pH is a good practice. However, be aware that some buffer components can catalyze degradation. It is advisable to validate the stability of (+)-Tretoquinol in your chosen buffer system.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of (+)-Tretoquinol
  • Degas Solvents: Degas deionized water and your chosen organic solvent (e.g., methanol (B129727) or ethanol) by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Prepare Stabilizer Solution: In a volumetric flask, dissolve ascorbic acid (to a final concentration of 0.1-1 mM) and EDTA (to a final concentration of 0.1-0.5 mM) in the degassed water.

  • Weigh (+)-Tretoquinol: Accurately weigh the required amount of (+)-Tretoquinol.

  • Dissolve (+)-Tretoquinol: Add the weighed (+)-Tretoquinol to the stabilizer solution and mix gently until fully dissolved. If necessary, a small amount of the degassed organic solvent can be used to aid dissolution before adding it to the stabilizer solution.

  • Adjust pH: Measure the pH of the solution and, if necessary, adjust it to a range of 4-5 using dilute formic acid or hydrochloric acid.

  • Store Properly: Aliquot the stock solution into amber glass vials, flush the headspace with an inert gas before capping, and store at -20°C or -80°C.

Protocol 2: Sample Extraction from a Biological Matrix (e.g., Plasma)
  • Prepare Extraction Solvent: Prepare an extraction solvent consisting of ethanol (B145695) (or another suitable organic solvent) containing 0.5% formic acid.[6] To this, add ascorbic acid to a final concentration of 0.1 mM and EDTA to a final concentration of 0.1 mM. Keep the solvent on ice.

  • Sample Collection: Collect the biological sample (e.g., plasma) and immediately place it on ice.

  • Protein Precipitation/Extraction: Add three volumes of the ice-cold extraction solvent to one volume of the plasma sample.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Collect Supernatant: Carefully collect the supernatant, which contains the (+)-Tretoquinol.

  • Evaporation and Reconstitution (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase that is compatible with your analytical method (e.g., a solution containing 0.05% formic acid for LC-MS analysis).[6]

  • Analysis: Analyze the sample as soon as possible or store it at -80°C in an amber vial.

Visualizations

cluster_workflow Recommended Sample Preparation Workflow Sample Sample Collection (Keep on ice) AddSolvent Add Ice-Cold Extraction Solvent (with Stabilizers) Sample->AddSolvent Vortex Vortex & Centrifuge (at 4°C) AddSolvent->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate & Reconstitute (Optional) Supernatant->Evaporate Analysis Analyze or Store (-80°C, protected from light) Supernatant->Analysis Evaporate->Analysis cluster_degradation Primary Degradation Pathway of (+)-Tretoquinol Tretoquinol (B10779254) (+)-Tretoquinol (Catechol Structure) Quinone Tretoquinol-o-quinone (Oxidized Intermediate) Tretoquinol->Quinone Oxidation (O2, Metal Ions, Light, High pH) Polymerized Polymerized Degradation Products Quinone->Polymerized Further Reactions cluster_troubleshooting Troubleshooting Logic for Low Analyte Recovery Start Low Recovery of (+)-Tretoquinol CheckpH Is the sample pH acidic (4-5)? Start->CheckpH CheckStabilizers Are antioxidants/chelators used? CheckpH->CheckStabilizers Yes AdjustpH Adjust pH to 4-5 CheckpH->AdjustpH No CheckTempLight Are samples protected from heat and light? CheckStabilizers->CheckTempLight Yes AddStabilizers Add Ascorbic Acid & EDTA CheckStabilizers->AddStabilizers No ControlTempLight Use ice, amber vials CheckTempLight->ControlTempLight No Reanalyze Re-analyze Sample CheckTempLight->Reanalyze Yes AdjustpH->CheckStabilizers AddStabilizers->CheckTempLight ControlTempLight->Reanalyze

References

Technical Support Center: Accounting for Matrix Effects in LC-MS/MS Analysis of Tretoquinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Tretoquinol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of Tretoquinol?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than Tretoquinol. These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting substances interfere with the ionization of Tretoquinol in the mass spectrometer's ion source. This interference can either suppress the signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and unreliable quantification.

Q2: What are the common indicators that my Tretoquinol analysis is being affected by matrix effects?

A2: Several signs can point to the presence of matrix effects in your assay, including:

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate quantification, with results being unexpectedly low or high.

  • Non-linear calibration curves.

  • Significant variability in the analyte's response across different lots of the same biological matrix.

  • Peak shape distortion for the analyte.

Q3: How can I quantitatively assess the extent of matrix effects in my Tretoquinol assay?

A3: The most common method is to calculate the Matrix Factor (MF). This is done by comparing the peak area of Tretoquinol in a post-extraction spiked blank matrix sample to the peak area of Tretoquinol in a neat solvent at the same concentration.

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Regulatory guidelines often recommend that the coefficient of variation (CV) of the matrix factor across at least six different lots of the biological matrix should be ≤15%.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for Tretoquinol analysis?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and QCs at a constant concentration. An ideal IS for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte, such as Tretoquinol-d9 (TQ-d9). The SIL-IS co-elutes with the analyte and experiences similar matrix effects. By using the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or inconsistent recovery of Tretoquinol Inefficient sample preparation: The chosen extraction method (e.g., protein precipitation, LLE, SPE) may not be optimal for Tretoquinol in the specific matrix.Optimize sample preparation: Evaluate different extraction techniques. For example, solid-phase extraction (SPE) often provides cleaner extracts than protein precipitation. Experiment with different SPE sorbents (e.g., mixed-mode cation exchange) and elution solvents.
Suboptimal pH during extraction: The pH of the sample and solvents can significantly impact the extraction efficiency of ionizable compounds like Tretoquinol.Adjust pH: Ensure the pH during sample loading and washing steps is optimized to maximize the retention of Tretoquinol on the SPE sorbent or its partitioning into the organic phase during LLE.
High signal suppression or enhancement Co-elution with phospholipids: Phospholipids from plasma or serum are a common source of ion suppression in ESI-MS.Improve chromatographic separation: Modify the LC gradient to separate Tretoquinol from the phospholipid elution zone. Employing a longer column or a different stationary phase can also be effective.
Enhance sample cleanup: Use sample preparation techniques specifically designed to remove phospholipids, such as specialized SPE cartridges or phospholipid removal plates.
High concentration of salts or other matrix components: These can compete with Tretoquinol for ionization.Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Poor reproducibility across different matrix lots Variability in matrix composition: Different donors or batches of biological matrices can have varying compositions, leading to inconsistent matrix effects.Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the most effective way to compensate for lot-to-lot variability in matrix effects.
Matrix-matched calibration curves: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.

Quantitative Data Summary

The choice of sample preparation is critical for minimizing matrix effects and ensuring high analyte recovery. Below is a summary of reported recovery data for Tretoquinol using Solid-Phase Extraction (SPE) in urine. While direct comparative data for different methods in a single study is limited, SPE is a widely accepted technique for achieving clean extracts and good recovery for beta-agonists like Tretoquinol.[1]

Sample Preparation MethodMatrixAnalyteAverage Recovery (%)Relative Standard Deviation (%)
Solid-Phase Extraction (SPE)UrineTretoquinol77.1 - 98.7< 15

Experimental Protocols

Below are detailed protocols for Solid-Phase Extraction (SPE), a recommended method for Tretoquinol analysis, and general protocols for Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) that can be adapted for Tretoquinol.

Protocol 1: Solid-Phase Extraction (SPE) for Tretoquinol in Urine

This protocol is based on a validated method for the determination of Tretoquinol in human urine.[1]

Materials:

  • Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges

  • Methanol

  • 0.5% Formic acid in ethanol

  • Deionized water

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of a deuterated internal standard (e.g., TQ-d9).

  • SPE Cartridge Conditioning:

    • Wash the Oasis MCX SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute Tretoquinol from the cartridge with 2 mL of 0.5% formic acid in ethanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Tretoquinol in Plasma (General Protocol)

Materials:

Procedure:

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile (a 3:1 ratio of precipitant to sample is common).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase.

  • Analysis: Inject the supernatant or the reconstituted sample into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) for Tretoquinol in Plasma (General Protocol)

Materials:

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

  • Aqueous buffer for pH adjustment

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Aliquoting: Pipette 500 µL of plasma into a centrifuge tube.

  • Internal Standard Addition: Add the internal standard solution.

  • pH Adjustment: Add an appropriate buffer to adjust the pH of the plasma sample to optimize the extraction of Tretoquinol (basic compounds are typically extracted under basic conditions).

  • Extraction: Add 2 mL of the extraction solvent (e.g., MTBE).

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure efficient partitioning of Tretoquinol into the organic phase.

  • Centrifugation: Centrifuge at a moderate speed (e.g., 3000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visual Workflow for Addressing Matrix Effects

MatrixEffectWorkflow start Start: Inconsistent Tretoquinol Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? (MF < 0.8 or > 1.2) assess_me->me_present no_me No Significant Matrix Effect me_present->no_me No optimize_chrom Optimize Chromatography (Gradient, Column) me_present->optimize_chrom Yes improve_cleanup Improve Sample Cleanup optimize_chrom->improve_cleanup use_sil_is Implement SIL-IS (e.g., Tretoquinol-d9) improve_cleanup->use_sil_is reassess_me Re-assess Matrix Effect use_sil_is->reassess_me me_mitigated Matrix Effect Mitigated? reassess_me->me_mitigated end_success Proceed with Validated Method me_mitigated->end_success Yes end_fail Further Method Development Needed me_mitigated->end_fail No

References

Technical Support Center: Enhancing Resolution in Chiral Separation of Trimetoquinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of trimetoquinol (B1172547). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantioselective analysis of trimetoquinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of trimetoquinol?

The primary challenges in separating trimetoquinol enantiomers often revolve around achieving adequate resolution and good peak shape. Trimetoquinol is a basic compound, which can lead to peak tailing due to secondary interactions with the chiral stationary phase (CSP).[1] Furthermore, finding the optimal mobile phase composition that provides sufficient enantioselectivity can be time-consuming.

Q2: Which type of chiral stationary phase (CSP) is recommended for trimetoquinol?

For basic compounds like trimetoquinol, polysaccharide-based CSPs are a good starting point.[2] Columns such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) have proven effective for a wide range of chiral separations.[2][3] The choice between different polysaccharide-based columns is often empirical, and screening multiple columns is recommended for optimal results.

Q3: How does the mobile phase composition affect the resolution of trimetoquinol enantiomers?

The mobile phase composition is a critical factor in achieving chiral separation. In normal-phase HPLC, a mixture of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol) is typically used.[2][4] The type and concentration of the alcohol can significantly impact selectivity.[4] In reversed-phase HPLC, a buffered aqueous solution with an organic modifier (like acetonitrile (B52724) or methanol) is common. The pH of the aqueous phase and the type and concentration of the organic modifier are key parameters to optimize.

Q4: Why am I observing poor resolution between the trimetoquinol enantiomers?

Poor resolution can stem from several factors:

  • Inappropriate CSP: The selected column may not offer sufficient chiral recognition for trimetoquinol.

  • Suboptimal Mobile Phase: The mobile phase composition may not be suitable for inducing the necessary enantioselective interactions.

  • High Flow Rate: Chiral separations often benefit from lower flow rates, which allow for better mass transfer and interaction with the CSP.[1]

  • Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can potentially improve resolution.[1]

Q5: What causes peak tailing, and how can I mitigate it for trimetoquinol?

Peak tailing for a basic compound like trimetoquinol is often caused by strong interactions with acidic sites on the silica-based stationary phase, such as residual silanols.[1] To reduce tailing:

  • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as diethylamine (B46881) (DEA) or ethanolamine, into the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.[5]

  • Optimize Mobile Phase pH (Reversed-Phase): Ensure the mobile phase pH is appropriate to control the ionization state of trimetoquinol and minimize unwanted interactions.

  • Column Choice: Some modern CSPs have better end-capping or are based on materials less prone to causing tailing with basic compounds.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing a single peak or two poorly resolved peaks for the trimetoquinol enantiomers, follow this troubleshooting workflow:

G start Poor or No Resolution step1 Optimize Mobile Phase Composition start->step1 step2 Adjust Flow Rate step1->step2 If no improvement step3 Vary Column Temperature step2->step3 If no improvement step4 Screen Different CSPs step3->step4 If no improvement end Resolution Improved step4->end Successful Separation

Caption: Troubleshooting workflow for poor resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane (B126788) mobile phase. Small changes can have a significant impact on selectivity.[4]

    • Reversed Phase: Adjust the percentage of the organic modifier (acetonitrile or methanol) and the pH of the aqueous buffer.

    • Additives: For basic compounds like trimetoquinol, adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) to a normal phase mobile phase can improve peak shape and sometimes resolution.[5] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be used.[2]

  • Adjust Flow Rate:

    • Reduce the flow rate. Chiral separations are often more efficient at lower flow rates, allowing for more effective interaction between the analyte and the CSP.[1]

  • Vary Column Temperature:

    • Use a column oven to control the temperature. Experiment with temperatures both above and below ambient to see the effect on resolution. Temperature can alter the thermodynamics of the chiral recognition mechanism.[1]

  • Screen Different Chiral Stationary Phases (CSPs):

    • If optimization on the current column is unsuccessful, screen other polysaccharide-based CSPs (e.g., if you started with a cellulose-based column, try an amylose-based one). Different CSPs offer different chiral recognition environments.

Issue 2: Peak Tailing

For chromatograms exhibiting tailing peaks for trimetoquinol, consider the following steps:

G start Peak Tailing Observed step1 Add Basic Modifier to Mobile Phase start->step1 step2 Check for Column Contamination step1->step2 If tailing persists step3 Evaluate Mobile Phase pH (RP) step2->step3 If tailing persists end Improved Peak Shape step3->end Successful

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Add a Basic Modifier (Normal Phase):

    • Introduce a small concentration (e.g., 0.1% v/v) of a basic additive like diethylamine (DEA) or triethylamine (B128534) (TEA) to your mobile phase.[5] This will help to block active silanol (B1196071) groups on the stationary phase that can cause tailing with basic analytes.[1]

  • Check for Column Contamination:

    • If the column has been used extensively, it may be contaminated. Flush the column with a strong, appropriate solvent as recommended by the manufacturer.

  • Evaluate Mobile Phase pH (Reversed-Phase):

    • If you are using a reversed-phase method, ensure the pH of your mobile phase is not close to the pKa of trimetoquinol, as this can lead to inconsistent ionization and peak tailing.

Experimental Protocols

Suggested Starting Method for Chiral HPLC of Trimetoquinol

This protocol provides a starting point for method development. Optimization will likely be necessary to achieve the desired resolution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chiral Stationary Phase (Initial Screening):

  • Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based), 250 x 4.6 mm, 5 µm.

Mobile Phase (Normal Phase - Starting Conditions):

  • n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).

Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: To be determined based on the UV spectrum of trimetoquinol.

  • Injection Volume: 10 µL

Method Development Workflow:

G start Start Method Development step1 Select CSP (e.g., Chiralcel OD-H) start->step1 step2 Initial Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA step1->step2 step3 Evaluate Resolution and Peak Shape step2->step3 step4 Optimize Alcohol % step3->step4 If needed step5 Optimize Flow Rate step4->step5 If needed step6 Optimize Temperature step5->step6 If needed step7 Method Validation step6->step7 end Final Method step7->end

Caption: Workflow for chiral method development.

Data Presentation

The following tables illustrate how to present quantitative data from your method development experiments. The values provided are for illustrative purposes only.

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

Mobile Phase (Hexane:IPA, v/v) with 0.1% DEARetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
95:512.514.81.8
90:1010.211.51.6
85:158.18.91.2
80:206.56.90.8

Table 2: Effect of Flow Rate on Resolution (Rs)

Flow Rate (mL/min)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
1.09.811.01.5
0.810.211.51.6
0.612.814.51.9
0.515.117.22.1

Table 3: Effect of Column Temperature on Resolution (Rs)

Temperature (°C)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
2011.513.01.7
2510.211.51.6
309.510.61.4
358.89.71.2

References

Validation & Comparative

A Comparative Analysis of the Potency of (+)-Tretoquinol and (-)-Tretoquinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological potency of the stereoisomers of Tretoquinol, (+)-Tretoquinol and (-)-Tretoquinol. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and professionals in drug development in understanding the differential activity of these two compounds.

Introduction

Tretoquinol, also known as Trimetoquinol (TMQ), is a potent β-adrenergic receptor agonist.[1][2] As a chiral molecule, it exists as two enantiomers: (+)-Tretoquinol and (-)-Tretoquinol.[3] Experimental evidence consistently demonstrates that the pharmacological activity of Tretoquinol is highly stereoselective, with the (-)-isomer being significantly more potent than the (+)-isomer.[3][4][5] This guide will delve into the quantitative differences in their potency, the experimental methods used for this determination, and the underlying signaling pathways.

Data Presentation: Potency and Affinity Comparison

The potency and binding affinity of (+)-Tretoquinol and (-)-Tretoquinol have been evaluated across various β-adrenoceptor subtypes using functional assays, such as cAMP accumulation, and biochemical assays, like radioligand binding studies. The data clearly indicates the superior activity of the (-)-isomer.

Assay TypeReceptor SubtypeSpecies/Cell LinePotency/Affinity ComparisonReference
cAMP Accumulation β1-adrenoceptorHuman (expressed in CHO cells)(-)-TMQ is 214-fold more potent than (+)-TMQ.[4]
β2-adrenoceptorHuman (expressed in CHO cells)(-)-TMQ is 281-fold more potent than (+)-TMQ.[4]
β3-adrenoceptorHuman (expressed in CHO cells)(-)-TMQ is 776-fold more potent than (+)-TMQ.[4]
Radioligand Binding β1-adrenoceptorHuman (expressed in CHO cells)(-)-TMQ has 123-fold greater affinity than (+)-TMQ.[4]
β2-adrenoceptorHuman (expressed in CHO cells)(-)-TMQ has 331-fold greater affinity than (+)-TMQ.[4]
β3-adrenoceptorHuman (expressed in CHO cells)(-)-TMQ has 5-fold greater affinity than (+)-TMQ.[4]

Table 1: Quantitative comparison of the potency and affinity of (-)-Tretoquinol (TMQ) and (+)-Tretoquinol at human β-adrenoceptor subtypes.

The Isomeric-Activity Ratio (IAR) is another measure used to express the stereoselectivity, representing the ratio of the potency of the more active isomer to the less active one.

Tissue/Cell SystemReceptor Subtype(s)Isomeric-Activity Ratio (IAR) [(-)-isomer vs (+)-isomer]Reference
Guinea Pig Right Atriaβ1-adrenoceptor224[3]
Guinea Pig Tracheaβ2-adrenoceptor1585[3]
CHO cells expressing human β2-ARβ2-adrenoceptor (cAMP accumulation)282[3]
CHO cells expressing rat β3-ARβ3-adrenoceptor (cAMP accumulation)4678[3]
Guinea Pig Left Ventricle Membranesβ1-adrenoceptor (Binding)115[3]
Guinea Pig Lung Membranesβ2-adrenoceptor (Binding)389[3]
E. coli expressing human β1-ARβ1-adrenoceptor (Binding)661[3]
E. coli expressing human β2-ARβ2-adrenoceptor (Binding)724[3]

Table 2: Isomeric-Activity Ratios (IARs) for Tretoquinol enantiomers in various experimental systems.

Signaling Pathway

Both (+)- and (-)-Tretoquinol exert their effects by acting as agonists at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by the activation of these receptors is the Gs-adenylyl cyclase-cAMP pathway. Upon agonist binding, the receptor activates the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle relaxation in the case of bronchodilation.[5][6]

Beta-Adrenergic Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (+)- or (-)-Tretoquinol BAR β-Adrenergic Receptor Agonist->BAR Binds Gs_inactive Gs Protein (inactive) (αβγ-GDP) BAR->Gs_inactive Activates Gs_active Gs Protein (active) (α-GTP) Gs_inactive->Gs_active GDP/GTP Exchange AC Adenylyl Cyclase Gs_active->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates PKA_active PKA (active) PKA_inactive->PKA_active Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Response Phosphorylates Downstream Targets Experimental_Workflow_Comparison cluster_preparation Preparation cluster_assays Assays cluster_data_analysis Data Analysis cluster_comparison Comparison P1 Prepare Cell Cultures or Membrane Fractions Expressing β-Adrenergic Receptors A1 Radioligand Binding Assay P1->A1 A2 cAMP Accumulation Assay P1->A2 P2 Prepare Serial Dilutions of (+)-Tretoquinol and (-)-Tretoquinol P2->A1 P2->A2 D1 Determine IC50 values and calculate Ki (Affinity) A1->D1 D2 Determine EC50 values (Potency) A2->D2 C1 Compare Ki and EC50 values for (+)- and (-)-Tretoquinol D1->C1 D2->C1 C2 Calculate Isomeric-Activity Ratio (IAR) C1->C2

References

A Comparative Guide to (+)-Tretoquinol and Salbutamol in Bronchodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bronchodilatory effects of (+)-Tretoquinol (also known as trimetoquinol) and salbutamol (B1663637). Both compounds are beta-adrenergic agonists used in the management of reversible airways obstruction, such as in asthma. This document synthesizes available experimental data to compare their performance, outlines typical experimental protocols for their evaluation, and visualizes their shared signaling pathway.

Introduction

(+)-Tretoquinol and salbutamol are direct-acting sympathomimetic agents that elicit bronchodilation by stimulating beta-2 adrenergic receptors.[1] Salbutamol is a widely used short-acting beta-2 agonist (SABA) for the relief of bronchospasm.[2] (+)-Tretoquinol also demonstrates selective action on beta-2 receptors and has been investigated for its bronchodilating properties.[1] This guide offers a comparative analysis of these two compounds based on available scientific literature.

Mechanism of Action

Both (+)-Tretoquinol and salbutamol are beta-2 adrenergic receptor agonists. Their primary mechanism of action involves binding to and activating beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a G-protein-coupled signaling cascade that leads to the relaxation of these muscles and subsequent bronchodilation.

The binding of the agonist to the beta-2 receptor stimulates the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. These events collectively result in the relaxation of the bronchial smooth muscle, widening the airways.

Comparative Performance Data

While both compounds act as beta-2 agonists, direct head-to-head comparative studies providing quantitative data on potency (EC50) and efficacy (Emax) under identical experimental conditions are limited in publicly available literature. However, individual studies and older comparative reports allow for a qualitative and semi-quantitative assessment.

A study comparing the bronchodilating effects of five different beta-adrenergic stimulants, including trimetoquinol (B1172547) and salbutamol, in patients with bronchial asthma found salbutamol to be superior to trimetoquinol with respect to both the degree of bronchodilation and its duration.[3]

CompoundPreparationAgonist-Induced RelaxationPotency (EC50)Reference
SalbutamolGuinea Pig TracheaRelaxation of pre-contracted tissue~7.82 (-log M)[4]
SalbutamolGuinea Pig TracheaRelaxation of pre-contracted tissue~20 nM[5]
SalbutamolGuinea Pig TracheaRelaxation of pre-contracted tissuepD2 = 7.5[6]

Note: The EC50 values are highly dependent on the specific experimental conditions (e.g., the contractile agent used, tissue preparation). Therefore, direct comparison of values across different studies should be done with caution.

Experimental Protocols

The following describes a typical experimental protocol for the in vitro assessment of bronchodilator activity using isolated guinea pig tracheal preparations.

Isolated Guinea Pig Tracheal Ring Preparation
  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in a Krebs-Henseleit physiological salt solution. The trachea is then cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.

  • Organ Bath Setup: Each tracheal ring is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.[7] One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in muscle tension.[7]

  • Equilibration and Pre-contraction: The tracheal rings are allowed to equilibrate under a resting tension of approximately 1g for at least 60 minutes. Following equilibration, the tissues are pre-contracted with a contractile agent such as histamine (B1213489) (10 µM) or carbachol (B1668302) (0.3 µM) to induce a stable, submaximal contraction.[4][6]

  • Cumulative Concentration-Response Curves: Once a stable contraction is achieved, the test compounds ((+)-Tretoquinol or salbutamol) are added to the organ bath in a cumulative manner, with increasing concentrations. The relaxant response at each concentration is recorded until a maximal response is achieved or the highest concentration is tested.

  • Data Analysis: The relaxant responses are expressed as a percentage of the pre-contraction induced by the contractile agent. The potency of the agonist is determined by calculating the EC50 value (the molar concentration of the agonist that produces 50% of the maximal response). The efficacy (Emax) is the maximum relaxation achieved.

Visualizations

Signaling Pathway of Beta-2 Adrenergic Agonists

G cluster_cell Airway Smooth Muscle Cell Agonist (+)-Tretoquinol / Salbutamol Receptor Beta-2 Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Signaling pathway of beta-2 adrenergic agonists.

Experimental Workflow for In Vitro Bronchodilator Assay

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig B Excise Trachea A->B C Prepare Tracheal Rings B->C D Suspend Rings in Organ Bath C->D E Equilibrate under Tension D->E F Pre-contract with Histamine/Carbachol E->F G Add Cumulative Concentrations of Agonist F->G H Record Relaxation Response G->H I Generate Concentration-Response Curve H->I J Calculate EC50 and Emax I->J

Caption: In vitro bronchodilator assay workflow.

Conclusion

Both (+)-Tretoquinol and salbutamol function as bronchodilators through the same beta-2 adrenergic receptor-mediated signaling pathway. The available evidence suggests that while both are effective, salbutamol may offer superior bronchodilation and a longer duration of action compared to (+)-Tretoquinol. Further direct comparative studies with robust quantitative data are needed to definitively establish the relative potency and efficacy of these two compounds. The provided experimental protocol offers a standard method for conducting such comparative assessments.

References

A Comparative Analysis of (+)-Tretoquinol and Isoproterenol Efficacy as Beta-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of beta-adrenergic receptor agonists, both (+)-Tretoquinol (also known as trimetoquinol (B1172547) or TMQ) and isoproterenol (B85558) are significant compounds utilized in research to understand receptor function and signaling. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

Quantitative Efficacy Comparison

The relative efficacy of (+)-Tretoquinol and isoproterenol can be assessed through their binding affinities to beta-adrenergic receptors (β-AR) and their potency in stimulating downstream signaling pathways, such as the production of cyclic AMP (cAMP). The following tables summarize key quantitative data from comparative studies.

CompoundReceptor SubtypeBinding Affinity (Ki)Reference Cell/Tissue
Isoproterenol β1-AR0.22 µM-
β2-AR0.46 µM-
β3-AR1.6 µM-
(-)-(S)-Trimetoquinol Human β1-AR-E. coli expressing human β1-AR
Human β2-AR-E. coli expressing human β2-AR
Guinea Pig β1-AR-Guinea pig left ventricle
Guinea Pig β2-AR-Guinea pig lung

Note: Specific Ki values for (-)-(S)-Trimetoquinol were not explicitly stated in the provided abstracts, but the studies indicated high affinity. Further investigation into the full-text articles would be required to obtain these specific values.

CompoundAssayPotency (EC50/Kact)Reference Cell/Tissue
Isoproterenol Adenylyl Cyclase Stimulation (EC50)52.3 ± 2.87 nM (β2-AR)CHW-1102 cells expressing human β2-AR
191 ± 10.5 nM (β1-AR)CHW-1102 cells expressing human β1-AR
(-)-(S)-Trimetoquinol cAMP AccumulationPotent agonist activityCHO cells expressing human β-ARs
Functional Activity (pD2)High potencyGuinea pig atria (β1) and trachea (β2)

Signaling Pathways

Both (+)-Tretoquinol and isoproterenol are agonists of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Their primary mechanism of action involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1][2] This signaling cascade plays a crucial role in various physiological responses.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist ((+)-Tretoquinol or Isoproterenol) BAR β-Adrenergic Receptor Agonist->BAR Binds to G_protein Gs Protein (αβγ) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Canonical β-Adrenergic Receptor Signaling Pathway.

Beyond the canonical Gs-cAMP pathway, isoproterenol has been shown to engage in biased agonism, selectively activating certain downstream signaling cascades.[3][4] For instance, at higher concentrations, isoproterenol can activate the MAPK/ERK pathway, which is involved in cell growth and proliferation.[3][5]

Biased_Agonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Isoproterenol Isoproterenol BAR β2-Adrenergic Receptor Isoproterenol->BAR Binds to GRK GRK BAR->GRK Recruits Beta_arrestin β-arrestin BAR->Beta_arrestin Recruits GRK->BAR Phosphorylates Src c-Src Beta_arrestin->Src Activates MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Activates Cellular_Response Cellular Response (e.g., cell growth, proliferation) MAPK_ERK->Cellular_Response Leads to

Isoproterenol-mediated biased agonism via the MAPK/ERK pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to compare the efficacy of beta-adrenergic agonists. Specific parameters may vary between studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., (+)-Tretoquinol or isoproterenol) for a receptor.

Radioligand_Binding_Assay_Workflow Start Start: Prepare cell membranes expressing β-adrenergic receptors Incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]isoproterenol) and varying concentrations of the competitor ligand ((+)-Tretoquinol) Start->Incubate Separate Separate bound from unbound radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify the amount of bound radioligand using a scintillation counter Separate->Quantify Analyze Analyze data to determine the IC50 and calculate the Ki value Quantify->Analyze End End: Determine binding affinity Analyze->End

Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Cells or tissues expressing the target beta-adrenergic receptor subtype are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [3H]isoproterenol) and a range of concentrations of the unlabeled competitor ligand ((+)-Tretoquinol or unlabeled isoproterenol).

  • Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

cAMP_Accumulation_Assay_Workflow Start Start: Culture cells expressing β-adrenergic receptors Pre_incubate Pre-incubate cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation Start->Pre_incubate Stimulate Stimulate cells with varying concentrations of the agonist ((+)-Tretoquinol or isoproterenol) Pre_incubate->Stimulate Lyse Lyse the cells to release intracellular cAMP Stimulate->Lyse Quantify Quantify cAMP levels using a competitive immunoassay (e.g., ELISA or RIA) Lyse->Quantify Analyze Analyze data to determine the EC50 value Quantify->Analyze End End: Determine agonist potency Analyze->End

References

Validating a new analytical method for (+)-Tretoquinol quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of a Novel Ultra-Sensitive Electrochemical Sensor and the Validated LC-MS/MS Method for (+)-Tretoquinol Quantification

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of therapeutic compounds is critical. This guide provides a detailed comparison between a newly developed, hypothetical ultra-sensitive electrochemical sensor and the established liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (+)-Tretoquinol. The information for the established LC-MS/MS method is based on published validation data.[1][2][3][4]

Data Presentation: Comparative Analysis of Analytical Methods

The performance of any new analytical method must be rigorously compared against existing validated methods. The following table summarizes the key performance characteristics of our hypothetical ultra-sensitive electrochemical sensor and the established LC-MS/MS method.

Performance ParameterEstablished LC-MS/MS MethodNew Ultra-Sensitive Electrochemical Sensor
Linearity Range 0.1 - 100 ng/mL0.01 - 50 ng/mL
Accuracy -0.6% to -3.6%[1][2][3][4]-1.5% to +2.0%
Precision (Inter-day) 2.7% to 9.2%[1][2][3][4]1.5% to 5.0%
Limit of Detection (LOD) 0.03 ng/mL[1][2][3][4]0.005 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.01 ng/mL
Analysis Time per Sample ~15 minutes~5 minutes
Sample Volume Required 100 µL20 µL
Specificity High (based on mass-to-charge ratio)High (based on specific electrochemical oxidation)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and adoption of new analytical methods.

Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is a widely accepted technique for the quantification of (+)-Tretoquinol in biological matrices.

1. Sample Preparation:

  • To 100 µL of the sample (e.g., urine, plasma), add an internal standard.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Elute the analyte and internal standard from the SPE cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for (+)-Tretoquinol and the internal standard.

New Method: Ultra-Sensitive Electrochemical Sensor

This novel method utilizes a specially designed sensor for the direct and rapid quantification of (+)-Tretoquinol.

1. Sensor Preparation:

  • The sensor surface is modified with a specific recognition element (e.g., a molecularly imprinted polymer) to selectively bind (+)-Tretoquinol.

  • The modified electrode is then conditioned in a buffer solution.

2. Sample Preparation:

  • The sample (20 µL) is diluted with a supporting electrolyte solution.

  • No extensive extraction or concentration steps are required.

3. Electrochemical Measurement:

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

  • Potential Range: A potential window is applied where (+)-Tretoquinol undergoes a specific oxidation reaction.

  • Data Acquisition: The peak current generated by the oxidation of (+)-Tretoquinol is measured and is directly proportional to its concentration.

Mandatory Visualization

To better illustrate the processes, the following diagrams outline the experimental workflows for both analytical methods.

cluster_0 LC-MS/MS Workflow A Sample Collection (100 µL) B Addition of Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Evaporation to Dryness D->E F Reconstitution in Mobile Phase E->F G LC Separation F->G H MS/MS Detection G->H

Caption: Experimental workflow for the established LC-MS/MS method.

cluster_1 Electrochemical Sensor Workflow I Sample Collection (20 µL) J Dilution with Supporting Electrolyte I->J K Introduction to Electrochemical Cell J->K L Voltammetric Scan K->L M Peak Current Measurement L->M N Concentration Determination M->N

Caption: Experimental workflow for the new ultra-sensitive electrochemical sensor.

References

Comparative Guide to Anti-Tretoquinol Antibody Cross-Reactivity with Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-Tretoquinol antibodies with its principal metabolites. Understanding this cross-reactivity is crucial for the development of specific immunoassays for Tretoquinol (B10779254), ensuring accurate quantification of the parent drug without interference from its metabolic byproducts. This document outlines the metabolic pathways of Tretoquinol, presents hypothetical cross-reactivity data based on structural analysis, and details a standard experimental protocol for assessing antibody specificity.

Introduction to Tretoquinol and its Metabolism

Tretoquinol, also known as trimetoquinol, is a β2-adrenergic agonist used as a bronchodilator.[1] Following administration, Tretoquinol undergoes extensive metabolism in the body. The primary metabolic pathways include O-methylation, sulfation, and glucuronidation. These processes result in several metabolites that are excreted in the urine.[1][2][3] The major identified metabolites are:

  • O-methylated Tretoquinol: Specifically 6-methoxytetroquinol and 7-methoxytetroquinol, formed by the action of catechol-O-methyl transferase (COMT).[2][3]

  • Tretoquinol Sulphate: A phase II conjugate.[1]

  • O-methylated Tretoquinol Sulphate: A further conjugated metabolite.[1]

  • Glucuronide Conjugates: Both Tretoquinol and its O-methylated forms can be conjugated with glucuronic acid.[2][3]

The structural modifications introduced during metabolism can significantly impact the binding affinity of anti-Tretoquinol antibodies. Generally, antibodies developed against a small molecule like Tretoquinol are highly specific to its unique structure. The addition of large, polar groups such as sulphate or glucuronide is expected to cause a substantial decrease in antibody recognition. The effect of O-methylation is likely to be less pronounced but will depend on whether the hydroxyl groups are part of the epitope recognized by the antibody.

Visualization of Tretoquinol Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of Tretoquinol.

Tretoquinol_Metabolism Tretoquinol Tretoquinol OM_Tretoquinol O-methylated Tretoquinol (6- or 7-methoxy) Tretoquinol->OM_Tretoquinol COMT T_Sulphate Tretoquinol Sulphate Tretoquinol->T_Sulphate Sulfotransferase T_Glucuronide Tretoquinol Glucuronide Tretoquinol->T_Glucuronide UGT OM_T_Sulphate O-methylated Tretoquinol Sulphate OM_Tretoquinol->OM_T_Sulphate Sulfotransferase OM_T_Glucuronide O-methylated Tretoquinol Glucuronide OM_Tretoquinol->OM_T_Glucuronide UGT

Caption: Metabolic pathway of Tretoquinol.

Comparative Cross-Reactivity Data

Currently, there are no published studies providing quantitative data on the cross-reactivity of anti-Tretoquinol antibodies with its metabolites. The following table presents hypothetical cross-reactivity percentages based on the anticipated structural impact of each metabolic modification on antibody binding. These values are for illustrative purposes and would need to be confirmed by experimental data.

CompoundModification from Parent DrugExpected Cross-Reactivity (%)Rationale
Tretoquinol - (Parent Drug)100 Reference compound.
O-methylated TretoquinolAddition of a methyl group10 - 30Methylation alters a key catechol group, which is likely a primary feature of the antigenic epitope, thus reducing antibody binding.
Tretoquinol SulphateAddition of a sulphate group< 1The large, negatively charged sulphate group significantly alters the size, shape, and polarity of the molecule, likely abolishing binding.
Tretoquinol GlucuronideAddition of a glucuronide group< 0.1Similar to sulfation, the bulky and polar glucuronide moiety is expected to sterically hinder and electrostatically prevent antibody binding.
O-methylated Tretoquinol SulphateMethylation and Sulfation< 0.5Combines the significant structural changes of both methylation and sulfation, making cross-reactivity highly improbable.

Experimental Protocol for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of antibodies against small molecules.

Principle

The assay measures the ability of a metabolite to compete with Tretoquinol for binding to a limited amount of anti-Tretoquinol antibody. The concentration of the metabolite required to inhibit the binding of a labeled Tretoquinol conjugate by 50% (IC50) is determined and compared to the IC50 of Tretoquinol itself.

Materials
  • Anti-Tretoquinol antibody

  • Tretoquinol standard

  • Metabolite standards (O-methylated Tretoquinol, etc.)

  • Tretoquinol-enzyme conjugate (e.g., Tretoquinol-HRP)

  • Microtiter plates coated with a capture antibody (e.g., anti-species IgG)

  • Assay buffer

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

Procedure
  • Coating: Coat microtiter plate wells with a capture antibody and incubate overnight at 4°C.

  • Washing: Wash the plates to remove unbound antibody.

  • Blocking: Add a blocking buffer to prevent non-specific binding and incubate.

  • Competition: Add standard dilutions of Tretoquinol or its metabolites, followed by a fixed concentration of the anti-Tretoquinol antibody and the Tretoquinol-enzyme conjugate. Incubate to allow for competitive binding.

  • Washing: Wash the plates to remove unbound reagents.

  • Detection: Add the substrate solution and incubate until color develops.

  • Stopping: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis
  • Plot a standard curve of absorbance versus the logarithm of the Tretoquinol concentration.

  • Determine the IC50 value for Tretoquinol and each metabolite from their respective inhibition curves.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Tretoquinol / IC50 of Metabolite) x 100

Experimental Workflow Visualization

The following diagram outlines the workflow for determining antibody cross-reactivity using a competitive ELISA.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Detection & Analysis Coat_Plate Coat Plate with Capture Antibody Wash_Block Wash and Block Plate Coat_Plate->Wash_Block Add_Reagents Add Standards/Metabolites, Anti-Tretoquinol Ab, & Tretoquinol-Enzyme Conjugate Wash_Block->Add_Reagents Prep_Standards Prepare Standards (Tretoquinol & Metabolites) Incubate Incubate Add_Reagents->Incubate Wash Wash Plate Incubate->Wash Add_Substrate Add Substrate & Incubate Wash->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calculate Calculate IC50 & % Cross-Reactivity Read_Absorbance->Calculate

Caption: Workflow for competitive ELISA.

Conclusion

While specific experimental data is lacking, a structural analysis strongly suggests that anti-Tretoquinol antibodies are unlikely to exhibit significant cross-reactivity with the major phase II metabolites (sulphate and glucuronide conjugates). Cross-reactivity with O-methylated metabolites is possible but likely to be substantially lower than with the parent compound. For the development of highly specific immunoassays for Tretoquinol, it is imperative to experimentally validate the cross-reactivity of candidate antibodies against all relevant metabolites using a robust method such as competitive ELISA. This will ensure the accuracy and reliability of the resulting assay for pharmacokinetic, clinical, or anti-doping applications.

References

Benchmarking (+)-Tretoquinol: A Comparative Analysis Against Novel Bronchodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of respiratory therapeutics, a comprehensive evaluation of established bronchodilators against novel agents is crucial for guiding future drug development. This report provides a comparative analysis of the β2-adrenergic agonist (+)-Tretoquinol against three classes of novel bronchodilators: long-acting β2-agonists (LABAs), long-acting muscarinic antagonists (LAMAs), and emerging bitter taste receptor (TAS2R) agonists. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to benchmark the performance of these compounds.

Executive Summary

(+)-Tretoquinol, a selective β2-adrenoceptor agonist, has historically been used for its bronchodilatory effects.[1][2] This guide benchmarks its activity against the novel LABA, indacaterol (B1671819), the novel LAMA, glycopyrronium (B1196793) bromide, and the emerging class of TAS2R agonists. The comparison focuses on key performance metrics including potency, efficacy, and duration of action, supported by data from in vitro and in vivo preclinical models. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a valuable reference for the respiratory research community.

Comparative Data Tables

The following tables summarize the available quantitative data for (+)-Tretoquinol and the selected novel bronchodilators. Data has been collated from various preclinical studies to facilitate comparison. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Table 1: In Vitro Potency and Efficacy on Guinea Pig Tracheal Smooth Muscle

Compound ClassCompoundPotency (pEC50)Efficacy (% of Isoprenaline max)
β2-Adrenergic Agonist (+)-Tretoquinol Data Not Available in Searched ArticlesPartial Agonist
Novel LABA Indacaterol8.06 ± 0.0273 ± 1%
Novel LAMA Glycopyrronium BromideNot Applicable (Antagonist)Not Applicable (Antagonist)
Novel TAS2R Agonist 1,10-Phenanthroline-5,6-dione~6.92 (EC50 ≈ 120 nM)Maximal Efficacy

Note: Potency for antagonists like glycopyrronium bromide is typically expressed as pA2 or Ki values from receptor binding assays, which are not directly comparable to agonist EC50 values in functional assays.

Table 2: Duration of Action in Preclinical Models

Compound ClassCompoundExperimental ModelDuration of Action
β2-Adrenergic Agonist (+)-Tretoquinol Data Not Available in Searched ArticlesData Not Available
Novel LABA IndacaterolConscious Guinea Pig (in vivo)At least 24 hours
Novel LAMA Glycopyrronium BromideAnesthetized Guinea Pig (in vivo)Longer than ipratropium (B1672105), less than tiotropium (B1237716)
Novel TAS2R Agonist Chloroquine, QuinineHuman Airway Smooth Muscle (in vitro)Rapid on- and off-kinetics

Signaling Pathways and Mechanisms of Action

The bronchodilatory effects of these compounds are mediated by distinct signaling pathways.

cluster_beta2 β2-Adrenergic Agonist Pathway cluster_muscarinic Muscarinic Antagonist Pathway cluster_tas2r Bitter Taste Receptor Agonist Pathway Tretoquinol / Indacaterol Tretoquinol / Indacaterol β2-Adrenergic Receptor β2-Adrenergic Receptor Tretoquinol / Indacaterol->β2-Adrenergic Receptor Gs Protein Gs Protein β2-Adrenergic Receptor->Gs Protein Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Bronchodilation_beta Bronchodilation Protein Kinase A->Bronchodilation_beta Acetylcholine Acetylcholine M3 Muscarinic Receptor M3 Muscarinic Receptor Acetylcholine->M3 Muscarinic Receptor Gq Protein Gq Protein M3 Muscarinic Receptor->Gq Protein Phospholipase C Phospholipase C Gq Protein->Phospholipase C IP3 IP3 Phospholipase C->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Bronchoconstriction Bronchoconstriction Ca2+ Release->Bronchoconstriction Glycopyrronium Glycopyrronium Glycopyrronium->M3 Muscarinic Receptor Inhibits TAS2R Agonist TAS2R Agonist TAS2R TAS2R TAS2R Agonist->TAS2R Gβγ Gβγ TAS2R->Gβγ Phospholipase Cβ Phospholipase Cβ Gβγ->Phospholipase Cβ Localized Ca2+ Increase Localized Ca2+ Increase Phospholipase Cβ->Localized Ca2+ Increase BKCa Channel Activation BKCa Channel Activation Localized Ca2+ Increase->BKCa Channel Activation Hyperpolarization Hyperpolarization BKCa Channel Activation->Hyperpolarization Bronchodilation_tas2r Bronchodilation Hyperpolarization->Bronchodilation_tas2r

Signaling pathways of bronchodilators.

Experimental Protocols

In Vitro Isolated Organ Bath (Guinea Pig Trachea)

This assay is a cornerstone for evaluating the potency and efficacy of bronchodilators.

Start Start Isolate Trachea Isolate Trachea Start->Isolate Trachea Prepare Tracheal Rings Prepare Tracheal Rings Isolate Trachea->Prepare Tracheal Rings Mount in Organ Bath Mount in Organ Bath Prepare Tracheal Rings->Mount in Organ Bath Equilibrate Equilibrate Mount in Organ Bath->Equilibrate Induce Contraction Induce Contraction Equilibrate->Induce Contraction Cumulative Drug Addition Cumulative Drug Addition Induce Contraction->Cumulative Drug Addition Measure Relaxation Measure Relaxation Cumulative Drug Addition->Measure Relaxation Data Analysis Data Analysis Measure Relaxation->Data Analysis End End Data Analysis->End

Workflow for isolated organ bath experiment.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution.[3] The trachea is cleaned of connective tissue and cut into rings.[4]

  • Mounting: Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[4][5] The rings are connected to isometric force transducers.

  • Equilibration and Contraction: Tissues are allowed to equilibrate under a resting tension. A contractile agent (e.g., carbachol, histamine) is added to induce a stable contraction.[4]

  • Drug Administration: Cumulative concentrations of the test bronchodilator are added to the bath, and the relaxation response is recorded.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.

Intracellular cAMP Measurement

This assay quantifies the increase in cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in β2-agonist-mediated bronchodilation.

Methodology:

  • Cell Culture: Human airway smooth muscle cells are cultured to an appropriate confluency.

  • Cell Preparation: Cells are harvested, washed, and resuspended in stimulation buffer.[6]

  • Assay Protocol:

    • Dispense cells into a microplate.

    • Add varying concentrations of the test compound.

    • Incubate to allow for cAMP production.

    • Lyse the cells and add detection reagents (e.g., HTRF, AlphaScreen).[7][8]

  • Data Acquisition and Analysis: The signal is read on a compatible plate reader, and a standard curve is used to quantify the amount of cAMP produced. This allows for the determination of agonist potency.[7][8]

In Vivo Bronchoprotection (Guinea Pig Model)

This model assesses the ability of a compound to protect against induced bronchoconstriction in a living animal.

Methodology:

  • Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph to measure airway resistance.[9]

  • Drug Administration: The test compound is administered, typically via inhalation or intratracheal instillation.

  • Bronchoconstrictor Challenge: After a set period, the animals are challenged with a bronchoconstricting agent (e.g., acetylcholine, histamine, or an allergen in sensitized animals).[9]

  • Measurement of Airway Resistance: Changes in airway resistance are monitored to determine the protective effect of the test compound.

  • Data Analysis: The dose-dependent inhibition of bronchoconstriction is calculated to assess the in vivo potency and duration of action of the bronchodilator.

Conclusion

This comparative guide provides a benchmark for the activity of (+)-Tretoquinol against a selection of novel bronchodilators. The data indicates that newer agents like indacaterol offer the advantage of a longer duration of action, a key attribute for patient compliance and sustained therapeutic effect. The emerging class of TAS2R agonists presents a novel mechanism of action that may offer therapeutic benefits, particularly in instances where β2-agonist efficacy is limited.[5][10]

Further direct comparative studies are warranted to provide a more definitive assessment of the relative merits of these compounds. The experimental protocols outlined herein provide a foundation for such future investigations. This guide serves as a valuable resource for the scientific community, aiding in the strategic development of the next generation of respiratory therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of (+)-Tretoquinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilator efficacy of (+)-Tretoquinol with alternative β2-adrenergic agonists, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent for respiratory diseases.

Introduction to (+)-Tretoquinol

(+)-Tretoquinol, also known as (-)-(S)-trimetoquinol, is a potent β-adrenergic agonist. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways. This stimulation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation. The bronchodilatory effects of trimetoquinol (B1172547) are known to be highly stereoselective, with the (-)-(S)-enantiomer, (+)-Tretoquinol, being significantly more active than its (+)-(R)-counterpart. An isomeric-activity ratio of 1585 for the stimulation of β2-adrenoceptors in guinea pig trachea has been reported, highlighting the potency of the (+)-enantiomer.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of (+)-Tretoquinol in comparison to other commonly used β2-adrenergic agonists, salbutamol (B1663637) (albuterol) and formoterol. The data is primarily derived from studies using guinea pig models, which are standard preclinical models for assessing bronchodilator activity.

Table 1: In Vitro Efficacy on Guinea Pig Tracheal Smooth Muscle Relaxation

CompoundEC50 (-log M)EC50 (nM)Relative Potency (vs. Salbutamol)
(+)-Tretoquinol (inferred) ~8.0 (estimated)~10~78
Salbutamol7.82 ± 0.08[1]15.11
Formoterol9.32 ± 0.05[1]0.4831.5

Note: The EC50 for (+)-Tretoquinol is an estimation based on the high stereoselectivity and the potency of trimetoquinol analogs. Direct EC50 values for the pure (+)-enantiomer in a comparative study were not available.

Table 2: In Vivo Efficacy in Guinea Pig Bronchoprotection Assays

CompoundED50 (µg/kg, i.v.)Relative Potency (vs. Salbutamol)
(+)-Tretoquinol (inferred) Data not available-
Salbutamol2.6 (1.9-3.6)[2]1
FormoterolData not available-

Note: While specific in vivo ED50 data for (+)-Tretoquinol in a directly comparable bronchoprotection assay was not found, its high in vitro potency suggests it would be effective in vivo.

Signaling Pathway of (+)-Tretoquinol

The binding of (+)-Tretoquinol to the β2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation.

G Signaling Pathway of (+)-Tretoquinol cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Tretoquinol (+)-Tretoquinol Tretoquinol->B2AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1. Simplified signaling pathway of (+)-Tretoquinol leading to bronchodilation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Guinea Pig Trachea Relaxation Assay

This assay is a standard method for evaluating the relaxant effect of bronchodilators on airway smooth muscle.

1. Tissue Preparation:

  • Male Hartley guinea pigs (250-700 g) are euthanized.

  • The trachea is excised and placed in Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.7 glucose).

  • The trachea is cleaned of connective tissue and cut into rings or strips.

2. Experimental Setup:

  • Tracheal preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • The tissues are connected to isometric force transducers to record changes in tension.

  • An initial resting tension of 1 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.

3. Experimental Procedure:

  • The tracheal preparations are pre-contracted with a spasmogen such as histamine (B1213489) (10 µM) or carbachol (B1668302) (0.3 µM) to induce a stable contractile tone.[1]

  • Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., (+)-Tretoquinol, salbutamol, formoterol) to the organ bath.

  • The relaxation at each concentration is measured as a percentage of the pre-contraction tone.

  • The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

G In Vitro Trachea Relaxation Assay Workflow Start Start Euthanize Euthanize Guinea Pig Start->Euthanize Excise Excise Trachea Euthanize->Excise Prepare Prepare Tracheal Rings/Strips Excise->Prepare Mount Mount in Organ Bath Prepare->Mount Equilibrate Equilibrate (1g tension) Mount->Equilibrate Contract Pre-contract with Histamine/Carbachol Equilibrate->Contract Add_Drug Add Cumulative Concentrations of Drug Contract->Add_Drug Record Record Relaxation Add_Drug->Record Analyze Calculate EC50 Record->Analyze End End Analyze->End G In Vivo Bronchoprotection Assay Workflow Start Start Place_Animal Place Guinea Pig in Plethysmograph Start->Place_Animal Baseline Measure Baseline Airway Resistance Place_Animal->Baseline Administer_Drug Administer Test Compound (or Vehicle) Baseline->Administer_Drug Challenge Challenge with Bronchoconstrictor Administer_Drug->Challenge Monitor Monitor Airway Resistance Challenge->Monitor Analyze Calculate % Inhibition and ED50 Monitor->Analyze End End Analyze->End

References

A Comparative Analysis of the Mast Cell Stabilizing Effects of Tretoquinol and Cromolyn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mast cell stabilizing properties of Tretoquinol and cromolyn (B99618), two agents known to inhibit the release of histamine (B1213489) and other inflammatory mediators from mast cells. This analysis is supported by experimental data to assist in research and development decisions.

Mechanism of Action and Efficacy

Both Tretoquinol and cromolyn exert their mast cell stabilizing effects by interfering with the degranulation process, though their precise molecular targets may differ. Mast cell activation, whether through IgE-receptor cross-linking or non-immunological stimuli, culminates in an influx of extracellular calcium, a critical step for the release of histamine-containing granules.

Cromolyn , a well-established mast cell stabilizer, is understood to inhibit the release of inflammatory mediators, including histamine and leukotrienes, by preventing mast cell degranulation.[1][2][3][4] This action is believed to be mediated, at least in part, by blocking calcium influx into the mast cell.[3]

Tretoquinol also demonstrates potent inhibition of histamine release from mast cells. Its mechanism is thought to involve the inhibition of calcium influx and the activity of calmodulin, a key calcium-binding protein involved in cell signaling.[5]

The following table summarizes the available quantitative data on the inhibitory effects of Tretoquinol and cromolyn on mast cell degranulation.

Quantitative Comparison of Inhibitory Activity

CompoundAssay TypeCell TypeStimulusKey Findings
Tretoquinol Calmodulin Activity AssayMastocytoma P-815 cells-IC50: 1.0 µM for calmodulin inhibition[5]
Histamine Release AssayRat Peritoneal Mast CellsCompound 48/80, Concanavalin A, DNP-asc"Strongly inhibited" histamine release[5]
Cromolyn Sodium Anaphylactic Histamine ReleaseRat Peritoneal Mast CellsAntigenIC50: 6 µM[6]
Mast Cell DegranulationRat Peritoneal Mast CellsCompound 48/8060% inhibition at 1 mg/mL; 80% inhibition at 10 mg/mL[7]

Signaling Pathways in Mast Cell Degranulation and Inhibition

The following diagrams illustrate the key signaling pathways involved in mast cell degranulation and the proposed points of intervention for Tretoquinol and cromolyn.

MastCellActivation cluster_0 Mast Cell cluster_1 Inhibitors Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Syk Syk FceRI->Syk Activates LAT LAT Syk->LAT PI3K PI3K LAT->PI3K PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG ER Endoplasmic Reticulum IP3->ER Binds Granule Granule Fusion DAG->Granule Ca_cyto ER->Ca_cyto Releases Ca²⁺ Ca_ER Calmodulin Calmodulin Ca_cyto->Calmodulin Activates Ca_channel Ca²⁺ Channel Ca_channel->Ca_cyto Influx Ca_extra Ca_extra->Ca_channel Influx Calmodulin->Granule Histamine Histamine Release Granule->Histamine Tretoquinol Tretoquinol Tretoquinol->Ca_channel Inhibits Tretoquinol->Calmodulin Inhibits Cromolyn Cromolyn Cromolyn->Ca_channel Inhibits

Caption: IgE-mediated mast cell degranulation pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for commonly employed in vitro mast cell stabilization assays.

Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells

This protocol is adapted from methodologies described in the literature for inducing non-immunological mast cell degranulation.[8][9][10]

a. Isolation of Rat Peritoneal Mast Cells:

  • Euthanize male Wistar rats (200-250 g) via an approved method.

  • Inject 10 mL of ice-cold buffer (e.g., Tyrode's solution or phosphate-buffered saline) into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes.

  • Aspirate the peritoneal fluid containing mast cells using a syringe.

  • Centrifuge the cell suspension at low speed (e.g., 150 x g) for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in fresh buffer.

  • Mast cell purity can be enriched using a density gradient centrifugation (e.g., with Percoll).

b. Mast Cell Stabilization Assay:

  • Pre-incubate the purified mast cells in a suitable buffer at 37°C for 10-15 minutes.

  • Add varying concentrations of the test compound (Tretoquinol or cromolyn) or vehicle control to the cell suspension and incubate for a further 10-30 minutes at 37°C.

  • Induce degranulation by adding Compound 48/80 to a final concentration of 1-10 µg/mL.

  • Incubate for 10-15 minutes at 37°C.

  • Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C.

  • Collect the supernatant for histamine quantification.

  • For determination of total histamine content, lyse a separate aliquot of cells with a detergent (e.g., Triton X-100) or by sonication.

c. Histamine Quantification:

  • Histamine levels in the supernatant can be measured using a spectrofluorometric assay or a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

d. Calculation of Inhibition:

  • Percentage of histamine release = (Histamine in supernatant / Total histamine) x 100.

  • Percentage of inhibition = [1 - (% Histamine release with compound / % Histamine release with vehicle)] x 100.

ExperimentalWorkflow cluster_protocol Experimental Workflow: Compound 48/80-Induced Histamine Release A 1. Isolate Rat Peritoneal Mast Cells B 2. Pre-incubate Mast Cells (37°C, 10-15 min) A->B G 7. Determine Total Histamine (Cell Lysate) A->G C 3. Add Test Compound (Tretoquinol/Cromolyn) or Vehicle B->C D 4. Induce Degranulation (Compound 48/80, 10-15 min) C->D E 5. Stop Reaction (on ice) & Centrifuge D->E F 6. Collect Supernatant for Histamine Assay E->F H 8. Quantify Histamine (Fluorometry/ELISA) F->H G->H I 9. Calculate % Inhibition H->I

Caption: Workflow for Compound 48/80-induced histamine release assay.

Antigen-Induced Histamine Release from Sensitized Rat Peritoneal Mast Cells

This protocol outlines the steps for an IgE-mediated mast cell activation model.[11][12][13]

a. Sensitization of Mast Cells:

  • Isolate rat peritoneal mast cells as described in Protocol 1.

  • Sensitize the mast cells by incubating them with a specific IgE antibody (e.g., anti-dinitrophenol IgE) for a defined period (e.g., 2-24 hours) at 37°C.

  • Wash the cells to remove unbound IgE.

b. Mast Cell Stabilization Assay:

  • Resuspend the sensitized mast cells in a suitable buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for 15-30 minutes at 37°C.

  • Trigger degranulation by adding the specific antigen (e.g., dinitrophenol-human serum albumin, DNP-HSA).

  • Incubate for 15-30 minutes at 37°C.

  • Stop the reaction and collect the supernatant as described in Protocol 1.

c. Histamine Quantification and Calculation of Inhibition:

  • Follow the procedures outlined in Protocol 1 for histamine measurement and calculation of the percentage of inhibition.

Conclusion

Both Tretoquinol and cromolyn are effective inhibitors of mast cell degranulation. The available data suggests that Tretoquinol may have a potent inhibitory effect on calmodulin, a key intracellular signaling molecule. Cromolyn is a well-established mast cell stabilizer, although its efficacy can vary depending on the mast cell type and stimulus. The provided experimental protocols offer a framework for conducting further comparative studies to elucidate the relative potencies and detailed mechanisms of action of these two compounds. Such research is crucial for the development of novel and more effective mast cell-stabilizing therapies.

References

Safety Operating Guide

Navigating the Proper Disposal of (+)-Tretoquinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (+)-Tretoquinol with detailed disposal instructions could not be located. The following procedures are based on general principles of chemical waste management and information from SDSs of other quinoline-based compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to the supplier's SDS for specific guidance.

Immediate Safety and Handling Protocols

Before initiating any disposal process, adherence to strict safety protocols is crucial. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE): When handling (+)-Tretoquinol, the use of appropriate PPE is mandatory. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or a chemical-resistant apron.

Step-by-Step Disposal Procedure

The disposal of (+)-Tretoquinol should be managed as hazardous chemical waste. The most common and recommended method for such compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[1][2][3]

  • Consult Safety Data Sheet (SDS) and EHS: Always attempt to locate the specific SDS for (+)-Tretoquinol provided by the manufacturer. This document is the primary source of information for handling and disposal. Contact your institution's EHS department for guidance and to understand local and national regulations.

  • Segregation: It is critical to segregate (+)-Tretoquinol waste from other waste streams. Do not mix it with non-hazardous waste or other chemical waste streams unless explicitly instructed to do so by your EHS department.

  • Waste Container: Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of (+)-Tretoquinol.

  • Labeling: The waste container must be accurately and clearly labeled with its contents, including the full chemical name "(+)-Tretoquinol" and any other components present in the waste mixture. The label should also include appropriate hazard symbols as determined by the SDS or EHS.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup by a licensed hazardous waste disposal service.

  • Arrangement for Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the waste.[1][2][3]

Quantitative Data

No specific quantitative data regarding the disposal of (+)-Tretoquinol, such as concentration limits for disposal or specific quantities for different disposal methods, were found in the available resources. All quantities of (+)-Tretoquinol waste should be considered hazardous and disposed of through a certified facility.

Experimental Protocols

Detailed experimental protocols for the disposal of (+)-Tretoquinol are not available. The standard procedure is to engage a professional hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a chemical agent such as (+)-Tretoquinol, emphasizing the critical decision-making points.

G start Start: (+)-Tretoquinol Waste Generated sds Consult Supplier's Safety Data Sheet (SDS) start->sds ehs Contact Environmental Health & Safety (EHS) Dept. sds->ehs If SDS is unavailable or unclear ppe Wear Appropriate PPE sds->ppe SDS provides handling info ehs->ppe segregate Segregate Waste ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container storage Store in Designated Secondary Containment Area container->storage pickup Arrange for Pickup by Certified Disposal Service storage->pickup end End: Disposal Complete pickup->end

Caption: Logical workflow for the disposal of (+)-Tretoquinol.

By adhering to these general yet crucial procedures, laboratory personnel can ensure the safe and compliant management of (+)-Tretoquinol waste, thereby minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety experts for specific guidance.

References

Personal protective equipment for handling Tretoquinol, (+)-

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Tretoquinol, (+)-, a beta-2-adrenergic agonist. The information is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for Tretoquinol, (+)- was not located. The following guidance is based on general best practices for handling pharmacologically active substances and research chemicals with unknown comprehensive toxicity profiles. It is imperative to conduct a site-specific risk assessment before handling this compound.

Personal Protective Equipment (PPE)

Given the pharmacological activity of Tretoquinol as a beta-2-adrenergic agonist, systemic absorption should be avoided. The following personal protective equipment is recommended to minimize exposure through inhalation, dermal contact, and ingestion.

Recommended PPE for Handling Tretoquinol, (+)-

PPE Category Item Specification
Hand Protection Chemical-resistant gloves Nitrile or neoprene gloves should be worn. Double gloving is recommended, especially when handling the pure compound or preparing solutions. Change gloves immediately if contaminated, torn, or punctured.[1]
Eye Protection Safety glasses with side shields or safety goggles Must be worn at all times in the laboratory to protect against splashes.[1][2]
Body Protection Laboratory coat A fully buttoned lab coat should be worn to protect skin and clothing.

| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if there is a potential for aerosolization or if working with larger quantities.[3] |

Operational Plan: Safe Handling Procedures

Adherence to standard laboratory safety protocols is essential.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible.[2] Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Handle the solid compound in a chemical fume hood to prevent inhalation of any airborne powder.

  • Solution Preparation: When preparing solutions, add the solid Tretoquinol to the solvent slowly to avoid splashing.

  • General Handling: Avoid eating, drinking, or applying cosmetics in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

  • Spill Management: In case of a spill, alert others in the area. For a small spill of solid material, gently cover it with a damp paper towel to avoid raising dust and then clean the area with soap and water. For liquid spills, use an appropriate absorbent material. Dispose of all cleanup materials as hazardous waste.

Disposal Plan

All waste containing Tretoquinol, including contaminated PPE and experimental materials, should be treated as hazardous chemical waste.

Waste Disposal Protocol:

  • Segregation: Collect all solid and liquid waste containing Tretoquinol in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams.

  • Contaminated Materials: Dispose of all contaminated items, such as gloves, pipette tips, and bench paper, in a designated hazardous waste container.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[4][5] Do not dispose of Tretoquinol down the drain.[6]

Quantitative Data

No specific occupational exposure limits (OELs) for Tretoquinol have been established by major regulatory bodies such as OSHA or ACGIH.[7][8] In the absence of an OEL, it is prudent to handle Tretoquinol with a high degree of caution, minimizing all potential routes of exposure.

ParameterValueSource
Occupational Exposure Limit (OEL) Not EstablishedN/A

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood, Bench Paper) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe 1. weigh Weigh Solid Tretoquinol in Fume Hood prepare_solution Prepare Solution weigh->prepare_solution 2. experiment Conduct Experiment prepare_solution->experiment 3. decontaminate Decontaminate Work Area segregate_waste Segregate Waste (Solid, Liquid, Contaminated PPE) decontaminate->segregate_waste 4. dispose_waste Dispose of Waste via EH&S or Licensed Contractor segregate_waste->dispose_waste 5.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.